Benzyl 2-fluoro-4-morpholinobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-fluoro-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-17-12-15(20-8-10-22-11-9-20)6-7-16(17)18(21)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTXMWHBBCWSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180311 | |
| Record name | Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-24-7 | |
| Record name | Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-fluoro-4-(4-morpholinyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Benzyl 2-fluoro-4-morpholinobenzoate (CAS 1272756-24-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 2-fluoro-4-morpholinobenzoate, a fluorinated heterocyclic compound. Due to the limited publicly available data on this specific molecule, this document outlines a proposed synthesis protocol, methods for characterization, and a discussion of its potential biological significance based on the known activities of structurally related compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel morpholino-substituted benzoic acid derivatives.
Chemical Identity and Properties
CAS Number: 1272756-24-7
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈FNO₃ | Calculated |
| Molecular Weight | 315.34 g/mol | Calculated |
| XLogP3 | 2.9 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
| Exact Mass | 315.12707 | Calculated |
| Monoisotopic Mass | 315.12707 | Calculated |
| Topological Polar Surface Area | 49.8 Ų | Predicted |
| Heavy Atom Count | 23 | Calculated |
| Formal Charge | 0 | Calculated |
| Complexity | 363 | Predicted |
Note: The properties listed above are computationally predicted and have not been experimentally verified.
Proposed Synthesis
The synthesis of this compound can be achieved via the esterification of its corresponding carboxylic acid, 2-fluoro-4-morpholinobenzoic acid. The starting material, 2-fluoro-4-morpholinobenzoic acid (CAS 946598-40-9), is commercially available from various chemical suppliers.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol: Benzyl Ester Formation
This protocol is a general procedure for the synthesis of benzyl esters from carboxylic acids and can be adapted for the synthesis of this compound.
Materials:
-
2-fluoro-4-morpholinobenzoic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-fluoro-4-morpholinobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.
Characterization of this compound
The following analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation (proton environment) | Signals corresponding to the morpholino, aromatic, and benzyl protons. |
| ¹³C NMR | Structural elucidation (carbon framework) | Resonances for all unique carbon atoms in the molecule. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A singlet or multiplet in the characteristic region for an aryl fluoride. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the C=O (ester), C-O, C-F, and aromatic C-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. |
Potential Biological Significance and Signaling Pathways
While there is no specific biological data available for this compound, the structural motifs present in the molecule, namely the morpholine and fluorinated benzene rings, are found in numerous biologically active compounds.
The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. Morpholine derivatives have exhibited a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
The inclusion of a fluorine atom on the benzene ring can significantly impact a molecule's biological activity. Fluorine substitution can alter metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.
Given these characteristics, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, it could serve as a building block for more complex molecules targeting kinases, G-protein coupled receptors, or other enzyme systems where the morpholine and fluoro-substituted phenyl groups can occupy specific binding pockets.
Conceptual Research Workflow
The following diagram illustrates a potential workflow for the investigation of the biological activity of this compound.
Caption: Conceptual workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound, with CAS number 1272756-24-7, is a chemical entity with potential applications in medicinal chemistry and drug discovery. This technical guide has provided a proposed synthetic route, a general experimental protocol, and a framework for its characterization. While experimental data for this specific compound is not currently available in the public domain, the analysis of its structural components suggests that it could serve as a valuable building block for the development of novel, biologically active molecules. Further research is warranted to synthesize, characterize, and evaluate the pharmacological profile of this and related compounds.
An In-depth Technical Guide to Benzyl 2-fluoro-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Benzyl 2-fluoro-4-morpholinobenzoate (CAS No. 1272756-24-7) is a specialized chemical compound for which extensive experimental data is not widely available in public literature.[1] This guide provides a comprehensive overview based on available information for the compound and its immediate precursor, 2-fluoro-4-morpholinobenzoic acid, alongside established chemical principles for its synthesis and potential biological activities inferred from structurally related molecules.
Core Chemical Properties
Detailed experimental physical and chemical properties for this compound are not readily found in surveyed scientific literature. However, based on its structure, it is a benzyl ester of 2-fluoro-4-morpholinobenzoic acid. Its properties can be inferred from its constituent parts and general principles of organic chemistry.
The immediate precursor for the synthesis of this compound is 2-Fluoro-4-morpholinobenzoic acid . The known properties of this precursor are summarized below.
Table 1: Physicochemical Properties of 2-Fluoro-4-morpholinobenzoic Acid
| Property | Value | Source |
| CAS Number | 946598-40-9 | [2][3] |
| Molecular Formula | C₁₁H₁₂FNO₃ | [2][4] |
| Molecular Weight | 225.22 g/mol | [2][4] |
| Density (calculated) | 1.328 ± 0.06 g/cm³ | [2] |
| Water Solubility (25 °C) | Slightly soluble (6.5 g/L) | [2] |
| Purity (typical) | >95.0% | [4] |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the reviewed literature. However, its synthesis can be reliably achieved through the esterification of its precursor, 2-fluoro-4-morpholinobenzoic acid, with benzyl alcohol. Standard esterification methods are applicable.
Proposed Synthesis Route: Fischer Esterification
A common and straightforward method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
Reaction:
2-Fluoro-4-morpholinobenzoic acid + Benzyl alcohol --(H⁺ catalyst, Heat)--> this compound + Water
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 2-fluoro-4-morpholinobenzoic acid in an excess of benzyl alcohol (e.g., 10-20 equivalents). The excess benzyl alcohol serves as both a reactant and the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 equivalents).
-
Reaction: Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product. Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
DOT Script for Synthesis Workflow:
Caption: General Synthesis Workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the core structure of 2-morpholinobenzoic acid and its derivatives has been investigated for various therapeutic applications.
Derivatives of 2-morpholinobenzoic acid have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme whose dysregulation is implicated in various cancers.[6][7][8] These compounds have shown anti-proliferative activity in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer).[6][7][8] The morpholine moiety is considered crucial for this inhibitory activity.[6]
The general mechanism involves the inhibition of PC-PLC, which is a key enzyme in choline phospholipid metabolism. By inhibiting this enzyme, these compounds can disrupt signaling pathways that are essential for cancer cell proliferation and survival.
DOT Script for Hypothesized Signaling Pathway Inhibition:
Caption: Hypothesized Mechanism of Action via PC-PLC Inhibition.
Summary and Future Directions
This compound is a compound with limited publicly available data. This guide has provided a summary of the known properties of its precursor, a reliable synthetic protocol based on established chemical reactions, and a discussion of its potential biological activity based on structurally related compounds.
For researchers and drug development professionals, this compound represents an opportunity for further investigation. Key future work should include:
-
Synthesis and Characterization: Performing the synthesis and fully characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and elemental analysis).
-
Physicochemical Profiling: Experimentally determining its melting point, boiling point, solubility in various solvents, and other relevant physical properties.
-
Biological Screening: Evaluating its biological activity, particularly as an anti-proliferative agent and PC-PLC inhibitor, in relevant cancer cell lines.
This foundational information provides a strong starting point for any research program focused on this compound and its potential applications in medicinal chemistry and drug discovery.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 2-Fluoro-4-(4-morpholinyl)benzoic acid | CAS#:946598-40-9 | Chemsrc [chemsrc.com]
- 3. 2-FLUORO-4-MORPHOLINOBENZOIC ACID | 946598-40-9 [chemicalbook.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
Elucidation of the Molecular Structure of Benzyl 2-fluoro-4-morpholinobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the structural elucidation of Benzyl 2-fluoro-4-morpholinobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents a comprehensive approach based on established analytical techniques and data from closely related compounds. The guide details a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry), and standardized experimental protocols for these analytical methods. This paper serves as a foundational resource for the synthesis and characterization of this compound and its analogues.
Introduction
This compound (CAS No. 1272756-24-7) is a small molecule featuring a morpholine-substituted fluorinated benzene ring esterified with benzyl alcohol. Its molecular formula is C₁₈H₁₈FNO₃, with a corresponding molecular weight of 315.34 g/mol . The presence of the morpholine moiety, a common pharmacophore, and the fluoro-substituted aromatic ring suggests potential biological activity, making its structural confirmation a critical step in any research and development endeavor. This guide provides a systematic approach to its synthesis and structural verification.
Proposed Synthesis
The synthesis of this compound can be achieved via the esterification of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol. This reaction is typically facilitated by an acid catalyst or through the use of coupling agents.
Reaction Scheme:
Benzyl 2-fluoro-4-morpholinobenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the key physicochemical properties of Benzyl 2-fluoro-4-morpholinobenzoate, a compound of interest in contemporary chemical research and pharmaceutical development.
Physicochemical Data Summary
A critical parameter for any chemical entity is its molecular weight, which is fundamental for stoichiometric calculations in synthesis, analytical characterization, and formulation development. The properties of this compound are detailed below.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₈FNO₃ | [1] |
| Molecular Weight | 315.339 g/mol | [1] |
| CAS Number | 1272756-24-7 | [1][2] |
Logical Relationship of Molecular Weight Determination
The molecular weight of a compound is a direct function of its elemental composition, as defined by its molecular formula. The process for determining the molecular weight of this compound is outlined in the following diagram.
Caption: Workflow for Molecular Weight Calculation.
References
Benzyl 2-fluoro-4-morpholinobenzoate: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for Benzyl 2-fluoro-4-morpholinobenzoate (CAS No. 1272756-24-7). Due to the limited publicly available safety and toxicological data for this specific compound, this guide also includes information on structurally related compounds, Benzyl Benzoate and Morpholine, to provide a preliminary hazard assessment. All researchers handling this compound should exercise extreme caution and implement rigorous safety protocols.
Executive Summary
This compound is a chemical compound for which a comprehensive safety profile has not been established. The available Safety Data Sheet (SDS) from ChemicalBook indicates a significant lack of data regarding its hazards.[1] This guide summarizes the known information and provides context by examining the safety profiles of its structural components. The absence of detailed toxicological data underscores the necessity for treating this compound as potentially hazardous and handling it with appropriate protective measures.
This compound: Known Safety Data
The following tables present the limited safety and physical property information available for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1272756-24-7 | [1] |
| Molecular Formula | C18H18FNO3 | [1] |
| Molecular Weight | 315.339 g/mol | [1] |
Table 2: Hazard Identification
| Hazard Classification | Data | Reference |
| GHS Classification | No data available | [1] |
| Pictogram(s) | No data available | [1] |
| Signal Word | No data available | [1] |
| Hazard Statement(s) | No data available | [1] |
| Precautionary Statement(s) | No data available | [1] |
Table 3: First Aid Measures
| Exposure Route | Recommended Action | Reference |
| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |
Experimental Protocols
A search for specific experimental protocols used to determine the safety data for this compound yielded no results. The available SDS does not cite any specific studies.[1]
Safety Profile of Structurally Related Compounds
To provide a preliminary risk assessment, the safety profiles of Benzyl Benzoate and Morpholine are summarized below. These compounds represent the benzyl ester and morpholine moieties of the target molecule, respectively.
Benzyl Benzoate
Benzyl benzoate is an ester of benzyl alcohol and benzoic acid. It is used as a medication and insect repellent.
| Parameter | Value | Species | Route | Reference |
| LD50 (Acute Oral) | 1.68 - 2.8 g/kg | Rat, Cat, Rabbit | Oral | |
| Developmental Toxicity NOAEL | 625 mg/kg/day | Rat | Oral |
| Hazard | Statement |
| GHS Classification | Acute Toxicity, Oral (Category 4); Hazardous to the aquatic environment, long-term (Category 2) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H411: Toxic to aquatic life with long lasting effects. |
Morpholine
Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH. This heterocycle features both amine and ether functional groups.
| Parameter | Value | Species | Route | Reference |
| LD50 (Acute Oral) | 1050 mg/kg | Rat | Oral | |
| LC50 (Inhalation) | 8000 ppm / 8H | Rat | Inhalation | |
| LD50 (Dermal) | 500 mg/kg | Rabbit | Dermal |
| Hazard | Statement |
| GHS Classification | Flammable liquids (Category 3); Acute toxicity, Oral (Category 4); Acute toxicity, Inhalation (Category 4); Acute toxicity, Dermal (Category 3); Skin corrosion/irritation (Category 1B); Serious eye damage/eye irritation (Category 1) |
| Signal Word | Danger |
| Hazard Statements | H226: Flammable liquid and vapor. H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. |
Logical Workflow for Chemical Safety Assessment
The following diagram illustrates a generalized workflow for assessing the safety of a chemical compound, particularly relevant when initial data is sparse.
Caption: Generalized workflow for chemical safety assessment.
Conclusion and Recommendations
The safety profile of this compound is largely uncharacterized. Based on the available information, or lack thereof, the following recommendations are crucial for researchers, scientists, and drug development professionals:
-
Treat as Potentially Hazardous: In the absence of comprehensive safety data, this compound should be handled as if it were hazardous.
-
Implement Strict Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
Utilize Appropriate Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Given the potential for dermal toxicity based on the morpholine component, glove integrity is critical.
-
Prevent Environmental Release: Due to the unknown environmental effects and the aquatic toxicity of the benzyl benzoate moiety, release into the environment must be avoided.
-
Further Testing Required: A comprehensive toxicological evaluation, including acute toxicity, genotoxicity, and repeat-dose toxicity studies, is necessary to establish a complete safety profile.
References
An In-depth Technical Guide to Benzyl 2-fluoro-4-morpholinobenzoate for R&D Use
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that Benzyl 2-fluoro-4-morpholinobenzoate (CAS No. 1272756-24-7) is a compound with limited publicly available information. While its existence is confirmed through its CAS registration and availability from some chemical suppliers for research and development purposes, there is a notable absence of published studies detailing its synthesis, biological activity, mechanism of action, or any associated experimental data.
This lack of accessible data prevents the creation of an in-depth technical guide that meets the core requirements of providing structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways. Such a guide would be purely speculative and would not serve the exacting standards of the scientific community.
However, to provide a valuable resource based on the available information and the chemical nature of the compound's constituent parts, this guide will focus on the synthesis and potential research applications of this compound , drawing parallels from closely related and well-documented chemical structures. This approach aims to equip researchers with the foundational knowledge to potentially explore the properties of this molecule.
Chemical Identity and Properties
To facilitate research and sourcing, the fundamental chemical information for this compound is summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1272756-24-7 |
| Molecular Formula | C₁₈H₁₈FNO₃ |
| Molecular Weight | 315.34 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)N3CCOCC3)F |
| Physical Form | Solid (predicted) |
Postulated Synthesis Protocol
While a specific, validated synthesis protocol for this compound is not available in the literature, a standard esterification reaction is the most probable route. This would involve the reaction of its carboxylic acid precursor, 2-fluoro-4-morpholinobenzoic acid, with benzyl alcohol.
Experimental Workflow: Fischer-Speier Esterification
The following represents a generalized, hypothetical protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) would be necessary.
Caption: Hypothetical workflow for the synthesis of this compound.
Detailed Hypothetical Methodology:
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, add 2-fluoro-4-morpholinobenzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by benzyl alcohol (1.1 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction Setup: Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reflux: Heat the reaction mixture to reflux and continue until water is no longer collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Potential Research and Development Applications
Based on the structural motifs present in this compound, several areas of research could be of interest. These are speculative and would require experimental validation.
-
Antimicrobial Research: The morpholine moiety is present in several approved drugs, including the antibiotic linezolid. The fluoro- and benzyl- groups are also common in antimicrobial agents. Therefore, this compound could be screened for activity against a panel of bacterial and fungal pathogens.
-
Oncology: Morpholine-containing compounds have been investigated as anticancer agents. The specific substitution pattern on the benzene ring could be explored for inhibitory activity against various cancer cell lines.
-
Neuroscience: The morpholine ring is a structural feature in some centrally acting drugs. The potential for this compound to interact with receptors or enzymes in the central nervous system could be a subject of investigation.
-
Enzyme Inhibition: The ester functionality and the substituted aromatic ring could serve as a scaffold for designing inhibitors of various enzymes, such as hydrolases or kinases.
Logical Relationship of Potential Research
The following diagram illustrates the logical progression for investigating the potential biological activities of this compound.
Caption: Logical workflow for the R&D investigation of this compound.
Conclusion
While a detailed technical guide on this compound cannot be provided at this time due to a lack of published data, this document offers a starting point for researchers interested in this molecule. The proposed synthesis protocol, based on established chemical principles, and the outlined potential research applications, derived from the analysis of its structural components, provide a framework for its initial investigation. Further research is necessary to elucidate the chemical and biological properties of this compound and to determine its potential utility in drug discovery and development.
An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-4-morpholinobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document details the core synthetic strategy, a plausible detailed experimental protocol, and relevant physicochemical data.
Introduction
2-Fluoro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid that incorporates a fluorine atom and a morpholine moiety. This combination of functional groups makes it an attractive scaffold for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group can improve aqueous solubility and provide a key interaction point with biological targets. This guide focuses on the chemical synthesis of this compound, providing a foundation for its application in research and development.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary and most logical synthetic route to 2-fluoro-4-morpholinobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a fluoride ion from an activated aromatic ring by a nucleophile, in this case, morpholine.
The likely starting materials for this synthesis are 2,4-difluorobenzoic acid and morpholine. The fluorine atom at the 4-position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group and the other fluorine atom, which activate the aromatic ring towards substitution.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 2-fluoro-4-morpholinobenzoic acid.
Detailed Experimental Protocol
Materials:
-
2,4-Difluorobenzoic acid
-
Morpholine
-
Potassium carbonate (K2CO3) or other suitable base (e.g., triethylamine)
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent (e.g., DMF, NMP)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluorobenzoic acid (1.0 eq).
-
Addition of Reagents: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to dissolve the starting material. Add a base, such as potassium carbonate (2.0-3.0 eq), to the mixture.
-
Nucleophilic Addition: Slowly add morpholine (1.1-1.5 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with 1M HCl to a pH of approximately 2-3. This will precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-fluoro-4-morpholinobenzoic acid.
-
Quantitative Data
The following table summarizes the expected physicochemical properties and potential yield for the synthesis of 2-fluoro-4-morpholinobenzoic acid based on data from commercial suppliers and analogous reactions.
| Parameter | Value | Source/Reference |
| Molecular Formula | C11H12FNO3 | [1] |
| Molecular Weight | 225.22 g/mol | [1] |
| Appearance | White to off-white solid | General |
| Purity | ≥95-97% | [1][2] |
| Expected Yield | 70-90% | Inferred |
| Melting Point | Not available | - |
| 1H NMR | Not available | - |
| 13C NMR | Not available | - |
Logical Workflow and Potential Biological Application
While specific signaling pathways for 2-fluoro-4-morpholinobenzoic acid are not yet defined in the literature, its structural motifs are common in molecules designed as enzyme inhibitors. Benzoic acid derivatives are known to inhibit various enzymes, including α-amylase and those involved in fungal metabolic pathways.[3][4] The following diagrams illustrate a logical workflow for the synthesis and a hypothetical experimental workflow for screening its potential as an enzyme inhibitor.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-Fluoro-4-(4-morpholinyl)benzoic acid | CAS#:946598-40-9 | Chemsrc [chemsrc.com]
- 3. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Benzyl Esterification of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into benzoic acid derivatives is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The subsequent esterification of these fluorinated benzoic acids with a benzyl group serves as a crucial step in synthesizing active pharmaceutical ingredients (APIs), prodrugs, and key intermediates. This technical guide provides a comprehensive overview of the primary methods for benzyl esterification of fluorinated benzoic acids, complete with detailed experimental protocols, comparative data, and mechanistic insights.
Core Methodologies for Benzyl Esterification
Several established and emerging methods can be employed for the benzyl esterification of fluorinated benzoic acids. The choice of method often depends on the specific fluorine substitution pattern, the presence of other functional groups, and the desired scale of the reaction. The most common approaches include Fischer-Speier Esterification, methods involving benzyl halides, and coupling agent-mediated esterifications.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the benzylation of fluorinated benzoic acids, this typically involves heating the acid with benzyl alcohol and a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
Reaction Scheme:
(Where Ar-F represents a fluorinated aryl group and Bn represents a benzyl group)
The equilibrium nature of the Fischer esterification often requires the removal of water (e.g., by azeotropic distillation with a Dean-Stark trap) or the use of a large excess of one of the reactants to drive the reaction towards the product.
Benzylation using Benzyl Halides
This method involves the reaction of a fluorinated benzoate salt with a benzyl halide, typically benzyl bromide or benzyl chloride. The reaction is often facilitated by a base to deprotonate the carboxylic acid and can be accelerated using phase-transfer catalysts.
Reaction Scheme:
(Where X = Br, Cl)
Quaternary ammonium salts are effective phase-transfer catalysts that enhance the nucleophilicity of the carboxylate anion, enabling the reaction to proceed efficiently, often under milder conditions than Fischer esterification.[1]
Coupling Agent-Mediated Esterification
Reagents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the esterification under mild, neutral conditions. This method, often referred to as Steglich esterification when a catalytic amount of 4-dimethylaminopyridine (DMAP) is used, is particularly suitable for substrates that are sensitive to acidic or basic conditions.
Reaction Scheme:
Caption: A generalized workflow for the benzyl esterification of fluorinated benzoic acids via the Fischer-Speier method.
Mechanistic Pathway of Acid-Catalyzed Benzyl Esterification
Caption: The mechanistic steps of the acid-catalyzed Fischer-Speier esterification.
This guide provides a foundational understanding of the key methodologies for the benzyl esterification of fluorinated benzoic acids. The selection of the optimal method will be dictated by the specific substrate, desired purity, and scale of the synthesis. For substrates with sensitive functional groups, milder methods such as Steglich or Mitsunobu esterification are recommended, while the Fischer-Speier reaction remains a robust and cost-effective option for many applications. Further optimization of reaction conditions for specific fluorinated benzoic acids is encouraged to achieve the highest possible yields and purity.
References
The Morpholine Moiety: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have cemented its role as a crucial building block in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the role of the morpholine moiety in drug discovery, from its fundamental properties to its application in marketed drugs and the experimental methodologies used in their development.
Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety
The prevalence of the morpholine scaffold in successful drug candidates can be attributed to a combination of favorable characteristics that positively influence their drug-like properties.
-
Balanced Lipophilic-Hydrophilic Profile: The morpholine ring possesses a well-balanced character, contributing to both aqueous solubility and membrane permeability. The oxygen atom can act as a hydrogen bond acceptor, enhancing water solubility, while the saturated hydrocarbon backbone provides a degree of lipophilicity necessary for traversing cellular membranes.[1][2]
-
Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the nitrogen atom compared to piperidine, another common heterocyclic amine. This reduced basicity (pKa of morpholine is approximately 8.4) means that morpholine-containing compounds are less likely to be fully protonated at physiological pH, which can improve oral absorption and reduce off-target effects associated with strong basicity.[1][2]
-
Metabolic Stability: The morpholine ring can enhance the metabolic stability of a drug molecule. It can improve the CYP3A4 profile, leading to prolonged bioavailability and optimal clearance.[3] The ring itself is often metabolized through oxidation to non-toxic derivatives.[3]
-
Improved Blood-Brain Barrier Permeability: The physicochemical properties of morpholine, including its balanced lipophilicity and reduced pKa, make it a valuable moiety for designing drugs that need to cross the blood-brain barrier (BBB) to act on the central nervous system (CNS).[1][2]
-
Structural Scaffold: The chair-like conformation of the morpholine ring provides a rigid scaffold that can be used to orient substituents in a specific three-dimensional arrangement, allowing for precise interactions with biological targets.[1][4]
Pharmacological Activities of Morpholine-Containing Drugs
The versatility of the morpholine scaffold is evident in the broad range of pharmacological activities exhibited by drugs incorporating this moiety. These activities span multiple therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.
Anticancer Activity
A significant number of FDA-approved and investigational anticancer agents feature a morpholine ring. The morpholine moiety is often found in kinase inhibitors, where it can interact with the hinge region of the kinase domain or improve the overall pharmacokinetic properties of the molecule.[5][6]
Antibacterial Activity
The oxazolidinone class of antibiotics, which includes the morpholine-containing drug Linezolid, represents a critical tool in combating resistant Gram-positive infections. The morpholine group in these compounds is crucial for their unique mechanism of action and overall efficacy.
Central Nervous System (CNS) Activity
As previously mentioned, the ability of the morpholine moiety to enhance BBB penetration has led to its incorporation in numerous CNS-active drugs, including antidepressants, anxiolytics, and appetite suppressants.[4]
Other Therapeutic Areas
Morpholine derivatives have also shown promise as anti-inflammatory, antiviral, antifungal, and antihyperlipidemic agents, highlighting the broad therapeutic potential of this versatile scaffold.[6][7]
FDA-Approved Drugs Containing the Morpholine Moiety
The following table summarizes a selection of FDA-approved drugs that contain a morpholine moiety, highlighting their therapeutic indications and mechanisms of action.
| Drug Name | Therapeutic Indication(s) | Mechanism of Action |
| Gefitinib | Non-small cell lung cancer (NSCLC) with EGFR mutations | Inhibits the intracellular phosphorylation of the epidermal growth factor receptor (EGFR) tyrosine kinase by binding to the ATP-binding site of the enzyme.[8][9][10][11][12] |
| Linezolid | Infections caused by Gram-positive bacteria, including MRSA and VRE | Inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[2][4][13][14][15] |
| Aprepitant | Prevention of chemotherapy-induced and postoperative nausea and vomiting | A selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors in the brain.[16][17][18][19] |
| Reboxetine | Major depressive disorder | A selective norepinephrine reuptake inhibitor (NRI), which increases the concentration of norepinephrine in the synaptic cleft.[20][21][22][23][24] |
| Moclobemide | Major depressive disorder and social anxiety disorder | A reversible inhibitor of monoamine oxidase A (MAO-A), leading to increased levels of serotonin, norepinephrine, and dopamine.[1][25][26][27][28] |
| Phendimetrazine | Short-term treatment of obesity | A sympathomimetic amine that stimulates the central nervous system and is thought to suppress appetite. It acts as a prodrug to phenmetrazine.[29][30][31][32][33] |
| Doxapram | Respiratory stimulant for postanesthesia respiratory depression and COPD | Stimulates chemoreceptors in the carotid bodies, which in turn stimulates the respiratory center in the brainstem.[3][6][34][35][36] |
Structure-Activity Relationship (SAR) Studies
The systematic modification of morpholine-containing scaffolds has been instrumental in optimizing their biological activity and pharmacokinetic profiles. The following tables present a summary of quantitative SAR data for selected series of morpholine derivatives.
Anticancer Activity of Morpholine-Containing Compounds
| Compound/Scaffold | Target | R-Group Modification | IC50 (µM) | Reference |
| Tetrahydroquinoline-morpholine | A549 (Lung Cancer) | 3,5-bis(trifluoromethyl)phenyl | 0.033 | [14] |
| Tetrahydroquinoline-morpholine | MCF-7 (Breast Cancer) | 3,5-bis(trifluoromethyl)phenyl | 0.087 | [14] |
| Pyrimidine-morpholine | SW480 (Colon Cancer) | 4-chlorophenyl | 5.10 | [37] |
| Gefitinib-1,2,3-triazole | NCI-H1299 (Lung Cancer) | 4-fluorophenyl | 4.42 | [5] |
| Gefitinib-1,2,3-triazole | A549 (Lung Cancer) | 4-fluorophenyl | 3.94 | [5] |
Antimicrobial Activity of Morpholine-Containing Compounds
| Compound/Scaffold | Bacterial Strain | R-Group Modification | MIC (mM) | Reference |
| 5-Arylideneimidazolone-morpholine | S. aureus ATCC 25923 | 4-bromophenyl | 0.03125 | [20] |
| 5-Arylideneimidazolone-morpholine | S. aureus MRSA 19449 | 4-chlorophenyl | 0.0625 | [20] |
| Piperazine/Morpholine derivative | Enterococcus hirae | N/A | 3.125 mg/ml | [7] |
| Piperazine/Morpholine derivative | Enterococcus faecium | N/A | 3.125 mg/ml | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key morpholine-containing drugs and for a representative biological assay.
Synthesis of Gefitinib
Reaction Scheme: A convergent synthesis of Gefitinib can be achieved starting from 4,5-dimethoxyanthranilic acid.
Synthesis of Gefitinib
Step-by-step Protocol:
-
Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one: A mixture of 4,5-dimethoxyanthranilic acid and formamide is heated to induce cyclization.
-
Selective Demethylation: The resulting quinazolinone is treated with L-methionine in refluxing methanesulfonic acid to selectively demethylate the 6-methoxy group.[8]
-
Acetylation: The hydroxyl group is then protected by acylation with acetic anhydride.[8]
-
Chlorination: The acetoxy derivative is treated with refluxing thionyl chloride to yield the corresponding 4-chloroquinazoline.[8]
-
Aniline Condensation: The 4-chloroquinazoline is condensed with 3-chloro-4-fluoroaniline in refluxing isopropanol.[8]
-
Hydrolysis: The acetate protecting group is removed by hydrolysis with ammonium hydroxide in methanol.[8]
-
Final Alkylation: The resulting phenol is alkylated with 3-(4-morpholinyl)propyl chloride to afford Gefitinib.[8]
Synthesis of Aprepitant
Reaction Scheme: An efficient stereoselective synthesis of Aprepitant has been developed.
Synthesis of Aprepitant
Step-by-step Protocol:
-
Condensation: N-benzyl ethanolamine is condensed with glyoxylic acid to yield a 2-hydroxy-1,4-oxazin-3-one.[38][39]
-
Activation: The hydroxyl group of the oxazinone is activated as the corresponding trifluoroacetate.[38][39]
-
Lewis Acid Mediated Coupling: The activated intermediate is coupled with enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol in a Lewis acid-mediated reaction, affording a 1:1 mixture of acetal diastereomers.[38][39]
-
Crystallization-Induced Asymmetric Transformation: The mixture of diastereomers is converted into a single isomer via a crystallization-induced asymmetric transformation.[38][39]
-
Further Transformations: The single isomer undergoes a series of further transformations, including the appendage of the triazolinone side chain, to yield Aprepitant.[38]
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, adapted for a 96-well microplate format.
Materials:
-
0.1 M Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (1 U/mL)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
14 mM Acetylthiocholine iodide (ATCI)
-
Test compound (inhibitor) solution
-
5% Sodium dodecyl sulfate (SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test compound solution to the sample wells. For control wells (no inhibitor), add 10 µL of the solvent used to dissolve the test compound.
-
Add 10 µL of AChE solution (1 U/mL) to all wells except the blank.
-
Incubate the plate for 10 minutes at 25 °C.[40]
-
After incubation, add 10 µL of 10 mM DTNB to each well.[40]
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[40]
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.[40]
-
Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.
-
Calculate the percentage of AChE inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action for key morpholine-containing drugs.
Gefitinib and the EGFR Signaling Pathway
Gefitinib targets the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that, when activated, triggers downstream signaling cascades promoting cell proliferation and survival.
Gefitinib Inhibition of the EGFR Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway
Many morpholine-containing anticancer drugs target components of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Inhibition of the PI3K/AKT/mTOR Pathway
Linezolid's Mechanism of Action
Linezolid exhibits a unique mechanism of action among protein synthesis inhibitors, targeting the very first step of translation.
Linezolid's Inhibition of Bacterial Protein Synthesis
Conclusion
The morpholine moiety has proven to be an exceptionally valuable scaffold in drug discovery, contributing to the development of a diverse range of clinically successful drugs. Its favorable physicochemical properties enhance the pharmacokinetic profiles of drug candidates, while its structural versatility allows for the fine-tuning of interactions with a wide variety of biological targets. As our understanding of disease pathways continues to grow, the rational incorporation of the morpholine ring into novel molecular architectures will undoubtedly continue to be a fruitful strategy in the quest for new and improved medicines. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working in this dynamic and impactful field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 3. mims.com [mims.com]
- 4. Linezolid: Indications, Dosage, Mechanism of Action and Side Effects_Chemicalbook [m.chemicalbook.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Moclobemide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Gefitinib - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. youtube.com [youtube.com]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 13. Linezolid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]
- 18. Aprepitant - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. mims.com [mims.com]
- 22. Reboxetine - Wikipedia [en.wikipedia.org]
- 23. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 25. What is Moclobemide used for? [synapse.patsnap.com]
- 26. Moclobemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 27. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 28. researchgate.net [researchgate.net]
- 29. go.drugbank.com [go.drugbank.com]
- 30. Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 31. Articles [globalrx.com]
- 32. Phendimetrazine: Uses, Side Effects, Warnings & More - GoodRx [goodrx.com]
- 33. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 34. Doxapram - Wikipedia [en.wikipedia.org]
- 35. Doxapram: Package Insert / Prescribing Information [drugs.com]
- 36. go.drugbank.com [go.drugbank.com]
- 37. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 38. researchgate.net [researchgate.net]
- 39. pubs.acs.org [pubs.acs.org]
- 40. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A Technical Guide to the Biological Activity of Fluoro-Substituted Benzoates and Related Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Fluoro-substituted benzoates and their related heterocyclic analogues, such as benzothiazoles and benzimidazoles, represent a versatile class of compounds with a broad spectrum of pharmacological activities. This guide provides an in-depth review of their anticancer, antimicrobial, and enzyme-inhibiting properties. It details the underlying mechanisms of action, summarizes key quantitative data, and outlines the experimental protocols used for their evaluation, serving as a comprehensive resource for professionals in drug discovery and development.
Anticancer Activity
Fluoro-substituted benzoates have emerged as potent anticancer agents, primarily through their ability to disrupt cellular protein homeostasis and induce programmed cell death.
Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers.[3] Certain fluoro-substituted benzoates of epigallocatechin (EGC), particularly in their peracetate-protected prodrug forms (Pro-F-EGCGs), function as potent inhibitors of the 26S proteasome.[3] They specifically target the chymotrypsin-like activity of the proteasome's catalytic β5 subunit, leading to the accumulation of ubiquitinated proteins.[3] This disruption of protein degradation triggers downstream signaling cascades that are detrimental to cancer cell survival.[3]
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by Fluoro-Substituted Benzoates.
Apoptosis Induction and Cell Cycle Arrest
The inhibition of the proteasome by fluoro-substituted benzoates leads to the accumulation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, such as NF-κB.[3] This imbalance ultimately activates the caspase cascade, culminating in apoptosis, or programmed cell death.[3] In addition to inducing apoptosis, other related fluorinated compounds, such as certain benzothiazole derivatives, have been shown to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, further contributing to their anticancer effects.[4]
Caption: Downstream effects of proteasome inhibition leading to apoptosis.
Quantitative Anticancer Data
The cytotoxic and inhibitory activities of various fluoro-substituted benzoates and related compounds have been quantified against numerous cancer cell lines. The data, typically presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, demonstrate potent, often selective, activity.
| Compound Class | Compound Example | Target/Cell Line | Activity Metric | Value | Reference |
| Fluoro-EGCG Analogue | F-EGCG1 | Purified 20S Proteasome | IC50 | 1.25 µM | [3] |
| Fluoro-EGCG Analogue | F-EGCG2 (meta-fluoro) | Purified 20S Proteasome | IC50 | 0.84 µM | [3] |
| Fluorinated Benzothiazole | Compound 15 | Leukemia THP-1 | IC50 | 0.9 µM | [4] |
| Fluorinated Benzothiazole | Compound 17 | Breast Cancer (MCF-7) | IC50 | 1.94–3.46 µM | [4] |
| Fluorinated Benzothiazole | 61a | Breast Cancer (MDA 468) | GI50 | 0.57 µM | [5] |
| Fluorinated Benzothiazole | 61b | Breast Cancer (MCF-7) | GI50 | 0.40 µM | [5] |
| Pyrazolylbenzimidazole | 55b | Lung (A549), Breast (MCF-7) | IC50 | 0.95–1.57 µM | [5] |
Antimicrobial Activity
The introduction of fluorine atoms into benzoate-related scaffolds has yielded compounds with significant antibacterial and antifungal properties.
Antibacterial Effects
Fluoro-substituted benzothiazoles and benzoylthiosemicarbazides have demonstrated notable efficacy against a range of bacteria.[2][6] Activity has been observed against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative species.[2][7] The mechanism for some of these compounds is believed to involve the allosteric inhibition of essential bacterial enzymes, such as d-alanyl-d-alanine ligase, which is crucial for cell wall synthesis.[2]
Antifungal Effects
Several fluoro-substituted benzothiazole derivatives have also been shown to inhibit the growth of fungal strains, such as Aspergillus niger, indicating a broad spectrum of antimicrobial potential.[6][8]
Quantitative Antimicrobial Data
The potency of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible microbial growth.
| Compound Class | Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Fluorobenzoylthiosemicarbazide | 15a (ortho-fluoro) | S. aureus (MRSA) | 7.82 - 15.62 | [2] |
| Fluorobenzoylthiosemicarbazide | 15b (meta-fluoro) | S. aureus (MRSA) | 7.82 - 31.25 | [2] |
| Fluorobenzoylthiosemicarbazide | 16b (para-fluoro) | S. aureus (MRSA) | 7.82 - 15.62 | [2] |
| Fluoroquinolone-Benzothiazole | 5a | B. subtilis | 04 | [9] |
| Fluoroquinolone-Benzothiazole | 5a | S. aureus | 03 | [9] |
| Fluoroquinolone-Benzothiazole | 5a | E. coli | 08 | [9] |
Other Notable Biological Activities
Antihypertensive Activity
A series of novel fluoro-substituted benzimidazole derivatives have been developed as potent antihypertensive agents.[10] These compounds function as Angiotensin II type 1 (AT1) receptor blockers, preventing the vasoconstrictive effects of angiotensin II and leading to a reduction in blood pressure.[10] Oral administration of these compounds in spontaneously hypertensive rats resulted in a significant and sustained decrease in mean blood pressure, outperforming established drugs like losartan.[10]
Caption: Blockade of the AT1 receptor in the Renin-Angiotensin System.
Anti-inflammatory and Anthelmintic Activities
Various fluoro-substituted benzothiazole derivatives have also been screened and found to possess promising anti-inflammatory and anthelmintic properties, highlighting the broad therapeutic potential of this chemical scaffold.[9][11][12]
Experimental Protocols
The evaluation of fluoro-substituted benzoates relies on a suite of standardized in vitro and in vivo assays.
In Vitro Anticancer Assays
-
Proteasome Inhibition Assay: The inhibitory effect on the chymotrypsin-like activity of the proteasome is measured by incubating the test compound with a purified 20S proteasome and a specific fluorogenic substrate.[3] The reduction in fluorescence over time, compared to a control, is used to calculate the IC50 value.[3]
-
MTT Cell Proliferation Assay: This colorimetric assay is used to assess cytotoxicity. Cancer cells are treated with varying concentrations of the compound. After incubation, MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance of the formazan is proportional to the number of living cells, allowing for the calculation of GI50 or IC50 values.[5]
Caption: General workflow for in vitro anticancer screening.
Antimicrobial Susceptibility Testing
-
Agar Well Diffusion Method: This method provides a qualitative assessment of antimicrobial activity. A bacterial or fungal lawn is grown on an agar plate, and wells are punched into the agar. The test compound is added to the wells, and the plate is incubated. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[6][8]
-
Broth Microdilution for MIC Determination: To quantify antibacterial potency, serial dilutions of the compound are prepared in a liquid growth medium in 96-well plates.[2] Each well is inoculated with a standardized bacterial suspension. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest compound concentration that prevents visible growth.[2]
In Vivo Assays
-
Antihypertensive Evaluation: Spontaneously hypertensive rats are administered the test compound orally.[10] Blood pressure is monitored continuously over 24 hours using telemetry or tail-cuff methods to determine the maximal reduction in mean blood pressure and the duration of the effect.[10]
-
Antitumor Evaluation: Human tumor cells are implanted subcutaneously in immunocompromised mice to create a xenograft model.[4][13] Once tumors are established, mice are treated with the test compound. Tumor volume and body weight are monitored over time to assess the compound's efficacy and toxicity.[4][13]
Conclusion
Fluoro-substituted benzoates and their heterocyclic bioisosteres are a highly promising class of compounds for drug development. The strategic placement of fluorine enhances their pharmacological profiles, leading to potent and often selective biological activities. The well-defined mechanisms, including proteasome inhibition for cancer and AT1 receptor blockade for hypertension, provide a solid foundation for rational drug design. The extensive data summarized herein underscore their potential to yield novel therapeutics for a range of diseases. Future research should focus on optimizing lead compounds to improve their pharmacokinetic properties and safety profiles, paving the way for clinical investigation.
References
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. Synthesis and biological evaluation of novel benzothiazole clubbed fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening : Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Benzyl 2-fluoro-4-morpholinobenzoate: A Technical Review of a Putative Bioactive Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-fluoro-4-morpholinobenzoate is a synthetic organic compound featuring a fluorinated benzoic acid core, a morpholine substituent, and a benzyl ester. While direct literature on this specific molecule is sparse, its structural motifs are prevalent in a wide array of pharmacologically active agents. This technical guide consolidates information on its synthesis, physicochemical properties, and putative biological activities by examining its constituent chemical moieties and related compounds. The morpholine group is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability, while fluorination of the benzene ring can significantly modulate electronic properties and binding affinities. The benzyl ester provides a lipophilic character that can influence pharmacokinetics. This review aims to provide a comprehensive resource for researchers interested in the potential of this and similar scaffolds in drug discovery and development.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and its Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility |
| 2-Fluoro-4-morpholinobenzoic acid | 946598-40-9[1] | C₁₁H₁₂FNO₃ | 225.22 | 1.2 | High |
| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | 1.1 | Moderate |
| This compound | 1272756-24-7 | C₁₈H₁₈FNO₃ | 315.34 | 3.5 | Low to Moderate |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from commercially available precursors.
Synthesis of 2-fluoro-4-morpholinobenzoic acid
The key intermediate, 2-fluoro-4-morpholinobenzoic acid, can be synthesized via nucleophilic aromatic substitution of a suitable di-halogenated or nitro-substituted fluorobenzoic acid with morpholine.
Experimental Protocol: Synthesis of 2-fluoro-4-morpholinobenzoic acid (General Procedure)
-
Reaction Setup: To a solution of 2,4-difluorobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (2-3 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Benzyl Esterification of 2-fluoro-4-morpholinobenzoic acid
The final step is the esterification of the carboxylic acid with benzyl alcohol. This can be achieved through various methods, including Fischer esterification or by using coupling agents.
Experimental Protocol: Benzyl Esterification (Fischer Esterification)
-
Reaction Setup: Dissolve 2-fluoro-4-morpholinobenzoic acid (1 equivalent) in an excess of benzyl alcohol (which also acts as the solvent). Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: Heat the mixture to reflux (typically 120-150 °C) with continuous removal of water using a Dean-Stark apparatus. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Experimental Protocol: Benzyl Esterification (Using a Coupling Agent)
-
Reaction Setup: Dissolve 2-fluoro-4-morpholinobenzoic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 equivalents) in an aprotic solvent like dichloromethane (DCM) or DMF. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Filter off the urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the presence of the morpholine and fluorobenzoyl moieties suggests potential interactions with various biological targets. Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The morpholine ring can improve pharmacokinetic properties.[3] Benzoic acid and its derivatives are also known for their antimicrobial and anti-inflammatory properties.[4]
The combination of a fluorinated benzyl ring and a morpholine group has been reported in potent enzyme inhibitors.[3] For instance, molecules with these features have shown significant inhibitory activity against soluble adenylyl cyclase (sAC), with the morpholine group potentially forming key interactions within the enzyme's active site.[3]
Based on these observations, potential signaling pathways that could be modulated by this compound or its derivatives include:
-
Inflammatory Pathways: Inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are key in the inflammatory cascade.
-
Cancer Cell Proliferation Pathways: Interference with signaling pathways crucial for cancer cell growth and survival, such as kinase signaling pathways.
-
Microbial Growth Pathways: Disruption of essential metabolic or structural pathways in bacteria and fungi.
Visualizations
References
Potential therapeutic targets of morpholinobenzoates
An In-depth Technical Guide to the Potential Therapeutic Targets of Morpholinobenzoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholinobenzoate scaffold has emerged as a promising pharmacophore in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of morpholinobenzoate derivatives, focusing on their potential applications in oncology and inflammatory diseases. We delve into the molecular mechanisms of action, present quantitative efficacy data, detail relevant experimental protocols, and visualize the associated signaling pathways to offer a valuable resource for researchers and drug development professionals in this field.
Introduction
Morpholine, a heterocyclic chemical compound, and benzoic acid, a simple aromatic carboxylic acid, form the core of the morpholinobenzoate structure. This unique combination has proven to be a versatile template for the design of novel therapeutic agents. The morpholine ring often contributes to improved physicochemical properties, such as aqueous solubility and metabolic stability, while the benzoate moiety provides a framework for diverse substitutions to modulate pharmacological activity and target selectivity. This guide will focus on three primary therapeutic targets that have been identified for various morpholinobenzoate derivatives: Phosphatidylcholine-specific phospholipase C (PC-PLC), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase (COX).
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) as an Anticancer Target
Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC) into the second messengers diacylglycerol (DAG) and phosphocholine.[1] Dysregulation of PC-PLC activity has been implicated in various cancers, making it an attractive target for anticancer drug development.
Quantitative Data: Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives
A study on 2-morpholinobenzoic acid derivatives has demonstrated their potential as inhibitors of cancer cell proliferation by targeting PC-PLC. The antiproliferative activity was assessed using a ³H-thymidine incorporation assay in MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines.
| Compound ID | Substitution on Benzyl Ring | Cell Proliferation (%) in MDA-MB-231 (Mean ± SEM) | Cell Proliferation (%) in HCT116 (Mean ± SEM) |
| 10h | 2-Bromo | 51.3 ± 13.3 | 29.5 ± 8.6 |
Data extracted from a study on 2-morpholinobenzoic acid derivatives as antiproliferative agents.
Experimental Protocol: ³H-Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis and, consequently, cell proliferation.
Methodology:
-
Cell Seeding: Seed MDA-MB-231 or HCT116 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of the morpholinobenzoate derivatives for a specified period (e.g., 24 hours).
-
³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for a further 4-6 hours. During this time, the radioactive thymidine will be incorporated into the newly synthesized DNA of proliferating cells.
-
Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.
-
Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.
Signaling Pathway
Inhibition of PC-PLC by morpholinobenzoate derivatives leads to a reduction in the production of DAG and phosphocholine. DAG is a crucial activator of Protein Kinase C (PKC), which in turn can activate the Ras-Raf-MEK-ERK (MAPK) signaling pathway, a cascade known to promote cell proliferation and survival. By inhibiting PC-PLC, morpholinobenzoates can effectively downregulate this pro-proliferative pathway.
PC-PLC Signaling Pathway Inhibition by Morpholinobenzoates.
Phosphoinositide 3-Kinase (PI3K) as a Target in Cancer Therapy
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] Hyperactivation of this pathway is a common feature in many human cancers, making PI3K a prime target for the development of novel anticancer agents.
Quantitative Data: PI3K Isoform Inhibition by Morpholine-Containing Derivatives
While specific data for morpholinobenzoates is emerging, related morpholine-containing compounds have shown potent inhibitory activity against various PI3K isoforms.
| Compound Class | PI3Kα (IC₅₀ nM) | PI3Kβ (IC₅₀ nM) | PI3Kγ (IC₅₀ nM) | PI3Kδ (IC₅₀ nM) |
| Morpholinopyrimidines | 20 | 376 | 204 | 46 |
IC₅₀ values for a representative dual PI3K/mTOR inhibitor with a morpholinopyrimidine scaffold.[4]
Experimental Protocol: PI3K Alpha Enzymatic Assay
The activity of PI3Kα is typically measured using an in vitro kinase assay that detects the product of the kinase reaction.
Methodology:
-
Reaction Setup: In a microplate well, combine the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the morpholinobenzoate inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and detect the amount of ADP produced (a byproduct of the kinase reaction) or the phosphorylated lipid product (PIP3). Several commercial kits are available for this purpose, often employing luminescence- or fluorescence-based detection methods.[5][6][7]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway
Morpholinobenzoates that inhibit PI3K block the conversion of PIP2 to PIP3. This prevents the recruitment and activation of downstream effectors like AKT and PDK1.[2] The subsequent inhibition of the mTOR pathway ultimately leads to decreased cell growth, proliferation, and survival.
PI3K/AKT/mTOR Signaling Pathway Inhibition.
Cyclooxygenase (COX) as an Anti-inflammatory Target
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. They catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory molecules. Inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders.
Quantitative Data: Anti-inflammatory Activity of Morpholino Amino Acyl Benzoates
Several morpholino amino acyl benzoates have been synthesized and evaluated for their anti-inflammatory activity in a carrageenan-induced rat paw edema model.
| Compound ID | Anti-inflammatory Activity (% Inhibition of Edema) |
| Compound 10 | Potent activity (details not specified in abstract) |
Qualitative data from a study on morpholino amino acyl benzoates.[8]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This in vitro assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Methodology:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.[9]
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme and the morpholinobenzoate inhibitor at various concentrations. Include controls for 100% enzyme activity (no inhibitor) and a known COX-2 inhibitor (e.g., celecoxib).
-
Reaction Initiation: Add the arachidonic acid substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm. The fluorescence is generated from the reaction of a probe with the prostaglandin G2 intermediate.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Signaling Pathway
By inhibiting the COX-2 enzyme, morpholinobenzoates prevent the synthesis of prostaglandins from arachidonic acid. This reduction in pro-inflammatory prostaglandins helps to alleviate the signs of inflammation, such as swelling, pain, and redness.
COX-2 Pathway Inhibition by Morpholinobenzoates.
Conclusion
Morpholinobenzoate derivatives represent a promising class of compounds with the potential to modulate key therapeutic targets in oncology and inflammation. The identified targets—PC-PLC, PI3K, and COX—are all well-validated in the context of these diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of novel morpholinobenzoate-based therapeutics. Future work should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their in vivo efficacy and safety profiles. The versatility of the morpholinobenzoate scaffold suggests that further exploration may uncover additional therapeutic targets and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PI3K (p110α/p85α) Protocol [promega.com]
- 6. promega.de [promega.de]
- 7. PI3K alpha biochemical assay [bio-protocol.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Benzyl 2-fluoro-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-fluoro-4-morpholinobenzoate is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As an intermediate in the synthesis of bioactive molecules, a thorough understanding of its physicochemical properties is paramount for its effective utilization and development. This technical guide provides a comprehensive overview of the known and predicted characteristics of this compound, alongside detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in public literature. However, based on the known properties of its precursor, 2-fluoro-4-morpholinobenzoic acid, and the general effects of esterification, we can predict its key physicochemical characteristics.
Structural and Molecular Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1272756-24-7 | [1] |
| Molecular Formula | C₁₈H₁₈FNO₃ | Calculated |
| Molecular Weight | 315.34 g/mol | Calculated |
| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)F)C(=O)OCC3=CC=CC=C3 | - |
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of this compound. These values are estimations derived from the properties of analogous structures and the chemical transformation from a carboxylic acid to a benzyl ester.
| Property | Predicted Value | Rationale/Comments |
| Melting Point | Solid at room temperature. | Esterification of a solid carboxylic acid generally results in a solid ester, often with a different crystalline structure. |
| Boiling Point | > 300 °C | Esterification significantly increases the molecular weight and size compared to the parent carboxylic acid, leading to a much higher boiling point. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | The benzyl ester group increases lipophilicity, rendering the molecule soluble in nonpolar organic solvents and insoluble in water. |
| pKa | Not applicable | As an ester, this compound does not have an acidic proton and therefore does not have a pKa in the typical range for acids or bases. |
Synthesis and Characterization Workflow
The synthesis of this compound typically proceeds via the esterification of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol. The subsequent characterization is crucial to confirm the identity and purity of the synthesized compound.
Caption: Synthesis and Characterization Workflow for this compound.
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of this compound.
Synthesis: Fischer Esterification
This protocol describes a classic acid-catalyzed esterification.
Materials:
-
2-fluoro-4-morpholinobenzoic acid
-
Benzyl alcohol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-fluoro-4-morpholinobenzoic acid, a 5-10 fold excess of benzyl alcohol, and a suitable volume of toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Characterization: Melting Point Determination
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes
-
Thermometer
Procedure:
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[2][3] A pure compound will have a sharp melting point range of 1-2 °C.[2][3]
Characterization: Solubility Assessment
A qualitative assessment of solubility in various solvents is essential for handling and formulation.
Materials:
-
This compound
-
Test tubes
-
A range of solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane)
-
Vortex mixer
Procedure:
-
Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to each test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
Categorize the solubility as soluble, partially soluble, or insoluble. For a more quantitative measure, gradually add more solute to a known volume of solvent until saturation is reached.
Logical Relationship of Physicochemical Properties
The molecular structure of this compound dictates its observable physicochemical properties. The interplay of its functional groups determines its polarity, intermolecular forces, and consequently, its melting point, boiling point, and solubility.
Caption: Relationship between Molecular Structure and Physicochemical Properties.
Conclusion
This technical guide provides a foundational understanding of the physicochemical characteristics of this compound. While comprehensive experimental data remains to be published, the provided predictions and detailed experimental protocols offer a robust starting point for researchers and scientists. The synthesis and characterization workflows, along with the logical relationships of its properties, are intended to facilitate further research and application of this promising compound in drug discovery and materials science.
References
An In-Depth Technical Guide to Benzyl 2-fluoro-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 2-fluoro-4-morpholinobenzoate, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, properties, a plausible synthetic pathway, and potential applications based on the analysis of related structures. While specific experimental data for this compound is not publicly available, this guide consolidates information on its precursors and analogous compounds to provide a foundational understanding for researchers.
Chemical Identity and Properties
This compound is systematically named this compound according to IUPAC nomenclature. It is identified by the Chemical Abstracts Service (CAS) number 1272756-24-7 [1].
Table 1: Chemical Identifiers and Molecular Properties
| Identifier/Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1272756-24-7 | [1] |
| Molecular Formula | C₁₈H₁₈FNO₃ | [2] |
| Molecular Weight | 315.34 g/mol | [2] |
At present, detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not available in publicly accessible databases[2].
Synthesis and Experimental Protocols
A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, based on established principles of organic chemistry, a plausible synthetic route involves the esterification of its carboxylic acid precursor, 2-fluoro-4-morpholinobenzoic acid, with benzyl alcohol.
Synthesis of the Precursor: 2-fluoro-4-morpholinobenzoic acid
The precursor, 2-fluoro-4-morpholinobenzoic acid (CAS: 946598-40-9), is a key intermediate[3]. While a specific protocol for its synthesis was not found, a general approach for analogous compounds involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid with morpholine, followed by hydrolysis if the starting material is an ester.
Plausible Esterification Protocol
The synthesis of the final compound, this compound, would likely proceed via a standard esterification reaction. Several methods could be employed:
-
Fischer-Speier Esterification: This acid-catalyzed reaction would involve refluxing 2-fluoro-4-morpholinobenzoic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The removal of water, for instance, by a Dean-Stark apparatus, would drive the reaction to completion.
-
Carbodiimide-mediated Esterification: A milder approach would involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide at room temperature.
Figure 1: Plausible Synthetic Pathway
Caption: Plausible two-step synthesis of this compound.
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the structural motifs present in the molecule are found in compounds with a range of pharmacological properties.
-
Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is often introduced to improve aqueous solubility and metabolic stability.
-
Fluorinated Benzene Ring: The incorporation of fluorine into aromatic rings is a widely used strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic pathways, often leading to enhanced biological activity and improved pharmacokinetic profiles.
-
Benzyl Esters: Benzyl esters are frequently employed as protecting groups in organic synthesis and can also be found in various biologically active molecules.
Given these features, this compound could be a candidate for screening in various drug discovery programs, particularly those targeting enzymes or receptors where the specific arrangement of the fluoro and morpholino substituents could lead to favorable interactions. For instance, a related compound, Benzyl (3-fluoro-4-morpholinophenyl)carbamate, is an intermediate in the synthesis of the antibiotic linezolid and is also used to synthesize glucose uptake inhibitors for cancer therapy[4].
Conclusion and Future Directions
This compound is a chemical entity with potential for further investigation in the field of drug discovery. This guide has provided a summary of its known properties and a logical synthetic approach based on established chemical principles. Future research should focus on the development and publication of a detailed experimental protocol for its synthesis, followed by a thorough characterization of its physicochemical and spectral properties. Subsequently, a comprehensive evaluation of its biological activity through in vitro and in vivo screening would be essential to elucidate its potential as a lead compound for the development of new therapeutic agents.
References
Benzyl 2-fluoro-4-morpholinobenzoate: A Technical Overview of a Commercially Available Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-fluoro-4-morpholinobenzoate (CAS No. 1272756-24-7) is a fluorinated aromatic compound incorporating a morpholine moiety. Such structures are of interest in medicinal chemistry and drug discovery due to the favorable properties often imparted by fluorine substitution and the morpholine group, which can enhance metabolic stability and aqueous solubility. This document provides a concise summary of the currently available technical information for this compound, focusing on its commercial availability and basic chemical properties.
Commercial Availability and Physical Properties
This compound is available from a number of commercial suppliers as a research chemical. While comprehensive experimental data is limited in publicly accessible sources, a summary of key identifiers and supplier-provided data is presented below.
| Property | Value | Source |
| CAS Number | 1272756-24-7 | Multiple |
| Molecular Formula | C₁₈H₁₈FNO₃ | Multiple |
| Molecular Weight | 315.34 g/mol | Multiple |
| Purity | >95% | Accela ChemBio Inc. |
| Physical Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Note: The lack of specified physical properties such as melting point, boiling point, and solubility highlights the limited public data for this compound. Researchers should determine these properties experimentally as needed for their specific applications.
Synthesis
A definitive, published experimental protocol for the synthesis of this compound could not be identified in a comprehensive search of scientific literature and patent databases. However, based on its chemical structure, a plausible synthetic route would involve the esterification of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol. This reaction is typically facilitated by an acid catalyst or through the use of coupling agents.
A generalized workflow for such a synthesis is depicted below.
Caption: A potential synthetic workflow for this compound.
Experimental Protocols and Biological Activity
Despite a thorough search of scientific databases and supplier technical documents, no specific experimental protocols detailing the use of this compound have been found. Furthermore, there is no available information regarding its biological activity, mechanism of action, or any associated signaling pathways. The compound is supplied for research and development purposes, indicating its potential use as a building block in the synthesis of more complex molecules or for screening in various biological assays.
Conclusion
This compound is a commercially available compound with potential applications in chemical synthesis and drug discovery. However, there is a notable absence of detailed technical data, experimental protocols, and biological activity information in the public domain. Researchers interested in this compound will need to conduct their own characterization and experimental validation. The information provided herein serves as a baseline for sourcing the material and understanding its basic chemical identity.
Methodological & Application
Application Notes and Protocols: Synthesis of Benzyl 2-fluoro-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-fluoro-4-morpholinobenzoate is a chemical intermediate that can be utilized in the synthesis of various organic molecules. Notably, related structures, such as Benzyl (3-fluoro-4-morpholinophenyl)carbamate, serve as intermediates in the synthesis of pharmaceuticals like the antibiotic linezolid.[1] The structural motifs of a substituted fluorobenzene ring coupled with a morpholine group are of interest in medicinal chemistry. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, proceeding through the key intermediate, 2-fluoro-4-morpholinobenzoic acid.
Synthesis Overview
The synthesis of this compound is proposed as a two-step process:
-
Nucleophilic Aromatic Substitution: Synthesis of 2-fluoro-4-morpholinobenzoic acid from 2,4-difluorobenzoic acid and morpholine.
-
Esterification: Reaction of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol to yield the final product.
This protocol will focus on the esterification step, assuming the availability of the precursor, 2-fluoro-4-morpholinobenzoic acid, which is commercially available.[2][3]
Physicochemical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-fluoro-4-morpholinobenzoic acid | 946598-40-9 | C₁₁H₁₂FNO₃ | 225.22 |
| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 |
| This compound | N/A | C₁₈H₁₈FNO₃ | 315.34 |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-fluoro-4-morpholinobenzoic acid
This protocol details the synthesis of this compound using a classic acid-catalyzed esterification method.
Materials:
-
2-fluoro-4-morpholinobenzoic acid
-
Benzyl alcohol
-
Toluene
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-fluoro-4-morpholinobenzoic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (approximately 5 mL per gram of carboxylic acid).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4][5]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Expected Results and Data Interpretation
The successful synthesis of this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
| Technique | Expected Result |
| ¹H NMR | Appearance of signals corresponding to the benzyl group protons (typically in the 7.3-7.5 ppm range for the phenyl ring and around 5.3 ppm for the CH₂ group). Disappearance of the carboxylic acid proton signal from the starting material. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the ester (typically around 165 ppm) and signals for the benzyl group carbons. |
| IR | A strong C=O stretching band for the ester functional group (typically in the range of 1720-1740 cm⁻¹). Disappearance of the broad O-H stretch of the carboxylic acid. |
| Mass Spec | A molecular ion peak corresponding to the mass of the product (C₁₈H₁₈FNO₃, M.W. = 315.34). |
Discussion
The described Fischer esterification is a reliable and widely used method for the synthesis of esters.[6] The use of a Dean-Stark apparatus effectively removes water, driving the equilibrium towards the product and improving the reaction yield. Alternative esterification methods could also be employed, such as using coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), which can be effective under milder conditions.[7] The choice of method may depend on the scale of the reaction and the desired purity of the final product. For industrial applications, the development of protocols using reusable solid acid catalysts could be beneficial.[8]
Conclusion
This application note provides a comprehensive protocol for the synthesis of this compound via Fischer esterification. The procedure is straightforward and utilizes common laboratory techniques. The provided data and visualization tools are intended to aid researchers in the successful execution and understanding of this synthesis.
References
- 1. ossila.com [ossila.com]
- 2. 2-Fluoro-4-(4-morpholinyl)benzoic acid | CAS#:946598-40-9 | Chemsrc [chemsrc.com]
- 3. 2-FLUORO-4-MORPHOLINOBENZOIC ACID | 946598-40-9 [chemicalbook.com]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morpholine Addition to Fluorobenzenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the addition of morpholine to fluorobenzenes, a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds. Two primary synthetic routes are discussed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for the amination of aryl fluorides, particularly when the aromatic ring is "activated" by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions to the fluorine atom. The high electronegativity of fluorine makes it an excellent leaving group in this context.
General Reaction Scheme:
Caption: General scheme for the SNAr reaction of a fluorobenzene with morpholine.
Experimental Protocol 1: SNAr of an Activated Fluorobenzene (3,4-Difluoronitrobenzene)
This protocol describes the highly efficient and selective monosubstitution of morpholine onto 3,4-difluoronitrobenzene, yielding 3-fluoro-4-morpholinonitrobenzene, an intermediate for the antibiotic linezolid[1].
Materials:
-
3,4-Difluoronitrobenzene
-
Morpholine
-
Sodium Carbonate (Na₂CO₃)
-
Solvent (e.g., Acetonitrile or DMSO)
Procedure:
-
To a reaction flask, add 3,4-difluoronitrobenzene (1.0 eq).
-
Add morpholine (1.4 eq) and sodium carbonate (0.052 eq).
-
Add the solvent and heat the mixture to 78 °C.
-
Stir the reaction for 6 hours.
-
After completion, cool the reaction mixture and quench with water.
-
The product can be isolated by filtration or extraction with a suitable organic solvent, followed by washing and drying.
Quantitative Data Summary (SNAr):
| Fluorobenzene Substrate | Product | Conditions | Yield (%) | Reference |
| 3,4-Difluoronitrobenzene | 3-Fluoro-4-morpholinonitrobenzene | Morpholine, Na₂CO₃, 78°C, 6h | >98 | [1] |
| 1-Fluoro-4-nitrobenzene | 4-(4-Nitrophenyl)thiomorpholine* | Thiomorpholine, Et₃N, ACN, 85°C, 12h | 95 | [2] |
* Note: This reaction uses thiomorpholine, a close structural analog of morpholine, demonstrating the general applicability of the method.
Experimental Protocol 2: Ruthenium-Catalyzed SNAr of Non-Activated Fluorobenzenes
For fluorobenzenes lacking strong electron-withdrawing groups, a transition-metal-catalyzed SNAr approach can be employed. The following is based on a ruthenium-catalyzed protocol[3].
Materials:
-
Fluorobenzene derivative
-
Morpholine
-
Ru(cod)(2-methylallyl)₂
-
1,5-Bis(diphenylphosphino)pentane (DPPPent)
-
Triflic acid (TfOH)
-
Dioxane
Procedure:
-
In a glovebox, prepare the ruthenium catalyst by mixing Ru(cod)(2-methylallyl)₂ (5 mol%), DPPPent (7 mol%), and TfOH (10 mol%) in dioxane.
-
In a separate reaction vessel, add the fluorobenzene (5.0 eq) and morpholine (1.0 eq).
-
Add the prepared catalyst solution to the substrate mixture.
-
Seal the vessel and heat the reaction mixture as required.
-
Upon completion, the product can be isolated using standard purification techniques such as column chromatography.
Quantitative Data Summary (Ru-Catalyzed SNAr):
| Fluorobenzene Substrate | Product | Conditions | Yield (%) | Reference |
| Fluorobenzene | N-Phenylmorpholine | Ru cat., Dioxane | 71 | [3] |
| m-Fluorotoluene | N-(m-Tolyl)morpholine | Ru cat., Dioxane | 79 | [3] |
| 4-Fluoro-o-xylene | N-(3,4-Dimethylphenyl)morpholine | Ru cat., Dioxane | 55 | [3] |
| p-Fluoroanisole | N-(4-Methoxyphenyl)morpholine | Ru cat., Dioxane, Et₃N | 60 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While it is a highly versatile method for aryl halides in general, its application with aryl fluorides is less common due to the high strength of the C-F bond. The reaction typically proceeds more readily with aryl chlorides, bromides, iodides, and triflates.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol 3: General Procedure for Buchwald-Hartwig Amination of Aryl Halides
This protocol is adapted from a procedure for the amination of 4-chlorotoluene with morpholine and serves as a general guideline for the Buchwald-Hartwig reaction[4].
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl halide (1.0 eq) and morpholine (1.5 eq) in one portion.
-
Heat the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Buchwald-Hartwig Amination of Various Aryl Halides):
| Aryl Halide Substrate | Product | Conditions | Yield (%) | Reference |
| 4-Chlorotoluene | 4-(p-Tolyl)morpholine | Pd(dba)₂, XPhos, NaOtBu, Toluene, reflux | 94 | [4] |
| 4-Bromo-N,N-dimethylaniline | 4-(4-(Dimethylamino)phenyl)morpholine | Pd/NHC cat., tBuOK, Toluene, 85°C | High (NMR) | |
| 6-Bromo-2-(aryl)-4-(trifluoromethyl)quinoline | 6-Morpholino-2-(aryl)-4-(trifluoromethyl)quinoline | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C | 60-88 |
Signaling Pathways and Experimental Workflows
Reaction Mechanism Diagrams
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Diagram
Caption: General experimental workflow for morpholine addition to fluorobenzenes.
References
Application Notes and Protocols: Synthesis of Benzyl 2-fluoro-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Benzyl 2-fluoro-4-morpholinobenzoate, a potentially valuable intermediate in pharmaceutical research and development. The primary method detailed is the Steglich esterification, a reliable and mild method for the formation of esters from carboxylic acids and alcohols.
Reaction Overview
The synthesis of this compound is achieved via the esterification of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol. This transformation can be efficiently carried out using carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1][2][3] This method, known as the Steglich esterification, proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.[2][3]
An alternative approach for this synthesis is the Mitsunobu reaction, which involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6]
Data Presentation
Table 1: Summary of Reaction Conditions for Steglich Esterification
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2-Fluoro-4-morpholinobenzoic acid | 1.0 equivalent | Starting carboxylic acid. |
| Benzyl alcohol | 1.1 equivalents | Alcohol reactant. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 equivalents | Coupling agent. |
| 4-Dimethylaminopyridine (DMAP) | 0.1 equivalents | Catalyst. |
| Solvent | Dichloromethane (CH2Cl2), anhydrous | Aprotic solvent of moderate polarity. |
| Temperature | 0 °C to Room Temperature (approx. 20-25 °C) | Initial cooling to control the reaction rate. |
| Reaction Time | 3 - 5 hours | Monitored by Thin Layer Chromatography (TLC). |
| Work-up | Filtration, Aqueous washes | Removal of dicyclohexylurea (DCU) byproduct and purification. |
| Purification | Column chromatography or recrystallization | To isolate the pure ester product. |
Experimental Protocols
Primary Method: Steglich Esterification
This protocol details the synthesis of this compound using DCC as the coupling agent and DMAP as the catalyst.[1][3]
Materials:
-
2-Fluoro-4-morpholinobenzoic acid (CAS: 946598-40-9)
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2), anhydrous
-
5% Acetic acid solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-morpholinobenzoic acid (1.0 eq.). Dissolve the acid in anhydrous dichloromethane (CH2Cl2).
-
Addition of Reagents: To the stirred solution, add benzyl alcohol (1.1 eq.) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: While maintaining the temperature at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: After the addition of DCC is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a pad of celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of dichloromethane.
-
Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with a 5% acetic acid solution, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
Alternative Method: Mitsunobu Reaction
This protocol provides an alternative synthesis route using Mitsunobu conditions.[4][6][7]
Materials:
-
2-Fluoro-4-morpholinobenzoic acid
-
Benzyl alcohol
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-morpholinobenzoic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and triphenylphosphine (PPh3, 1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazide byproduct.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Synthesis of this compound via Steglich Esterification.
Caption: Overall Reaction Scheme for the Steglich Esterification.
References
- 1. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Note: Analytical Methods for the Characterization of Benzyl 2-fluoro-4-morpholinobenzoate
AN-2408
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the essential analytical methods for the structural characterization and purity assessment of Benzyl 2-fluoro-4-morpholinobenzoate, a key intermediate in pharmaceutical synthesis. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are presented. These methodologies are designed to ensure the identity, purity, and quality of the compound for research, development, and quality control purposes.
Chromatographic Analysis for Purity and Identification
Chromatographic techniques are fundamental for determining the purity of this compound and for its identification and quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust method for assessing the purity of the title compound. The aromatic rings in the molecule provide strong UV absorbance, allowing for sensitive detection.[1][2][3][4][5]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve 1.0 mg of this compound in 10.0 mL of acetonitrile to prepare a 100 µg/mL stock solution. Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile:Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: 15 minutes.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by the area percentage method, assuming all components have a similar response factor at 254 nm.
Quantitative Data Summary (HPLC):
| Parameter | Expected Value |
| Retention Time (t_R) | Approx. 8.5 min |
| Purity (Area %) | > 99.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight and identifying potential volatile impurities. Due to the morpholine group, derivatization may sometimes be employed, but direct injection is often feasible if the compound is thermally stable.[6][7][8][9]
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in Dichloromethane (DCM).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Quantitative Data Summary (GC-MS): (Molecular Formula: C₁₈H₁₈FNO₃, Molecular Weight: 329.34 g/mol )
| Parameter | Expected Value (m/z) | Identity |
| Molecular Ion [M]⁺ | 329.1 | Parent molecule |
| Fragment 1 | 242.1 | [M - Benzyl]⁺ |
| Fragment 2 | 164.0 | [2-fluoro-4-morpholinobenzoyl]⁺ fragment |
| Fragment 3 | 91.1 | [Benzyl]⁺ cation |
| Fragment 4 | 86.1 | [Morpholine]⁺ fragment |
Structural Elucidation by Spectroscopy
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework, the fluorine environment, and the connectivity of atoms. ¹H, ¹³C, and ¹⁹F NMR are all critical for full characterization.[10][11][12][13][14]
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experimental Parameters:
-
¹H NMR: Acquire 16 scans with a spectral width of 16 ppm, centered at 6 ppm.
-
¹³C NMR: Acquire 1024 scans with a spectral width of 240 ppm, centered at 100 ppm, with proton decoupling.
-
¹⁹F NMR: Acquire 64 scans with a spectral width of 100 ppm, centered at -120 ppm, with proton decoupling.
-
-
Data Analysis: Assign chemical shifts (δ) in ppm, determine multiplicities (s, d, t, m), and measure coupling constants (J) in Hz.
Predicted NMR Data Summary (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.8 - 7.9 | d | Aromatic H ortho to C=O |
| 7.3 - 7.5 | m | Benzyl aromatic H's | |
| 6.6 - 6.7 | m | Aromatic H's ortho/meta to F | |
| 5.3 - 5.4 | s | -O-CH₂-Ph | |
| 3.8 - 3.9 | t | Morpholine -O-CH₂- | |
| 3.3 - 3.4 | t | Morpholine -N-CH₂- | |
| ¹³C | 164 - 165 | s | Ester C=O |
| 158 - 160 | d (J_CF) | C-F | |
| 152 - 154 | d (J_CF) | C-N | |
| 135 - 136 | s | Benzyl ipso-C | |
| 128 - 132 | m | Aromatic C-H's | |
| 110 - 115 | m | Aromatic C-H's and C-CO | |
| 66 - 67 | s | Morpholine -O-CH₂- & Benzyl -O-CH₂- | |
| 48 - 49 | s | Morpholine -N-CH₂- | |
| ¹⁹F | -115 to -125 | s | Ar-F |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule, such as the ester carbonyl, C-O bonds, and aromatic rings.[15][16][17][18]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
FT-IR Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (Morpholine, Benzyl CH₂) |
| 1725 - 1715 | Strong | Ester C=O Stretch (Aromatic) |
| 1610 - 1580 | Strong | Aromatic C=C Bending |
| 1300 - 1200 | Strong | Aryl-C(=O)-O Stretch |
| 1150 - 1050 | Strong | O-CH₂ (Ester & Ether) Stretch |
| 1250 - 1150 | Strong | C-F Stretch |
| 1280 - 1200 | Strong | Aryl-N Stretch |
References
- 1. Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.brighton.ac.uk [research.brighton.ac.uk]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. IR Spectrum: Esters [quimicaorganica.org]
- 18. Benzoic acid, ethyl ester [webbook.nist.gov]
Application Note: 1H and 13C NMR Analysis of Benzyl 2-fluoro-4-morpholinobenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the structural characterization of Benzyl 2-fluoro-4-morpholinobenzoate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the experimental procedure for sample preparation and data acquisition. Predicted ¹H and ¹³C NMR data, based on the analysis of structurally similar compounds, are presented in tabular format to serve as a reference for researchers working with this molecule. A graphical representation of the experimental workflow is also included to facilitate a clear understanding of the process.
Introduction
This compound is a substituted aromatic ester containing a fluorine atom and a morpholine group, functionalities that are of interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is critical for confirming their identity and purity. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This note details the expected NMR spectral characteristics of this compound and provides a standardized protocol for its analysis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the known spectral data of related structures, including benzyl esters, fluorinated aromatic compounds, and morpholine derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.65 - 6.75 | dd | J(H,F) ≈ 13.0, J(H,H) ≈ 2.5 |
| H-5 | 6.80 - 6.90 | d | J(H,H) ≈ 2.5 |
| H-6 | 7.85 - 7.95 | t | J(H,H) ≈ 8.5 |
| Benzyl-CH₂ | 5.30 - 5.40 | s | - |
| Benzyl-Ar-H | 7.30 - 7.50 | m | - |
| Morpholine-H (axial) | 3.25 - 3.35 | t | J ≈ 4.8 |
| Morpholine-H (equatorial) | 3.80 - 3.90 | t | J ≈ 4.8 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 164 - 166 |
| C-1 | 115 - 117 (d, J(C,F) ≈ 10 Hz) |
| C-2 | 160 - 162 (d, J(C,F) ≈ 250 Hz) |
| C-3 | 102 - 104 (d, J(C,F) ≈ 25 Hz) |
| C-4 | 154 - 156 |
| C-5 | 110 - 112 |
| C-6 | 132 - 134 |
| Benzyl-CH₂ | 66 - 68 |
| Benzyl-C (ipso) | 135 - 137 |
| Benzyl-C (ortho) | 128.0 - 129.0 |
| Benzyl-C (meta) | 128.0 - 129.0 |
| Benzyl-C (para) | 128.5 - 129.5 |
| Morpholine-C (N-CH₂) | 48 - 50 |
| Morpholine-C (O-CH₂) | 66 - 68 |
Experimental Protocol
This section provides a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
If the sample does not dissolve completely, gentle warming or sonication may be applied.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is adequate for the instrument's detector (typically around 4-5 cm).
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 16 ppm (-2 to 14 ppm)
-
Referencing: The residual CHCl₃ signal at δ 7.26 ppm.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single pulse (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1-2 s
-
Spectral Width (sw): 240 ppm (-10 to 230 ppm)
-
Referencing: The CDCl₃ triplet at δ 77.16 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Calibrate the chemical shift scale using the appropriate solvent reference signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the NMR analysis of this compound.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The tabulated predicted spectral data serves as a valuable resource for the initial identification and structural confirmation of this compound. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is fundamental for accurate structural elucidation in research and development settings.
Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Aromatic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile analytical technique, particularly for the study of fluorinated aromatic compounds. The unique properties of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—make it highly sensitive for NMR detection.[1][2][3] Furthermore, the large chemical shift dispersion of ¹⁹F, spanning over 800 ppm, minimizes signal overlap and facilitates the analysis of complex mixtures, a significant advantage over ¹H NMR.[3][4][5][6]
These characteristics, combined with the increasing prevalence of fluorine in pharmaceuticals, agrochemicals, and materials, have established ¹⁹F NMR as an indispensable tool.[1][7] In drug discovery, it is extensively used for fragment-based screening, hit identification, and the characterization of protein-ligand interactions.[4][5][8][9] The absence of endogenous fluorine signals in biological systems ensures background-free spectra, making it ideal for studying interactions in complex biological matrices.[4][5]
These application notes provide an overview of the principles, applications, and experimental protocols for ¹⁹F NMR spectroscopy of fluorinated aromatic compounds, with a focus on its utility in drug development.
Key Applications
-
Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR is a primary screening tool in FBDD. Libraries of small, fluorinated fragments are screened against a target protein. Changes in the ¹⁹F NMR spectrum upon addition of the protein, such as chemical shift perturbations, line broadening, or changes in relaxation rates, indicate binding.[4][8][9][10]
-
Quantitative Structure-Activity Relationship (SAR) Analysis: By monitoring the changes in the ¹⁹F NMR signals of a series of fluorinated analogs, researchers can derive SAR data, guiding the optimization of lead compounds.[10][11]
-
Competitive Binding Assays: These assays are used to screen non-fluorinated compounds by observing their ability to displace a known fluorinated binder (a "spy" molecule) from the target's active site.[4][11]
-
Determination of Binding Affinity (K D ) and Kinetics: Through analysis of NMR parameters such as chemical shift titration, relaxation rates, and line shape analysis, it is possible to quantify the dissociation constant (K D ) as well as the association (k on ) and dissociation (k off ) rates of a ligand binding to a protein.[12]
-
Structural Elucidation and Conformational Analysis: The magnitude of J-coupling constants (spin-spin coupling) between ¹⁹F and other nuclei (¹H, ¹³C, or other ¹⁹F atoms) provides valuable information about bond connectivity and dihedral angles, aiding in the determination of molecular structure and conformation.[13]
-
Metabolism and Environmental Studies: ¹⁹F NMR can be used to track the metabolic fate of fluorinated drugs and to detect and quantify fluorinated pollutants like per- and polyfluoroalkyl substances (PFAS) in environmental samples.[3][7]
Data Presentation: Quantitative NMR Data
The interpretation of ¹⁹F NMR spectra relies on understanding the characteristic chemical shifts and coupling constants of fluorinated aromatic compounds.
Table 1: Typical ¹⁹F Chemical Shift Ranges for Fluorinated Aromatic Compounds (Referenced to CFCl₃)
| Functional Group/Environment | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Ar-F (Fluorobenzene derivatives) | -100 to -180 | Highly sensitive to the electronic nature of other ring substituents. Electron-withdrawing groups cause downfield shifts, while electron-donating groups cause upfield shifts.[14][15] |
| Ar-CF₃ (Trifluoromethylbenzene derivatives) | -50 to -70 | Generally appears as a sharp singlet (in proton-decoupled spectra) and is less sensitive to solvent effects.[3][16] |
| Ar-OCF₃ | -55 to -60 | |
| Ar-SCF₃ | -40 to -45 | |
| Fluorinated Heterocycles | Highly variable | Dependent on the heteroatom and its position relative to the fluorine atom. For example, polyfluorofurans and polyfluorothiophens have been studied.[1] |
Table 2: Typical ¹⁹F-¹H and ¹⁹F-¹⁹F J-Coupling Constants in Fluorinated Aromatic Systems
| Coupling Nuclei | Number of Bonds | Typical J-Value (Hz) | Notes |
| ¹⁹F-¹H | 3 (ortho) | 5 - 10 | Useful for assigning signals in proton-coupled spectra.[16] |
| ¹⁹F-¹H | 4 (meta) | 0.5 - 3.0 | Smaller and not always resolved.[13] |
| ¹⁹F-¹H | 5 (para) | < 1 | Rarely observed. |
| ¹⁹F-¹⁹F | 3 (ortho) | 18 - 22 | |
| ¹⁹F-¹⁹F | 4 (meta) | 0 - 8 | Can be positive or negative. |
| ¹⁹F-¹⁹F | 5 (para) | 10 - 15 |
Experimental Protocols
Protocol 1: General ¹⁹F NMR for Structural Characterization
This protocol outlines the basic steps for acquiring a standard 1D ¹⁹F NMR spectrum for a purified fluorinated aromatic compound.
1. Sample Preparation: a. Dissolve 5-10 mg of the fluorinated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). b. Add a small amount of a reference standard if necessary. While CFCl₃ (0 ppm) is the primary reference, it is volatile and often replaced by secondary standards like trifluorotoluene (-63.72 ppm). For quantitative measurements, a stable internal standard with a known concentration is required.[17][18] c. Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Tune and match the ¹⁹F channel of the NMR probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical peak shape of the reference signal.
3. Data Acquisition: a. Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg' on Bruker instruments). For quantitative results, use a pulse angle of 90° and ensure a sufficient relaxation delay.[18] b. Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured. The center of the spectrum should be set based on the expected chemical shifts. c. Relaxation Delay (D1): For quantitative analysis, the relaxation delay should be at least 5-7 times the longest T₁ relaxation time of the fluorine nuclei in the sample.[17][18] T₁ values for ¹⁹F can range from 1 to 5 seconds or more. A preliminary T₁ measurement (inversion recovery experiment) is recommended for accurate quantification.[17] d. Acquisition Time (AQ): Typically 1-2 seconds. e. Number of Scans (NS): Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio (S/N). For concentrated samples, 16-64 scans may be sufficient. f. Decoupling: For simplified spectra showing only ¹⁹F-¹⁹F couplings, use proton decoupling (e.g., 'zgdc' on Bruker). For quantitative work, inverse-gated decoupling is preferred to avoid NOE effects while collapsing ¹⁹F-¹H multiplets.[17]
4. Data Processing: a. Apply a Fourier transform to the FID. b. Phase correct the spectrum. c. Calibrate the chemical shift axis using the reference standard. d. Integrate the signals for quantitative analysis.
Protocol 2: Ligand-Observed ¹⁹F NMR for Fragment Screening
This protocol describes a direct binding assay to identify fluorinated fragments that interact with a target protein.
1. Sample Preparation: a. Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable NMR buffer (e.g., phosphate buffer in D₂O or a H₂O/D₂O mixture, pH 7.4). The buffer should be optimized for protein stability and solubility.[8] b. Prepare stock solutions of individual fluorinated fragments or mixtures of fragments (e.g., 1-10 mM in DMSO-d₆). c. Prepare two sets of NMR samples: i. Reference Sample(s): Add the fragment or fragment mixture to the NMR buffer to a final concentration of 100-500 µM. ii. Protein Sample(s): Add the fragment or fragment mixture to the protein solution to the same final ligand concentration. Ensure the final DMSO concentration is low (<5%) to avoid protein denaturation.
2. NMR Data Acquisition: a. Acquire a 1D ¹⁹F NMR spectrum for each reference and protein sample, following the acquisition parameters outlined in Protocol 1. Proton decoupling is typically used. b. Due to the lower concentration and potential for line broadening, a higher number of scans (e.g., 512 or more) will likely be required to achieve good S/N. c. Specialized pulse sequences, such as those employing relaxation filters (e.g., Carr-Purcell-Meiboom-Gill - CPMG), can be used to selectively detect signals from binding ligands, as their transverse relaxation rates (R₂) increase upon binding.[4][19]
3. Data Analysis: a. Compare the spectrum of the protein sample to the reference sample for each fragment. b. Binding Indicators ("Hits"):
- Line Broadening: An increase in the signal's linewidth is a strong indicator of binding, as the larger protein-ligand complex tumbles more slowly in solution.
- Chemical Shift Perturbation (CSP): A change in the chemical shift (Δδ) of the fragment signal upon addition of the protein indicates a change in the chemical environment of the fluorine nucleus due to binding.
- Signal Attenuation: A significant decrease in signal intensity can also indicate binding, especially in relaxation-filtered experiments. c. Rank the hits based on the magnitude of these changes for further validation and characterization.
Visualizations
The following diagrams illustrate key workflows and concepts in ¹⁹F NMR spectroscopy for drug discovery.
Caption: Workflow for identifying binding fragments using ligand-observed ¹⁹F NMR.
Caption: Conceptual diagram of how protein binding alters a ligand's ¹⁹F NMR signal.
Caption: Logical flow of a competition binding assay using a fluorinated spy molecule.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. acgpubs.org [acgpubs.org]
- 19. Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application Note: Mass Spectrometry Analysis of Benzyl 2-fluoro-4-morpholinobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 2-fluoro-4-morpholinobenzoate is a substituted aromatic ester containing a morpholine moiety. This class of compounds is of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with both the benzoate and morpholine scaffolds. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of such novel compounds. Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and specificity for the structural elucidation and quantification of organic molecules. This application note presents a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, instrumentation, and data analysis. The expected fragmentation patterns are also discussed to aid in spectral interpretation.
Experimental Protocols
Sample Preparation
A stock solution of this compound (1 mg/mL) should be prepared in a high-purity solvent such as methanol or acetonitrile. Working solutions of lower concentrations can be prepared by serial dilution of the stock solution with the same solvent. For analysis from biological matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.
Instrumentation and Analytical Conditions
The analysis can be performed using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.
Table 1: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 50-500 |
| Acquisition Mode | MS and MS/MS (Data-Dependent Acquisition) |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV for fragmentation) |
Data Presentation
The expected mass spectrometric data for this compound is summarized below. The exact mass of the protonated molecule ([M+H]⁺) can be calculated from its chemical formula: C₁₈H₁₈FNO₃.
Table 2: Predicted Mass Spectrometric Data
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₈H₁₉FNO₃⁺ | 316.1343 | Protonated molecular ion |
| [M-C₇H₇]⁺ | C₁₁H₁₂FNO₃⁺ | 226.0768 | Loss of the benzyl group |
| [M-C₄H₈NO]⁺ | C₁₄H₁₀FO₂⁺ | 230.0737 | Loss of the morpholine moiety[1][2] |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Benzyl cation[3] |
| [C₄H₁₀NO]⁺ | C₄H₁₀NO⁺ | 88.0757 | Protonated morpholine |
Predicted Fragmentation Pathway
The fragmentation of this compound under collision-induced dissociation (CID) is expected to follow characteristic pathways for benzoate esters and morpholine-containing compounds.[2][3] The primary fragmentation events are likely to be the cleavage of the ester bond and the loss of the morpholine ring.
Caption: Predicted fragmentation pathway of this compound.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.
References
HPLC purification of Benzyl 2-fluoro-4-morpholinobenzoate
An Application Note on the Preparative HPLC Purification of Benzyl 2-fluoro-4-morpholinobenzoate
Introduction
This compound is a substituted aromatic ester containing a morpholine moiety, a common functional group in pharmacologically active compounds. As an intermediate or final product in drug discovery and development, achieving high purity is critical. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound from common synthesis-related impurities. Reversed-phase chromatography is the technique of choice for separating molecules based on their hydrophobicity[1][2]. The described protocol employs a C18 stationary phase with a water/acetonitrile mobile phase, a widely used combination for the separation of aromatic and heterocyclic compounds[3][4]. This method is scalable and suitable for obtaining high-purity material for subsequent research and development activities[5][6].
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1272756-24-7[7] |
| Molecular Formula | C₁₈H₁₈FNO₃ |
| Molecular Weight | 315.34 g/mol |
| Structure | (A chemical structure image would be placed here in a formal document) |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, analytical method development, and preparative scale-up for the purification of the target compound.
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
Methanol (HPLC Grade) for sample dissolution
-
Dimethyl Sulfoxide (DMSO, HPLC Grade) for sample dissolution
Instrumentation and Columns
-
Analytical HPLC system with UV detector
-
Preparative HPLC system with UV detector and fraction collector[5]
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)
Sample Preparation (Crude Material)
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Methanol, Acetonitrile, or a minimum amount of DMSO) to create a stock solution of approximately 10 mg/mL.
-
Dilute this stock solution with the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile) to a final concentration of ~1 mg/mL for analytical scouting runs.
-
For the preparative run, dissolve the crude material in the minimum amount of a strong solvent like Methanol or DMSO and dilute with the mobile phase A if possible to create a high-concentration loading solution (e.g., 50-100 mg/mL).
-
Filter all samples through a 0.45 µm syringe filter before injection.
Analytical Method Development
An initial analytical run is performed to determine the retention time of the target compound and the separation profile from its impurities.
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Preparative HPLC Purification
The analytical method is scaled up for preparative purification. The gradient is adjusted to ensure optimal separation at a higher flow rate and sample load[5].
Table 2: Preparative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 20.0 mL/min |
| Injection Volume | 2.0 mL (of 50 mg/mL solution) |
| Detection | UV at 254 nm |
| Fraction Collection | Triggered by UV signal threshold |
Post-Purification Processing
-
Analyze all collected fractions using the analytical HPLC method to determine their purity.
-
Combine fractions with purity >99%.
-
Remove the acetonitrile and water using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to yield the final pure compound as a solid.
-
Confirm the identity and final purity of the product using analytical HPLC, LC-MS, and NMR.
Data Presentation
Table 3: Purity Analysis Summary
| Sample | Retention Time (min) | Purity by Area % |
|---|---|---|
| Crude Material | 12.5 | 88.2% |
| Purified Material | 12.5 | >99.5% |
Table 4: Purification Yield and Recovery
| Parameter | Value |
|---|---|
| Crude Amount Loaded | 100 mg |
| Collected Fractions (Purity >99%) | F5 - F8 |
| Total Volume of Pure Fractions | 80 mL |
| Recovered Pure Compound Mass | 85 mg |
| Recovery Rate | 85% |
Visualization of Experimental Workflow
Caption: Workflow for the .
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 3. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents [patents.google.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for In Vitro Assay Design of Morpholinobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of morpholinobenzoate derivatives, a class of compounds with significant potential in drug discovery. The following protocols and data summaries are intended to facilitate the screening and characterization of these derivatives for various biological activities, including anticancer and enzyme-inhibitory effects.
Introduction
Morpholinobenzoate derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The morpholine ring is a privileged structure known to improve the pharmacokinetic properties of drug candidates.[1] This, combined with the diverse functionalities that can be introduced at the benzoate moiety, makes this class of compounds a promising area for the development of novel therapeutics. In vitro assays are the first crucial step in identifying and characterizing the biological effects of these derivatives, providing essential data on their potency, selectivity, and mechanism of action.
I. Anticancer Activity Assessment
A primary application for the in vitro screening of morpholinobenzoate derivatives is the evaluation of their anticancer potential. Key assays in this area focus on cytotoxicity, apoptosis induction, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
A. Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative morpholine-containing derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | Colchicine | - |
| MCF-7 (Breast) | 6.44 ± 0.29 | |||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |||
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | Colchicine | - |
| MCF-7 (Breast) | 3.15 ± 0.23 | |||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |||
| Compound 11 | A549 (Lung) | 10.61 | Sorafenib | - |
| HepG-2 (Liver) | 9.52 | |||
| Caco-2 (Colon) | 12.45 | |||
| MDA-MB-231 (Breast) | 11.52 | |||
| Compound 6 | HCT-116 (Colon) | 9.3 ± 0.02 | Sorafenib | - |
| HepG-2 (Liver) | 7.8 ± 0.025 | |||
| Compound 33 | MCF-7 (Breast) | 60 | Tamoxifen | - |
| Compound 63a | MCF-7 (Breast) | 0.0047 | Tamoxifen | - |
| Compound 45 | MCF-7 (Breast) | 0.33 ± 0.24 | - | - |
| Sertraline | MCF-7 (Breast) | 2.22 | - | - |
B. Experimental Protocols
This protocol is designed to assess the cytotoxic effects of morpholinobenzoate derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Morpholinobenzoate derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the morpholinobenzoate derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This protocol is used to determine if the cytotoxic effect of the morpholinobenzoate derivatives is mediated through the induction of apoptosis.
Materials:
-
Cancer cell lines
-
Morpholinobenzoate derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the morpholinobenzoate derivatives at their IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
C. Signaling Pathway Visualization
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of this pathway is a common strategy in cancer therapy.
Caption: VEGFR-2 signaling cascade.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and proliferation and is often dysregulated in cancer.
Caption: PI3K/Akt signaling pathway.
II. Enzyme Inhibition Assays
Morpholinobenzoate derivatives have been investigated as inhibitors of various enzymes implicated in different diseases. The following section provides data and protocols for assessing their inhibitory activity.
A. Data Presentation: Enzyme Inhibition
The following table summarizes the inhibitory activity (IC50 values) of representative morpholine-containing derivatives against various enzymes.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| MO1 | MAO-B | 0.030 | Lazabemide | 0.063 |
| MO5 | AChE | 6.1 | Tacrine | - |
| MO7 | MAO-A | 7.1 | Toloxatone | - |
| Compound 7c | BChE | 2.5 ± 0.6 | Donepezil | - |
| Compound 5c | AChE | 0.5 ± 0.05 | Donepezil | - |
| Compound 11 | VEGFR-2 | 0.19 | Sorafenib | 0.08 |
| Compound 13 | VEGFR-2 | 0.0466 | Sorafenib | 0.0311 |
| Compound 15 | VEGFR-2 | 0.0444 | Sorafenib | 0.0311 |
| Compound 5l | COX-2 | 8.2 | Celecoxib | 0.08 |
| COX-1 | >100 | 9.4 |
B. Experimental Protocols
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Morpholinobenzoate derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of Tris-HCl buffer (50 mM, pH 8.0).
-
Add 25 µL of the morpholinobenzoate derivative solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
The absorbance is measured at 405 nm for 5 minutes at 30-second intervals using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the derivative.
-
Determine the IC50 value.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Morpholinobenzoate derivatives
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black plate, add the morpholinobenzoate derivative at various concentrations.
-
Add the MAO-A or MAO-B enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Materials:
-
Ovine COX-1 and human recombinant COX-2
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Morpholinobenzoate derivatives
-
COX inhibitor screening assay kit (colorimetric or fluorometric)
Procedure:
-
Follow the manufacturer's protocol for the specific COX inhibitor screening kit.
-
Typically, the assay involves incubating the COX enzyme with the morpholinobenzoate derivative.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured using a colorimetric or fluorometric probe.
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess selectivity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Morpholinobenzoate derivatives
-
ADP-Glo™ Kinase Assay kit or similar
Procedure:
-
In a 96-well plate, add the VEGFR-2 enzyme, the morpholinobenzoate derivative at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
III. Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening of morpholinobenzoate derivatives.
Caption: In vitro screening workflow.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of morpholinobenzoate derivatives. By systematically evaluating their effects on cancer cell viability, apoptosis, and key enzymatic targets, researchers can efficiently identify promising lead compounds for further development. The provided diagrams of key signaling pathways and a general experimental workflow offer a visual guide to aid in experimental design and data interpretation. These assays are fundamental to understanding the therapeutic potential of this versatile chemical scaffold.
References
Application Notes and Protocols for Cell-Based Assays of Novel Therapeutic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell-based assays are indispensable tools in modern drug discovery, providing a physiologically relevant context to evaluate the efficacy, toxicity, and mechanism of action of novel therapeutic compounds.[1][2][3] Unlike biochemical assays that assess the activity of isolated molecular targets, cell-based assays utilize living cells, offering a more integrated understanding of a compound's effects on complex biological systems.[4] These assays are amenable to high-throughput screening (HTS), enabling the rapid evaluation of large compound libraries to identify promising lead candidates early in the drug development pipeline.[3][5][6]
This document provides detailed protocols for three commonly employed cell-based assays: the MTT assay for assessing cell viability and cytotoxicity, the Caspase-Glo® 3/7 assay for quantifying apoptosis, and a luciferase reporter gene assay for monitoring signal pathway modulation. Additionally, it outlines best practices for data presentation and visualizes key experimental workflows and signaling pathways.
I. Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]
Experimental Protocol: MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Novel therapeutic compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in a complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the therapeutic compounds in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Data Presentation
The results of the MTT assay are typically presented as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%, is a key parameter for quantifying cytotoxicity.
Table 1: Cytotoxicity of Novel Compounds on Cancer Cell Line X
| Compound | IC50 (µM) |
| Compound A | 5.2 |
| Compound B | 12.8 |
| Compound C | > 100 |
| Doxorubicin (Control) | 0.8 |
II. Apoptosis Detection: Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a crucial process that can be modulated by therapeutic compounds. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases.[10] The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[10][11] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a luminescent signal proportional to the amount of caspase activity.[11]
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Novel therapeutic compounds
-
White-walled, opaque 96-well microplates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 100 µL of cell suspension into each well of a white-walled 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treat cells with various concentrations of the therapeutic compounds and incubate for the desired duration.
-
-
Assay Reagent Preparation and Addition:
-
Thaw the Caspase-Glo® 3/7 Buffer and allow it to equilibrate to room temperature.
-
Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[12]
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 2 minutes.
-
Incubate the plate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.[12]
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation
The data is typically presented as the fold change in caspase-3/7 activity relative to the vehicle-treated control.
Table 2: Induction of Apoptosis by Novel Compounds in Cancer Cell Line Y
| Compound | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| Compound D | 1 | 1.5 |
| 5 | 4.2 | |
| 10 | 8.9 | |
| Staurosporine (Control) | 1 | 12.5 |
III. Signal Transduction Pathway Analysis: Luciferase Reporter Gene Assay
Reporter gene assays are powerful tools for investigating the modulation of specific signaling pathways by therapeutic compounds.[2][6] These assays involve the use of a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for a particular transcription factor.[13] Activation of the signaling pathway leads to the activation of the transcription factor, which then drives the expression of the reporter gene, resulting in a measurable signal.[6]
Experimental Protocol: Luciferase Reporter Gene Assay
Materials:
-
Host cell line (e.g., HEK293)
-
Reporter plasmid (e.g., pGL4.32[luc2P/NFAT-RE/Hygro])
-
Control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
Novel therapeutic compounds
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the therapeutic compounds.
-
Incubate for the desired duration to allow for pathway activation and reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Add 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence).
-
Add Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Data Presentation
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The results are presented as the fold change in normalized luciferase activity compared to the vehicle-treated control.
Table 3: Modulation of NFAT Signaling by Novel Compounds
| Compound | Concentration (µM) | Fold Change in Normalized Luciferase Activity |
| Compound E | 0.1 | 1.2 |
| 1 | 3.5 | |
| 10 | 9.8 | |
| Ionomycin (Control) | 1 | 15.2 |
IV. Visualizations
Experimental Workflow
Caption: General experimental workflow for cell-based assays.
Signaling Pathways
Caption: The MAPK/ERK signaling pathway.
Caption: The PI3K/Akt signaling pathway.
References
- 1. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Luciferase Reporters | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Dose-Response Curve | Definition and Applications | Danaher Life Sciences [lifesciences.danaher.com]
- 10. biocompare.com [biocompare.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. static.fishersci.eu [static.fishersci.eu]
Application Notes and Protocols: Derivatization of Benzyl 2-fluoro-4-morpholinobenzoate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyl 2-fluoro-4-morpholinobenzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a morpholine ring, a fluorine atom, and a benzoate ester offers multiple points for chemical modification, allowing for the generation of a diverse library of compounds. Such a library is essential for systematic biological screening to identify lead compounds with desired activities. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.[1] Fluorine substitution can enhance binding affinity and metabolic resistance. This document provides detailed protocols for the derivatization of the core scaffold, subsequent biological screening against a hypothetical kinase target, and data presentation.
The derivatization strategy focuses on creating a library of analogs by modifying the benzyl ester and the morpholine ring. The primary biological screening will be conducted against a panel of kinases, as the 2-fluoro-4-morpholinophenyl moiety is a known scaffold in kinase inhibitors.[2][3][4]
Derivatization of this compound
The core scaffold, this compound (SC-001), can be synthesized via esterification of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol. Derivatization can be achieved through two primary routes: modification of the ester group and modification of the morpholine ring.
Synthesis of the Core Scaffold (SC-001)
A plausible synthetic route for the core scaffold is outlined below.
-
Step 1: Synthesis of 2-fluoro-4-morpholinobenzoic acid. This can be achieved by the reaction of 2,4-difluorobenzoic acid with morpholine in the presence of a base such as potassium carbonate in a suitable solvent like DMSO at an elevated temperature.
-
Step 2: Esterification. The resulting 2-fluoro-4-morpholinobenzoic acid is then esterified with benzyl alcohol using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in an aprotic solvent like dichloromethane (DCM).
Derivatization Strategies
The benzyl ester of SC-001 can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse set of primary and secondary amines to generate an amide library.
Protocol 1: Synthesis of Amide Derivatives
-
Hydrolysis of SC-001: Dissolve this compound (1 eq.) in a mixture of THF and water. Add LiOH (2 eq.) and stir at room temperature for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting material. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-fluoro-4-morpholinobenzoic acid.
-
Amide Coupling: To a solution of 2-fluoro-4-morpholinobenzoic acid (1 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (3 eq.). Stir for 15 minutes at room temperature. Add the desired amine (1.1 eq.) and continue stirring at room temperature for 12-16 hours. Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
This would require starting from a protected 2-fluoro-4-aminobenzoate and introducing substituted morpholine analogs, which is a more complex multi-step synthesis. A more direct approach for diversification is the amide library synthesis. For the purpose of this note, we will focus on the amide library.
Biological Screening
The derivatized compounds will be screened for their potential as kinase inhibitors. Protein kinases are a major class of drug targets, particularly in oncology.[5] A high-throughput screening (HTS) campaign followed by dose-response studies will be employed to identify potent and selective inhibitors.
High-Throughput Screening (HTS)
An initial HTS will be performed against a representative panel of kinases to identify promising hits. A luminescent ADP detection assay is a robust and universal method for this purpose.[6]
Protocol 2: High-Throughput Kinase Assay (ADP-Glo™ Assay)
-
Compound Preparation: Prepare 10 mM stock solutions of all derivative compounds in DMSO. For the primary screen, create a working solution of 10 µM in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase of interest, 2.5 µL of the appropriate substrate and ATP solution, and 1 µL of the test compound (final concentration 1 µM). Incubate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus the kinase activity.
IC50 Determination
For active compounds identified in the primary screen (e.g., >50% inhibition at 1 µM), a dose-response analysis will be performed to determine the half-maximal inhibitory concentration (IC50).
Protocol 3: IC50 Determination
-
Serial Dilution: Prepare serial dilutions of the hit compounds in DMSO, typically from 100 µM to 1 nM.
-
Kinase Assay: Perform the ADP-Glo™ kinase assay as described in Protocol 2, using the serially diluted compounds.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Quantitative data from the screening should be summarized in a clear and structured table to allow for easy comparison of the structure-activity relationship (SAR).
| Compound ID | R-Group (Amine) | % Inhibition @ 1µM (Kinase X) | IC50 (µM) (Kinase X) |
| SC-001 | Benzyl Ester | 5.2 | > 100 |
| DA-001 | Methylamine | 45.8 | 25.6 |
| DA-002 | Aniline | 78.3 | 2.1 |
| DA-003 | 4-Fluoroaniline | 92.1 | 0.5 |
| DA-004 | Piperidine | 65.7 | 8.9 |
| DA-005 | Morpholine | 58.9 | 12.3 |
Table 1: Hypothetical screening data for the amide library against a target kinase (Kinase X).
Visualization of Workflows and Pathways
Derivatization Workflow
The following diagram illustrates the workflow for the synthesis of the amide library from the core scaffold.
Caption: Derivatization workflow for amide library synthesis.
Biological Screening Workflow
The screening cascade to identify and characterize potential kinase inhibitors is depicted below.
Caption: Biological screening workflow for kinase inhibitors.
Hypothetical Signaling Pathway
The derivatized compounds, as potential kinase inhibitors, might target a signaling pathway crucial for cell proliferation, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
The this compound scaffold provides a versatile platform for generating a library of diverse compounds. The proposed derivatization strategy, focusing on amide synthesis, coupled with a systematic biological screening cascade, offers a robust approach for the identification of novel kinase inhibitors. The provided protocols and workflows serve as a detailed guide for researchers in the field of drug discovery and development. The structure-activity relationship data obtained from these studies will be crucial for the optimization of hit compounds into potent and selective lead candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Application Note: A Scalable Two-Step Synthesis of Benzyl 2-fluoro-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step protocol for the synthesis of Benzyl 2-fluoro-4-morpholinobenzoate, a key intermediate in pharmaceutical development. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluorobenzoic acid and morpholine to yield 2-fluoro-4-morpholinobenzoic acid. Subsequent esterification with benzyl bromide affords the final product in high purity. This method is designed to be amenable to scale-up, employing readily available reagents and straightforward purification techniques, making it suitable for laboratory and pilot-plant scale production.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. The presence of the fluoro, morpholino, and benzyl ester functionalities makes it a versatile intermediate for the development of novel therapeutic agents. The synthetic route presented herein is optimized for scalability, reproducibility, and high yield, addressing the needs of process chemistry and drug development.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-4-morpholinobenzoic Acid
This procedure describes the nucleophilic aromatic substitution of the fluorine atom at the 4-position of 2,4-difluorobenzoic acid with morpholine.
Materials:
-
2,4-Difluorobenzoic Acid
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,4-difluorobenzoic acid (1.0 eq).
-
Add dimethyl sulfoxide (DMSO) to dissolve the starting material (approximately 5-10 volumes).
-
Add potassium carbonate (2.5 eq) to the solution.
-
Slowly add morpholine (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water (20 volumes).
-
Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid. A precipitate will form.
-
Stir the suspension for 1 hour in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 5 volumes).
-
Dry the solid under vacuum at 50-60 °C to a constant weight to yield 2-fluoro-4-morpholinobenzoic acid.
Step 2: Synthesis of this compound
This procedure details the esterification of the carboxylic acid intermediate with benzyl bromide.
Materials:
-
2-Fluoro-4-morpholinobenzoic Acid
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-4-morpholinobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water (20 volumes).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 10 volumes) and then with brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Data Presentation
| Parameter | Step 1: 2-Fluoro-4-morpholinobenzoic Acid | Step 2: this compound |
| Starting Material | 2,4-Difluorobenzoic Acid | 2-Fluoro-4-morpholinobenzoic Acid |
| Reagents | Morpholine, K₂CO₃ | Benzyl Bromide, K₂CO₃ |
| Solvent | DMSO | DMF |
| Reaction Temperature | 120 °C | 60 °C |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >99% (after recrystallization) |
| Appearance | White to off-white solid | White crystalline solid |
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound. The protocols are straightforward, utilize common laboratory reagents and equipment, and offer high yields of the desired product. This application note serves as a valuable resource for researchers and chemists in the pharmaceutical industry engaged in the synthesis of complex molecules for drug discovery and development.
Application Notes and Protocols for Benzyl 2-fluoro-4-morpholinobenzoate
These application notes and protocols are intended for researchers, scientists, and drug development professionals. They provide detailed guidance on the safe handling and storage of Benzyl 2-fluoro-4-morpholinobenzoate (CAS No. 1272756-24-7). The information is compiled from safety data sheets and general laboratory practices.
Application Notes
General Information
This compound is a chemical compound used for scientific research and development purposes.[1][2] It is not intended for medicinal, household, or other uses.
Hazard Identification
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol formation, a NIOSH-approved respirator should be used.
Storage
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents.
Data Presentation
| Property | Value |
| CAS Number | 1272756-24-7[2][3] |
| Molecular Formula | C18H18FNO3[2] |
| Molecular Weight | 315.339 g/mol [2] |
Note: Detailed quantitative data on stability, solubility, and toxicity are not available in the searched resources.
Experimental Protocols
Protocol 1: General Handling of this compound
This protocol outlines the general steps for safely handling the compound in a laboratory setting.
-
Preparation:
-
Before handling, ensure that a safety shower and an eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Don the appropriate personal protective equipment as detailed in the Application Notes.[2]
-
-
Weighing and Transfer:
-
To minimize the generation of dust, handle the solid compound carefully.
-
Use appropriate, clean tools (e.g., spatulas, weighing paper) for transferring the substance.
-
Immediately seal the container after use to prevent contamination and exposure.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solid to the solvent slowly while stirring in a closed or contained system.
-
-
Waste Disposal:
Protocol 2: First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
-
After Inhalation: Move the affected person to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizations
Below are diagrams illustrating key workflows and relationships for the handling and storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 2-fluoro-4-morpholinobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Benzyl 2-fluoro-4-morpholinobenzoate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer esterification of 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by removing the water formed during the reaction.[1][2][3][4][5][6][7]
Q2: Why is a stoichiometric amount of acid catalyst sometimes required for this reaction?
A2: The starting material, 2-fluoro-4-morpholinobenzoic acid, contains a basic morpholine ring. This amine group will be protonated by the strong acid catalyst, forming a salt.[1][2] Therefore, a catalytic amount of acid will be consumed by this acid-base reaction. An excess or stoichiometric amount of the acid catalyst is often necessary to ensure enough acid is available to catalyze the esterification reaction itself.[1][2]
Q3: What are the expected side products in this synthesis?
A3: The primary side product of concern is dibenzyl ether, which can form from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures. Incomplete reaction will leave unreacted starting materials.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress.[8] A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material (2-fluoro-4-morpholinobenzoic acid), the benzyl alcohol, and the final ester product. The disappearance of the starting carboxylic acid spot indicates the reaction is nearing completion.
Q5: What is the typical workup procedure for this reaction?
A5: The reaction mixture is typically cooled and then neutralized with a weak base, such as a sodium bicarbonate or sodium carbonate solution, to quench the acid catalyst and deprotonate the morpholinium salt.[1][2][8] The product is then extracted into an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient acid catalyst due to neutralization by the morpholine group.- Incomplete removal of water, leading to an unfavorable equilibrium.- Low reaction temperature or insufficient reaction time. | - Increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to stoichiometric or even excess quantities.[1][2]- Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[3]- Increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC.[8] |
| Presence of Unreacted Starting Material | - The reaction has not gone to completion due to equilibrium limitations. | - Use a large excess of benzyl alcohol to shift the equilibrium towards the product side.[6]- Ensure efficient water removal throughout the reaction. |
| Formation of a White Precipitate During Acid Addition | - The morpholine nitrogen is protonated by the strong acid catalyst, forming the corresponding salt of the starting material. | - This is an expected observation and the precipitate should redissolve as the reaction proceeds and the ester is formed.[1][2] |
| Product is Difficult to Purify | - Presence of dibenzyl ether as a side product.- Residual unreacted starting materials or catalyst. | - Use column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for purification.- Ensure the workup includes a thorough wash with a basic solution to remove unreacted carboxylic acid and the acid catalyst. |
| Low Isolated Yield After Workup | - Loss of product during the aqueous workup, especially if the product has some water solubility.- Incomplete extraction from the aqueous layer. | - Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.- Brine washes can help to reduce the solubility of the organic product in the aqueous phase. |
Experimental Protocols
Proposed Synthesis of this compound via Fischer Esterification
This protocol is a proposed method based on standard Fischer esterification procedures for similar compounds. Optimization may be required.
Materials:
-
2-fluoro-4-morpholinobenzoic acid
-
Benzyl alcohol (excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoro-4-morpholinobenzoic acid (1.0 eq), benzyl alcohol (3.0-5.0 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.1 eq) or p-toluenesulfonic acid (1.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress using TLC. The reaction is typically run for 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer and wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Reaction Pathway
Caption: Fischer esterification of 2-fluoro-4-morpholinobenzoic acid.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Troubleshooting common issues in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One moment, please... [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Esterification of 2-Fluoro-4-Morpholinobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the esterification of 2-fluoro-4-morpholinobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of 2-fluoro-4-morpholinobenzoic acid?
A1: The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] Alternative methods that avoid strongly acidic conditions and water formation include using coupling reagents like dicyclohexylcarbodiimide (DCC).[3]
Q2: I am observing a low yield in my Fischer esterification. What are the potential causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][4] Several factors can contribute to this:
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Incomplete reaction: The reaction may not have reached equilibrium.
-
Water content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials.[1]
-
Insufficient catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid.
-
Side reactions: Undesired side reactions may be consuming the starting material or the product.
Q3: Can the morpholine group interfere with the esterification reaction?
A3: Yes, the morpholine group can influence the reaction. As a secondary amine, morpholine is basic and will be protonated by the acid catalyst used in Fischer esterification.[5][6] This protonation forms a morpholinium salt.[7] While this protects the nitrogen from participating in side reactions, it also introduces a positively charged group, which can affect the reactivity of the aromatic ring.
Q4: Is there a risk of side reactions involving the fluorine atom?
A4: Nucleophilic aromatic substitution (SNAr) of the fluorine atom is a potential side reaction, though it is generally less likely under typical esterification conditions. SNAr is favored when the aromatic ring is electron-deficient.[8][9] The morpholino group is electron-donating, which deactivates the ring towards nucleophilic attack. However, the reaction conditions, including the presence of a strong acid, can influence the electronic properties of the ring.
Q5: Could the aromatic ring undergo other side reactions like Friedel-Crafts acylation?
A5: The morpholino group is an activating group for electrophilic aromatic substitution, making the ring susceptible to reactions like Friedel-Crafts acylation.[10][11] If the esterification is carried out using an acyl chloride or anhydride without a proper catalyst, or if there are electrophilic impurities, there is a possibility of self-acylation or reaction with other electrophiles.
Troubleshooting Guides
Problem 1: Low or No Ester Product Formation
| Possible Cause | Troubleshooting Step |
| Reaction has not reached equilibrium. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Presence of water. | Use anhydrous alcohol and solvents. Dry the 2-fluoro-4-morpholinobenzoic acid before use. Consider using a Dean-Stark apparatus to remove water as it is formed.[1] |
| Insufficient acid catalyst. | Increase the amount of acid catalyst (e.g., H₂SO₄ or TsOH) incrementally. |
| Protonated morpholine deactivates the substrate. | Consider using a milder esterification method that does not require a strong acid, such as using DCC as a coupling agent. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Identification | Troubleshooting Step |
| Unreacted starting material. | TLC or HPLC analysis shows a spot/peak corresponding to 2-fluoro-4-morpholinobenzoic acid. | Drive the reaction to completion by increasing the reaction time, using a larger excess of alcohol, or efficiently removing water. Purify the product using column chromatography or recrystallization. |
| Decarboxylation of the starting material. | Identification of 4-fluoro-1-morpholinobenzene as a byproduct by GC-MS or NMR. This is more likely at higher reaction temperatures.[12][13] | Perform the reaction at a lower temperature. |
| Amide formation. | Presence of a byproduct with a characteristic amide peak in the IR spectrum and corresponding signals in the NMR spectrum. | Ensure strictly anhydrous conditions. If using coupling reagents, be mindful of potential side reactions with the morpholine nitrogen.[14][15] |
| Ether formation from the alcohol. | Identification of a dialkyl ether byproduct, especially when using primary alcohols at high temperatures with a strong acid catalyst. | Use a lower reaction temperature or a different acid catalyst. |
| Nucleophilic Aromatic Substitution (SNAr) of Fluorine. | Detection of a byproduct where the fluorine has been replaced by the alcohol's alkoxy group or another nucleophile. | Use milder reaction conditions. Avoid high temperatures and strongly nucleophilic conditions. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Fluoro-4-Morpholinobenzoic Acid
-
Materials:
-
2-fluoro-4-morpholinobenzoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-morpholinobenzoic acid (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., 20-50 eq), which also serves as the solvent.
-
Carefully add the acid catalyst (0.1-0.2 eq of H₂SO₄ or TsOH) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Experimental workflow for the Fischer esterification of 2-fluoro-4-morpholinobenzoic acid.
Caption: A logical troubleshooting workflow for esterification issues.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. polybluechem.com [polybluechem.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylation [organic-chemistry.org]
- 14. Amide - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalysts for Nucleophilic Aromatic Substitution of Fluorine
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of fluorine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction is slow or not working, even though fluorine is the leaving group. What's wrong?
A1: While fluorine's high electronegativity activates the aromatic ring for nucleophilic attack, making it an excellent leaving group for SNAr, several other factors are critical for a successful reaction.[1][2][3]
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Electron-Withdrawing Groups (EWGs): Classical SNAr reactions require at least one strong electron-withdrawing group (like -NO₂, -CN, or a carbonyl) positioned ortho or para to the fluorine atom.[1][4][5] This placement is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).[4][6] A meta-positioned EWG has almost no stabilizing effect, and the reaction will likely fail.[1][5]
-
Arene Electronics: If your aryl fluoride is electron-neutral or electron-rich, the classical SNAr mechanism is inoperative.[7][8] In these cases, a catalytic approach is necessary to activate the substrate. See Q2 for more details.
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Nucleophile Strength: The reaction rate is dependent on the nucleophile. Common, effective nucleophiles include alkoxides, thiolates, and amines.[1] Weaker nucleophiles may require more forcing conditions or a specific catalytic system. Carboxylic acids, for instance, can have lower yields due to the delocalization of the negative charge, which reduces nucleophilicity.[7]
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Solvent Choice: Dipolar aprotic solvents are typically used.[9] However, for certain catalytic systems, like organic photoredox catalysis, fluorinated alcohols have been shown to be crucial, possibly by stabilizing high-energy intermediates through hydrogen bonding.[7]
Troubleshooting Workflow for Low/No Product
Caption: Troubleshooting workflow for optimizing SNAr reactions of fluorine.
Q2: How can I perform an SNAr reaction on an electron-neutral or electron-rich aryl fluoride?
A2: Traditional SNAr is ineffective for unactivated (electron-neutral or -rich) fluoroarenes because they cannot stabilize the required anionic intermediate.[7] To overcome this, several modern catalytic strategies have been developed.
-
Organic Photoredox Catalysis: This method uses a photocatalyst (e.g., acridinium or xanthylium salts) to enable the reaction under mild conditions.[7] The catalyst, upon irradiation with light, can oxidize the electron-rich arene to a cation radical, which is then highly susceptible to nucleophilic attack. This approach works with a variety of nucleophiles, including azoles, amines, and carboxylic acids.[7]
-
Organic Superbase Catalysis: Strong organic superbases, such as t-Bu-P4, can catalyze the SNAr of aryl fluorides regardless of their electronic nature.[10] This system is believed to operate through a concerted mechanism, avoiding the formation of a Meisenheimer intermediate, and shows excellent functional group tolerance.[10]
-
Transition-Metal Catalysis: Cationic transition metals like Rh(III) and Ru(II) can activate aryl fluorides by coordinating to the aromatic ring (forming an η⁶-fluoroarene complex).[10][11] This coordination withdraws electron density from the ring, making it susceptible to nucleophilic attack. This strategy is particularly useful for electron-rich substrates.[10][11]
Logical Relationship of SNAr Pathways
Caption: SNAr pathway selection based on aryl fluoride electronics.
Q3: My reaction requires high temperatures and harsh conditions. How can I achieve a milder reaction?
A3: The need for high temperatures often indicates a high activation energy barrier, which can be lowered with an appropriate catalyst or reagent system.
-
Phase-Transfer Catalysts: For fluorination reactions using KF, the combination with tetrabutylammonium chloride (Bu₄NCl) can serve as a cost-effective alternative to CsF.[12] However, this may still require elevated temperatures.
-
Anhydrous Fluoride Sources: Using highly reactive, anhydrous fluoride sources like tetramethylammonium fluoride (Me₄NF) can enable SNAr fluorination of even electron-deficient substrates at room temperature.[12]
-
Photoredox and Superbase Catalysis: As mentioned in Q2, organic photoredox catalysis and superbase-catalyzed concerted SNAr are specifically designed to proceed under significantly milder conditions than traditional methods, often at or near room temperature.[7][10]
Data & Protocols
Catalyst Selection Guide
The choice of catalyst is paramount and depends heavily on the electronic nature of the aryl fluoride substrate.
| Arene Electronic Nature | Catalyst Type | Recommended Catalyst Examples | Typical Nucleophiles | Key Considerations |
| Electron-Deficient | None / Base Mediated | Standard bases (K₂CO₃, NaH) | Alkoxides, Thiolates, Amines | Reaction is often facile if a strong EWG is ortho/para to the fluorine.[1][4] |
| Electron-Neutral | Organic Photoredox | Xanthylium Salts | Azoles | Can be selective for fluorine in the presence of other halogens.[7] |
| Electron-Rich | Organic Photoredox | Acridinium Salts | Primary Amines, Carboxylic Acids, Ammonia | Acridinium catalysts are often needed for their stronger oxidizing potential.[7] |
| All Types | Organic Superbase | t-Bu-P4 | Carbanions (e.g., from alkyl cyanides) | Proceeds via a concerted mechanism; shows broad substrate scope and functional group tolerance.[10] |
| Electron-Rich / Neutral | Transition Metal | [Ru(p-cymene)Cl₂]₂ / AgOTf | Amines | Activates the arene via η⁶-coordination; can avoid using excess arene substrate.[11] |
General Protocol for Catalyst Screening in Photoredox SNAr
This protocol is a representative example for screening conditions in a photoredox-catalyzed SNAr of an unactivated aryl fluoride. Researchers should optimize concentrations, equivalents, and reaction times for their specific substrates.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 equiv., e.g., 0.2 mmol).
-
Reagent Addition: Add the nucleophile (1.5–3.0 equiv.), the photoredox catalyst (e.g., 1-5 mol%), and any required base or additive.
-
Solvent: Add the appropriate solvent (e.g., trifluoroethanol (TFE) or acetonitrile, ~0.1 M concentration).[7] The choice of solvent can be critical; fluorinated alcohols often improve yields in these systems.[7]
-
Degassing: Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the excited state of the catalyst.
-
Initiation & Reaction: Place the vial in a photoreactor setup (e.g., with blue LED irradiation) and begin stirring. Ensure the reaction is maintained at a constant temperature (often room temperature).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up & Analysis: Once the reaction is complete, quench the reaction, perform an appropriate aqueous work-up, and extract the product with an organic solvent. The crude product can then be purified by column chromatography.
-
Optimization: This general procedure can be adapted for high-throughput experimentation (HTE) techniques to rapidly screen multiple catalysts, solvents, and bases to find the optimal conditions.[8]
References
- 1. youtube.com [youtube.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Benzyl 2-fluoro-4-morpholinobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Benzyl 2-fluoro-4-morpholinobenzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Issue 1: Presence of Starting Material (2-fluoro-4-morpholinobenzoic acid) in the Purified Product
-
Question: After purification by column chromatography, I still observe the starting carboxylic acid in my final product by TLC and NMR. How can I remove it?
-
Answer: Residual 2-fluoro-4-morpholinobenzoic acid is a common impurity. Here are a few troubleshooting steps:
-
Aqueous Basic Wash: Before column chromatography, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). This will convert the acidic starting material into its water-soluble salt, which will be extracted into the aqueous phase. Be sure to wash the organic layer with brine afterward to remove any residual water and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
-
Column Chromatography with a Basic Additive: If the acidic impurity persists, it may be due to its interaction with the silica gel. Adding a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1%), to the mobile phase during column chromatography can help to suppress the streaking of the acidic spot and improve separation.
-
Recrystallization: If the product is crystalline, recrystallization can be a very effective final purification step to remove trace amounts of the starting acid.
-
Issue 2: Co-elution of an Unknown Impurity with the Product during Column Chromatography
-
Question: I have an impurity that has a very similar Rf value to my product on TLC, making separation by column chromatography difficult. What can I do?
-
Answer: Co-elution is a frequent challenge. Here are some strategies to improve separation:
-
Optimize the Mobile Phase: Systematically vary the polarity of your mobile phase. A common starting point for aromatic esters is a mixture of hexane and ethyl acetate. Try a shallower gradient or isocratic elution with a solvent system that gives a clear separation on TLC. You can also explore other solvent systems, such as dichloromethane/methanol or toluene/acetone.
-
Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica. For fluorinated compounds, a fluorinated stationary phase might provide enhanced separation.
-
Recrystallization: If the impurity has a different solubility profile than your product, recrystallization from a suitable solvent or solvent system could effectively remove it.
-
Issue 3: Low Recovery of the Product after Purification
-
Question: My final yield of pure this compound is very low after purification. What are the potential causes and solutions?
-
Answer: Low recovery can be attributed to several factors:
-
Product Adsorption on Silica Gel: The morpholino group, being basic, can sometimes strongly adsorb to the acidic silica gel, leading to product loss on the column. To mitigate this, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.
-
Hydrolysis of the Ester: Benzyl esters can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions for extended periods.[1][2][3] Ensure that any aqueous workup steps are performed promptly and that the product is not left on the silica gel column for an unnecessarily long time.
-
Improper Recrystallization Conditions: If you are using recrystallization, ensure that you are not using an excessive amount of solvent, as this will lead to a significant portion of your product remaining in the mother liquor. Also, cooling the solution too quickly can trap impurities and reduce the yield of pure crystals.
-
Issue 4: The Purified Product is an Oil instead of a Solid
-
Question: The literature suggests that this compound should be a solid, but I have obtained a persistent oil. Why is this happening?
-
Answer: Obtaining an oil when a solid is expected can be due to a few reasons:
-
Residual Solvent: The presence of even small amounts of residual solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum. Gentle heating while under vacuum can help remove stubborn solvents.
-
Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point of your compound and causing it to be an oil at room temperature. Further purification by column chromatography or attempting to triturate the oil with a non-polar solvent like hexane or pentane might induce crystallization.
-
Polymorphism: While less common, the compound may exist in different crystalline forms (polymorphs), one of which might be more difficult to crystallize or have a lower melting point.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected appearance of pure this compound?
-
A1: Pure this compound is expected to be a white to off-white solid.
-
-
Q2: What are the recommended storage conditions for this compound?
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A2: It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent hydrolysis.
-
-
Q3: What analytical techniques are recommended for assessing the purity of the final product?
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A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For a quick check of purity and to determine the appropriate solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
-
-
Q4: Is the morpholino group stable during standard purification procedures?
Data Presentation
Table 1: Typical Thin-Layer Chromatography (TLC) Data on Silica Gel
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound | 7:3 | 0.4 - 0.5 |
| 2-fluoro-4-morpholinobenzoic acid | 7:3 | 0.0 - 0.1 (streaking) |
| Benzyl alcohol | 7:3 | 0.2 - 0.3 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best For |
| Aqueous Basic Wash | Simple, fast, and effective for removing acidic impurities. | May not remove all acidic impurities if they have some organic solubility. | Initial workup of the crude reaction mixture. |
| Column Chromatography | Excellent for separating compounds with different polarities. | Can be time-consuming and may lead to product loss on the stationary phase. | Separating the product from starting materials and non-polar byproducts. |
| Recrystallization | Can yield very high purity product. | Requires the product to be a solid and can have lower recovery. | Final purification step to obtain a highly pure, crystalline product. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Extraction and Column Chromatography
-
Dissolution: Dissolve the crude product in ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL for every 100 mL of organic phase).
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL).
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Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increase the polarity (e.g., to 7:3) to elute the product.
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Fraction Collection: Collect fractions and monitor by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Determine a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble when heated (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to fully dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
Visualizations
Caption: General workflow for the purification of crude this compound.
References
- 1. ia800607.us.archive.org [ia800607.us.archive.org]
- 2. US6326521B2 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 6. Morpholino History, Production, and Properties | Gene Tools, LLC [gene-tools.com]
- 7. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Esterification Work-Up and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from esterification reactions.
Troubleshooting Guides
Issue: Incomplete removal of carboxylic acid starting material.
Answer:
Unreacted carboxylic acid is a common impurity after esterification. Its removal is crucial for obtaining a pure product. Here are several methods to address this issue:
-
Aqueous Base Wash (Extraction): This is the most common and effective method. By washing the crude reaction mixture with a dilute aqueous basic solution, the acidic carboxylic acid is converted into its corresponding carboxylate salt, which is soluble in the aqueous layer and can be easily separated.
-
Recommended Bases: Saturated sodium bicarbonate (NaHCO₃) solution is often preferred as it is a weak base and minimizes the risk of ester hydrolysis. Sodium carbonate (Na₂CO₃) solution can also be used.[1][2][3][4][5]
-
Procedure:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the mixture to a separatory funnel.
-
Add the aqueous basic solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.[4]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing process until no more gas evolution is observed.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved salts.
-
-
-
Column Chromatography: If the ester is sensitive to basic conditions or if the carboxylic acid is difficult to remove by extraction, column chromatography can be employed.[6][7] The choice of solvent system will depend on the polarity of the ester and the starting material. Typically, the less polar ester will elute before the more polar carboxylic acid.
Issue: Residual alcohol starting material remains in the product.
Answer:
The presence of unreacted alcohol can be problematic, especially if its boiling point is close to that of the desired ester.
-
Water Wash: For lower molecular weight alcohols that have some water solubility (e.g., methanol, ethanol), repeated washing with water or brine in a separatory funnel can effectively remove them.[1][5]
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Distillation: Fractional distillation is effective if there is a sufficient difference in boiling points between the alcohol and the ester.[2][8][9] For high-boiling alcohols, vacuum distillation may be necessary to prevent product decomposition.[1]
-
Drying Agents: Certain drying agents can also help remove residual alcohol. For instance, shaking the organic solution with calcium chloride can help remove excess ethanol or methanol.[1]
-
Azeotropic Distillation: In some cases, an azeotrope can be formed with a solvent to remove the alcohol. For example, unreacted methanol can be removed as a methanol-ester azeotrope.[10]
Issue: The product is wet (contains residual water) after extraction.
Answer:
Water is a common impurity introduced during the aqueous work-up. It is crucial to remove it before final purification steps like distillation to prevent hydrolysis and to obtain an accurate yield.
-
Drying Agents: After separating the organic layer, it should be dried over an anhydrous inorganic salt.
-
Common Drying Agents: Anhydrous magnesium sulfate (MgSO₄) and sodium sulfate (Na₂SO₄) are widely used.[3][4][11] MgSO₄ is a faster and more efficient drying agent, while Na₂SO₄ is more neutral.
-
Procedure:
-
Add a small amount of the drying agent to the organic solution and swirl.
-
If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for a few minutes.
-
Filter the solution to remove the drying agent.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I remove the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) after the reaction?
A1: The acid catalyst is typically removed during the aqueous work-up. Washing the organic layer with water will remove the bulk of the water-soluble acid.[5] A subsequent wash with a mild base like sodium bicarbonate will neutralize any remaining acid.[2][3][11]
Q2: My ester is water-soluble. How can I purify it?
A2: For water-soluble esters, a standard aqueous extraction is not feasible. In this case, you should first dissolve the crude product in a suitable organic solvent. The washing process should then be carried out with a saturated aqueous sodium chloride (brine) solution instead of pure water to minimize the partitioning of the ester into the aqueous phase.[1] Subsequent purification would likely involve distillation.
Q3: What is the purpose of a Dean-Stark apparatus in esterification?
A3: A Dean-Stark apparatus is used to remove water as it is formed during the esterification reaction.[6][12] This is particularly useful for reversible reactions like the Fischer esterification, as the removal of a product (water) shifts the equilibrium towards the formation of the ester, thereby increasing the reaction yield.[12][13]
Q4: When should I choose distillation over chromatography for purification?
A4: The choice depends on the properties of your ester and the impurities.
-
Distillation is ideal for thermally stable, volatile esters where there is a significant boiling point difference between the product and the impurities.[8][9] It is often a more scalable and economical method for larger quantities.
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Chromatography is preferred for non-volatile or thermally sensitive esters, or when impurities have very similar boiling points to the product.[6][7] It offers higher resolution for separating complex mixtures.
Q5: Can I use a scavenger resin to remove unreacted starting materials?
A5: Yes, scavenger resins can be an effective method for purification. For example, an acidic ion-exchange resin can be used to catalyze the reaction and is then simply filtered off.[6] There are also specific scavenger resins designed to react with and remove excess carboxylic acids or alcohols.
Data Presentation
Table 1: Common Reagents for Aqueous Extraction
| Reagent | Purpose | Target Impurity | Concentration |
| Water | Washing | Water-soluble alcohols and acids | - |
| Sodium Bicarbonate (aq) | Neutralization/Washing | Carboxylic acids, acid catalyst | Saturated or 1 M solution[11] |
| Sodium Carbonate (aq) | Neutralization/Washing | Carboxylic acids, acid catalyst | 2 N solution[1] |
| Dilute Sulfuric Acid | Washing | - | 0.2 N solution[1] |
| Brine (Saturated NaCl) | Washing/Drying Aid | Residual water, dissolved salts | Saturated |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Extraction | Partitioning between immiscible liquids | Removing acidic/basic impurities, water-soluble components | Fast, simple, scalable | Requires immiscible solvents, can lead to emulsions |
| Distillation | Difference in boiling points | Thermally stable, volatile compounds | Scalable, cost-effective for large quantities | Not suitable for thermally sensitive compounds or azeotropes |
| Chromatography | Differential adsorption | Non-volatile or thermally sensitive compounds, complex mixtures | High resolution, applicable to a wide range of compounds | Can be slow, requires solvents, may be costly for large scale |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Water-Insoluble Ester
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the diluted mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake, venting frequently.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution until no more CO₂ evolution is observed.
-
Wash the organic layer with water (1-2 times).
-
Wash the organic layer with brine.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude ester, which can then be further purified by distillation or chromatography.
Visualizations
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. coachbenner.weebly.com [coachbenner.weebly.com]
- 3. organic chemistry - Fischer-Speier Esterification: Sulfuric acid removal following creation of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. US4250328A - Method for separation of an ester from a reaction mixture - Google Patents [patents.google.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of Benzyl 2-fluoro-4-morpholinobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-fluoro-4-morpholinobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the Fischer-Speier Esterification and the Steglich Esterification. Fischer esterification involves reacting 2-fluoro-4-morpholinobenzoic acid with benzyl alcohol under acidic conditions, typically with a dehydrating agent. Steglich esterification is a milder method that uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalyst like 4-dimethylaminopyridine (DMAP).[1][2][3][4]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors depending on the chosen method. For Fischer esterification, incomplete reaction due to equilibrium, and potential degradation of the morpholine ring under harsh acidic conditions are common culprits.[5] For Steglich esterification, the formation of an N-acylurea byproduct and insufficient activation of the carboxylic acid can lead to poor yields.[3][4] Inadequate purification, leading to product loss, is also a common issue.
Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?
A3: In Fischer esterification, a potential byproduct is the formation of dibenzyl ether from the self-condensation of benzyl alcohol under acidic conditions. For Steglich esterification, the most common byproduct is the N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[3][4]
Q4: Is the morpholine ring stable under the reaction conditions?
A4: The morpholine ring is a tertiary amine and can be protonated under the strongly acidic conditions of Fischer esterification. While generally stable, prolonged exposure to high temperatures and strong acids could potentially lead to side reactions. The milder conditions of Steglich esterification are less likely to affect the morpholine moiety.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (2-fluoro-4-morpholinobenzoic acid and benzyl alcohol), you can observe the consumption of reactants and the formation of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
Troubleshooting Guides
Fischer-Speier Esterification
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient acid catalyst. 2. Presence of water in reagents or solvent. 3. Reaction has not reached equilibrium or has not been driven to completion. | 1. Increase the catalyst (e.g., H₂SO₄, p-TsOH) loading to 5-10 mol%. 2. Use anhydrous solvents and reagents. 3. Use a Dean-Stark apparatus to remove water azeotropically. Increase reaction time or temperature. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Acid catalyst concentration is too high, potentially affecting the morpholine ring. | 1. Reduce the reaction temperature and extend the reaction time. 2. Reduce the amount of acid catalyst or switch to a milder acid catalyst. |
| Formation of Dibenzyl Ether Byproduct | Self-condensation of benzyl alcohol under acidic conditions. | Use a larger excess of the carboxylic acid relative to benzyl alcohol, or add the benzyl alcohol slowly to the reaction mixture. |
Steglich Esterification
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ester | 1. Incomplete reaction. 2. Formation of N-acylurea byproduct. 3. Deactivation of DCC/EDC by moisture. | 1. Increase the reaction time. Ensure equimolar amounts or a slight excess of the alcohol and coupling agent are used. 2. Ensure a catalytic amount of DMAP (5-10 mol%) is used to suppress the rearrangement.[2][3] 3. Use anhydrous solvents and reagents. |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct | DCU is soluble in some organic solvents. | After the reaction, cool the mixture in an ice bath to promote precipitation of DCU, then filter. If some DCU remains, it can often be removed by subsequent purification steps like column chromatography. |
| Product is Contaminated with Unreacted Carboxylic Acid | Insufficient activation of the carboxylic acid or incomplete reaction. | Wash the organic extract with a mild base like saturated sodium bicarbonate solution to remove any unreacted 2-fluoro-4-morpholinobenzoic acid. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-fluoro-4-morpholinobenzoic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient).
Protocol 2: Steglich Esterification
-
Dissolve 2-fluoro-4-morpholinobenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct and filter.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst/Reagent | p-TsOH (catalytic) | DCC (1.1 eq), DMAP (0.1 eq) |
| Solvent | Toluene | Dichloromethane |
| Temperature | Reflux (approx. 110 °C) | 0 °C to Room Temperature |
| Reaction Time | 8-16 hours | 12-24 hours |
| Typical Yield | 60-75% | 80-95% |
| Key Byproducts | Dibenzyl ether | Dicyclohexylurea (DCU), N-acylurea |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Benzyl 2-fluoro-4-morpholinobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 2-fluoro-4-morpholinobenzoate. The information provided is intended to help prevent and troubleshoot issues related to the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. Could hydrolysis be the cause?
A1: Yes, inconsistent results are a common indicator of compound instability, and esters like this compound are susceptible to hydrolysis. Hydrolysis is the cleavage of the ester bond by water, which would lead to the formation of 2-fluoro-4-morpholinobenzoic acid and benzyl alcohol. This degradation can alter the concentration of the active compound, leading to variability in your experimental outcomes. It is crucial to consider the stability of the compound under your specific experimental conditions, including solvent, pH, and temperature.
Q2: What are the primary factors that can cause the hydrolysis of this compound?
A2: The primary factors that can induce hydrolysis are:
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Presence of Water: Water is a reactant in the hydrolysis process. The presence of moisture in solvents, reagents, or the general lab environment can lead to degradation.
-
pH: Hydrolysis of esters can be catalyzed by both acids and bases. The rate of hydrolysis is generally at its minimum in the neutral pH range and increases significantly under acidic or basic conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Enzymes: If working with biological samples, esterases can enzymatically hydrolyze the ester bond.
Q3: How can I prevent the hydrolysis of this compound during storage?
A3: To ensure the long-term stability of this compound, proper storage is critical. We recommend the following:
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Dry Conditions: Store the compound in a tightly sealed container, preferably in a desiccator containing a suitable desiccant like silica gel or molecular sieves to minimize exposure to moisture.[1][2][3][4][5]
-
Inert Atmosphere: For maximum protection against moisture and atmospheric oxygen, storing the compound under an inert gas such as argon or nitrogen is recommended.[6][7][8]
-
Controlled Temperature: Store the compound at the recommended temperature, typically in a refrigerator or freezer, to slow down any potential degradation. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q4: What solvents are recommended for preparing solutions of this compound to minimize hydrolysis?
A4: To minimize hydrolysis, it is best to use dry, aprotic solvents. Recommended solvents include:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (ACN)
It is crucial to use solvents with very low water content. When preparing aqueous buffers for your experiments, it is advisable to prepare the stock solution of this compound in a dry organic solvent and then dilute it into the aqueous buffer immediately before use to minimize the time the compound is exposed to water.
Q5: I need to work in an aqueous buffer. What pH range is optimal for the stability of this compound?
A5: While specific data for this compound is not available, ester stability is generally greatest in the pH range of 4-6. It is recommended to perform a preliminary stability study to determine the optimal pH for your specific experimental conditions. Avoid strongly acidic or basic buffers if possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over a short period in solution. | Hydrolysis of the ester bond. | Prepare fresh solutions immediately before each experiment. If using aqueous buffers, add the compound from a concentrated stock in a dry organic solvent at the last minute. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation of the compound. The primary hydrolysis products would be 2-fluoro-4-morpholinobenzoic acid and benzyl alcohol. | Confirm the identity of the degradation products using analytical standards if available. Optimize storage and experimental conditions to minimize degradation. |
| Precipitate forms in an aqueous solution. | The hydrolysis product, 2-fluoro-4-morpholinobenzoic acid, may have lower solubility in your buffer system. | Adjust the pH of the buffer or add a co-solvent to improve the solubility of potential degradation products. However, be mindful that pH changes can affect the rate of hydrolysis. |
| Inconsistent results between experimental batches. | Variable water content in solvents or reagents. | Use fresh, anhydrous solvents for each experiment. Ensure all glassware is thoroughly dried before use. |
Quantitative Data Summary
The following table provides illustrative data on the stability of a generic benzyl ester under different conditions to highlight the impact of pH and temperature on hydrolysis. Note: This data is for illustrative purposes only and may not represent the actual stability of this compound. A specific stability study is recommended.
| Condition | pH | Temperature (°C) | Solvent System | Predicted Half-life (t½) |
| 1 | 2.0 | 25 | Aqueous Buffer | Hours |
| 2 | 5.0 | 25 | Aqueous Buffer | Days to Weeks |
| 3 | 7.4 | 25 | Aqueous Buffer | Days |
| 4 | 9.0 | 25 | Aqueous Buffer | Hours to Minutes |
| 5 | 5.0 | 4 | Aqueous Buffer | Weeks to Months |
| 6 | 5.0 | 37 | Aqueous Buffer | Days |
| 7 | Not Applicable | 25 | Anhydrous DMSO | Months to Years |
Experimental Protocol: Forced Degradation Study for Hydrolysis
This protocol outlines a method to assess the stability of this compound to hydrolysis under acidic, neutral, and basic conditions.
Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer
-
HPLC system with a UV detector
-
Calibrated pH meter
-
Thermostatically controlled water bath or incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Preparation of Degradation Solutions:
-
Acidic Hydrolysis: Add a specific volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Add a specific volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add a specific volume of the stock solution to purified water (pH ~7) to achieve a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate aliquots of each degradation solution at room temperature (25°C) and an elevated temperature (e.g., 50°C).
-
-
Time Points for Sampling:
-
Withdraw samples at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, 12, 24 hours). The frequency of sampling may need to be adjusted based on the observed rate of degradation.
-
-
Sample Analysis:
-
Immediately before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation on the HPLC column.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Debenzylation of Benzyl 2-fluoro-4-morpholinobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the debenzylation of Benzyl 2-fluoro-4-morpholinobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the debenzylation of this compound?
The primary product is 2-fluoro-4-morpholinobenzoic acid, with toluene as a byproduct. The reaction involves the cleavage of the benzyl ester to yield the corresponding carboxylic acid.
Q2: What are the common methods for the debenzylation of this compound?
The most common and generally effective method is palladium-catalyzed hydrogenolysis. This typically involves using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative methods, such as transfer hydrogenation, can also be employed.
Q3: Are there any known side products for this specific reaction?
While direct literature on this exact compound is scarce, based on the functional groups present, potential side products can be inferred. These may include:
-
Partially hydrogenated starting material: Incomplete reaction leading to the recovery of starting material.
-
Products of hydrodefluorination: Cleavage of the C-F bond to yield 4-morpholinobenzoic acid.
-
Catalyst poisoning adducts: The morpholino group can coordinate to the palladium catalyst, leading to deactivation.
Q4: How does the morpholino group affect the debenzylation reaction?
The nitrogen atom in the morpholino group possesses a lone pair of electrons that can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning.[1][2] This can slow down or completely halt the reaction.
Q5: Is the carbon-fluorine bond stable under typical debenzylation conditions?
Generally, the aromatic C-F bond is relatively stable under standard palladium-catalyzed hydrogenation conditions, especially when compared to C-Cl, C-Br, or C-I bonds.[3][4] However, hydrodefluorination can occur, particularly with more active catalysts or under more forcing reaction conditions.[5][6]
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction
Possible Causes:
-
Catalyst Poisoning: The morpholino group is likely inhibiting the Pd/C catalyst.[1][2]
-
Insufficient Catalyst Activity: The catalyst may be old, of poor quality, or used in insufficient quantity.
-
Poor Hydrogen Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the reaction rate.
-
Solvent Issues: The choice of solvent can impact substrate solubility and reaction kinetics.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Acid Additive | Add a stoichiometric equivalent of a mild acid, such as acetic acid or hydrochloric acid (dilute), to the reaction mixture. | The acid will protonate the morpholino nitrogen, preventing it from coordinating to and poisoning the palladium catalyst, thereby increasing the reaction rate.[1][2] |
| Increase Catalyst Loading | Increase the weight percentage of the Pd/C catalyst (e.g., from 5 mol% to 10 mol%). | A higher catalyst concentration can compensate for partial deactivation and increase the overall reaction rate. |
| Optimize Reaction Conditions | Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen. If using a balloon, ensure it is adequately filled and the system is properly sealed. Consider increasing the hydrogen pressure if using a Parr shaker or similar apparatus. | Improved mass transfer will lead to a faster and more complete reaction. |
| Solvent Screening | If solubility is an issue, consider switching to a different solvent or using a co-solvent system. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF). | Improved solubility of the starting material can enhance the reaction rate. |
Problem 2: Formation of an Unknown Side Product
Possible Cause:
-
Hydrodefluorination: The side product may be 4-morpholinobenzoic acid, resulting from the cleavage of the C-F bond.[5]
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Use a Milder Catalyst | Switch to a less active palladium catalyst, for example, a lower percentage of Pd on a different support. | A less active catalyst may be more selective for the debenzylation reaction over hydrodefluorination. |
| Optimize Reaction Time and Temperature | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and elevated temperatures. | Minimizing reaction time and using milder temperatures can reduce the likelihood of side reactions like hydrodefluorination. |
| Alternative Debenzylation Method | Consider non-hydrogenation based debenzylation methods if hydrodefluorination is persistent. | Alternative methods may offer different selectivity profiles. |
Experimental Protocols
Standard Protocol for Palladium-Catalyzed Debenzylation:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask is added 10% Palladium on carbon (5-10 mol%).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.
Troubleshooting Protocol (with Acid Additive):
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent is added a mild acid such as acetic acid (1.0-1.2 eq).
-
Catalyst Addition: 10% Palladium on carbon (5-10 mol%) is then added to the mixture.
-
Hydrogenation and Work-up: Follow steps 2-5 of the standard protocol.
Visualizations
Caption: Reaction pathway for the debenzylation of this compound.
Caption: Troubleshooting workflow for debenzylation issues.
References
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorinated Compound NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using ¹⁹F NMR spectroscopy?
A1: Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for several key reasons:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and is the third most receptive NMR nucleus after tritium (³H) and protons (¹H), providing strong signals.[1][2]
-
100% Natural Abundance: Fluorine's only stable, naturally occurring isotope is ¹⁹F, which means all fluorine atoms in a sample contribute to the signal without the need for isotopic enrichment.[1][3][4]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of about 800 ppm, which is significantly larger than for ¹H NMR.[1] This wide dispersion minimizes signal overlap, making it easier to resolve individual fluorine environments even in complex molecules.[4][5]
-
Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electronic and structural environment, making it an excellent probe for conformational changes, protein binding, and intermolecular interactions.[3][6]
Q2: What is the standard reference for ¹⁹F NMR spectra?
A2: The universally accepted primary reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), which is set to 0 ppm.[3] However, due to its environmental impact, alternative internal and external standards are commonly used. The choice of a reference should consider its solubility, stability, and lack of interaction with the sample.[7]
Q3: Why are some ¹⁹F NMR peaks asymmetric, especially the satellites?
A3: The small peaks flanking a main ¹⁹F signal are typically ¹³C satellites, arising from coupling between the ¹⁹F nucleus and an adjacent ¹³C nucleus (¹³C has a natural abundance of ~1.1%). These satellite peaks are often asymmetric because the substitution of ¹²C with ¹³C can cause a small change in the ¹⁹F chemical shift, known as a ¹³C-induced isotope effect.[8][9] This results in two satellite peaks that are not perfectly equidistant from the central ¹⁹F peak.[9]
Q4: How far can ¹⁹F nuclei couple with other nuclei like ¹H and ¹³C?
A4: A notable feature of ¹⁹F NMR is the prevalence of long-range couplings. While ¹H-¹H couplings are typically observed over two to three bonds, ¹⁹F can show significant coupling to both ¹H and ¹³C nuclei over four, five, or even six bonds (⁴J, ⁵J, ⁶J).[5][10] These long-range couplings provide valuable information for elucidating the complete structure of a molecule.[11][12]
Troubleshooting Guide
Q1: My ¹⁹F NMR signals are unexpectedly broad. What are the common causes and how can I fix this?
A1: Broadening of ¹⁹F signals can stem from several factors:
-
Chemical Exchange: The fluorine atom may be part of a group that is undergoing chemical exchange on the NMR timescale (e.g., conformational changes, proton exchange). Running the experiment at different temperatures (variable temperature NMR) can help confirm this. Cooling the sample may slow the exchange rate enough to resolve sharp signals for each conformer, while heating may cause the signals to coalesce into a single sharp peak.
-
Binding to Macromolecules: If your fluorinated compound is binding to a large molecule like a protein, the slower tumbling of the complex can lead to broader signals. This phenomenon is often used in drug screening to detect binding events.[6]
-
Paramagnetic Species: The presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas like nitrogen or argon through it can remove dissolved oxygen. Adding a chelating agent like EDTA can sequester paramagnetic metal ions.
-
Unresolved Couplings: A signal may appear broad if it is a complex multiplet with many small, unresolved couplings. Applying ¹H decoupling can sometimes simplify the spectrum and reveal sharper ¹⁹F signals if the broadening is due to unresolved ¹H-¹⁹F couplings.
Q2: I see extra, unexpected peaks in my spectrum. How do I determine if they are impurities or spectral artifacts?
A2: Extraneous peaks are a common issue. Here’s how to diagnose their origin:
-
Check for Impurities: The most straightforward cause is the presence of other fluorine-containing compounds. Verify sample purity using an orthogonal technique like LC-MS or GC-MS.
-
Identify ¹³C Satellites: As mentioned in the FAQ, these small peaks symmetrically or asymmetrically flanking a large signal are due to ¹³C coupling. Their intensity should be approximately 0.55% of the main peak for each coupled carbon.[9]
-
Look for Spinning Sidebands: If the sample is being spun, spinning sidebands can appear. These are artifacts that show up on both sides of a large peak at a distance equal to the spinning rate. They can be identified by changing the spin rate, which will cause them to shift position, or by acquiring a spectrum without spinning.[9]
-
Consider Rotational Isomers (Rotamers): If a molecule has restricted rotation around a single bond (e.g., an amide), it can exist as multiple stable rotamers, each giving rise to a distinct set of ¹⁹F signals.
Q3: My signal integrations are not accurate for quantitative analysis (qNMR). What parameters should I check?
A3: Accurate quantification with ¹⁹F NMR requires careful optimization of acquisition parameters.
-
Sufficient Relaxation Delay (D1): The time between pulses (relaxation delay) must be long enough for all ¹⁹F nuclei to fully relax. A common rule of thumb is to set D1 to at least 5 times the longest T1 relaxation time of any signal you wish to quantify. T1 values for ¹⁹F can be long, so delays of 20-35 seconds or more may be necessary.[8]
-
Pulse Angle: Use a smaller flip angle (e.g., 30°) instead of 90° to reduce the necessary relaxation delay, though a longer delay is still the most robust approach.[13]
-
Uniform Excitation: The large chemical shift range of ¹⁹F can make it difficult to excite all signals uniformly with a single pulse.[14] Ensure your transmitter offset (center of the spectrum) is placed in the middle of all signals of interest and that the spectral width is wide enough to encompass all peaks.
-
Use Inverse Gated Decoupling: When performing ¹H-decoupled ¹⁹F experiments for quantification, use inverse gated decoupling. This technique applies the decoupler only during signal acquisition, which removes ¹H-¹⁹F coupling without causing signal distortions from the Nuclear Overhauser Effect (NOE).[8]
Data Presentation: Quantitative Data
For quick reference, the following tables summarize typical quantitative data for ¹⁹F NMR.
Table 1: Typical ¹⁹F Chemical Shift Ranges (Referenced to CFCl₃ at 0 ppm)
| Functional Group/Environment | Typical Chemical Shift Range (ppm) |
| Acyl Fluorides (-C(O)F) | +20 to -70 |
| Trifluoromethyl Groups (-CF₃) | -55 to -90 |
| Difluoromethylene Groups (-CF₂) | -70 to -140 |
| Aromatic Fluorides (Ar-F) | -110 to -180 |
| Aliphatic C-F | -120 to -240 |
Note: Chemical shifts can be significantly influenced by solvent, temperature, and overall molecular structure.[3]
Table 2: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (J)
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| ¹J(¹³C, ¹⁹F) | 1 | 160 - 350 | Large and highly dependent on hybridization. |
| ²J(¹H, ¹⁹F) (geminal) | 2 | 40 - 80 | Typically positive.[15] |
| ²J(¹³C, ¹⁹F) | 2 | 15 - 40 | |
| ³J(¹H, ¹⁹F) (vicinal) | 3 | 0 - 30 | Highly dependent on dihedral angle (Karplus relationship). Can be positive or negative.[15] |
| ³J(¹⁹F, ¹⁹F) | 3 | 0 - 20 | |
| ⁴J(¹H, ¹⁹F) (long-range) | 4 | 0 - 5 | Often observed, especially in aromatic or rigid systems.[10] |
Experimental Protocols
Protocol 1: Standard 1D ¹⁹F NMR Experiment
-
Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in ~0.6 mL of a deuterated solvent in an NMR tube. If quantification is needed, add a known amount of an internal standard.
-
Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg' on Bruker systems).
-
Spectral Width (SW): Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured.
-
Transmitter Offset (O1p): Center the spectral width around the expected region of your ¹⁹F signals (e.g., -120 ppm for aromatic fluorides).
-
Acquisition Time (AQ): Set to 1-2 seconds for good digital resolution.
-
Relaxation Delay (D1): For qualitative spectra, 1-2 seconds is sufficient. For quantitative spectra, set D1 ≥ 5 * T1 (longest).[8]
-
Number of Scans (NS): Start with 16 or 32 scans and increase as needed for adequate signal-to-noise.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Reference the spectrum to a known standard (e.g., internal CFCl₃ at 0 ppm).
-
Integrate the signals if required.
-
Protocol 2: 2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR or HSQC)
This experiment identifies which protons are coupled to which fluorine atoms.
-
Sample Preparation: As above. A slightly more concentrated sample may be beneficial.
-
Spectrometer Setup: Tune and match both the ¹H and ¹⁹F channels.
-
Acquisition Parameters:
-
Pulse Program: Use a standard HETCOR or gradient-selected HSQC pulse sequence.
-
Spectral Widths: Set the ¹H spectral width (F2 dimension) to cover all proton signals (e.g., 10-12 ppm). Set the ¹⁹F spectral width (F1 dimension) to cover all fluorine signals.
-
Transmitter Offsets: Center the offsets for both ¹H and ¹⁹F dimensions.
-
Coupling Constant: The experiment is optimized based on an estimated one-bond or long-range coupling constant (e.g., ¹J(H,F) or ⁿJ(H,F)). For long-range correlations, a value of 5-10 Hz is a good starting point.
-
Number of Scans (NS) and Increments: Typically 8-16 scans per increment. Use 128-256 increments in the indirect (F1) dimension for adequate resolution.
-
-
Processing:
-
Apply Fourier transforms in both dimensions.
-
Phase the spectrum in both dimensions.
-
The resulting 2D plot will show cross-peaks connecting the chemical shifts of coupled ¹H and ¹⁹F nuclei.
-
Visualizations
Caption: Workflow for analyzing complex fluorinated compounds.
Caption: Troubleshooting common ¹⁹F NMR spectral issues.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. quora.com [quora.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
Managing impurities in morpholine arylation reactions
Welcome to the Technical Support Center for Morpholine Arylation Reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage impurities and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Buchwald-Hartwig amination reaction in the context of morpholine arylation?
A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[1] For morpholine arylation, it involves coupling morpholine (an amine) with an aryl halide (or pseudohalide like a triflate) to synthesize N-aryl morpholine derivatives.[2][3] This reaction is crucial in medicinal chemistry and drug development for creating complex molecules.[4]
Q2: What are the most common impurities I might encounter in a morpholine arylation reaction?
A2: Common impurities include:
-
Hydrodehalogenated Arene: The starting aryl halide is reduced, replacing the halide with a hydrogen atom. This often results from a side reaction called β-hydride elimination.[1][5]
-
Biaryl Compounds: Homocoupling of the aryl halide starting material can lead to the formation of a biaryl byproduct.[6][7]
-
Palladium Black: The palladium catalyst can precipitate out of the solution as an insoluble black solid, leading to catalyst deactivation and reduced reaction efficiency.[8][9]
-
Unreacted Starting Materials: Incomplete conversion will leave residual morpholine and aryl halide.
-
Ligand-Related Impurities: Degradation or side reactions involving the phosphine ligand can generate impurities like phosphine oxides.[10]
Q3: Why is the choice of ligand and base so critical for this reaction?
A3: The ligand and base are crucial for the reaction's success.
-
Ligand: The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of palladium black.[11][12] Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often used to enhance the rates of key steps in the catalytic cycle and improve reaction efficiency.[10][13] The right ligand can also suppress side reactions like β-hydride elimination.[5][14]
-
Base: The base is required to deprotonate the amine, making it a more effective nucleophile to attack the palladium center.[11] The choice of base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) can significantly affect the reaction rate, yield, and tolerance of other functional groups on the substrates.[15][16]
Q4: Can impurities in the starting materials affect the reaction?
A4: Yes, impurities in starting materials can significantly impact the reaction. Impurities in morpholine, such as water or ethylenediamine, can lead to side reactions or catalyst inhibition.[17] Similarly, the purity of the aryl halide, solvent, and base is critical. It is recommended to use high-purity reagents and ensure solvents are properly dried and degassed.[18]
Troubleshooting Guide
This guide addresses specific problems encountered during morpholine arylation experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming correctly. Use a reliable palladium precatalyst (e.g., a G3 or G4 palladacycle) which generates the active catalyst more cleanly.[18] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step. Ensure the phosphine ligand is not degraded (oxidized). |
| Catalyst Decomposition (Palladium Black) | The palladium catalyst has precipitated. See the dedicated section below on Managing Palladium Black . This can be caused by insufficient ligand, high temperatures, or oxygen in the system.[8][12] |
| Poorly Chosen Reaction Conditions | The combination of ligand, base, or solvent may be suboptimal for your specific substrates. Perform a systematic screening of different ligands, bases (e.g., NaOt-Bu, LHMDS, K₂CO₃), and solvents (e.g., toluene, dioxane, THF). |
| Presence of Oxygen or Water | The reaction is sensitive to oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst. Ensure all reagents are dry and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[15] Degassing the solvent is highly recommended.[12] |
| Weakly Nucleophilic Amine | The ether oxygen in morpholine withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine. A stronger base or a more electron-rich ligand may be required to facilitate the reaction. |
Issue 2: Significant Hydrodehalogenation Impurity Detected
| Potential Cause | Recommended Solution |
| β-Hydride Elimination | This is a common side reaction where a palladium amide intermediate eliminates to give the hydrodehalogenated arene.[1] This pathway is more competitive with slow reductive elimination. |
| Suboptimal Ligand | The choice of ligand greatly influences the rate of reductive elimination versus β-hydride elimination. Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, CPhos) which are designed to promote C-N reductive elimination and minimize side reactions.[14][18] |
| High Reaction Temperature | Elevated temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system.[14] |
Issue 3: Significant Biaryl Homocoupling Impurity Detected
| Potential Cause | Recommended Solution |
| Side Reaction in Catalytic Cycle | Homocoupling of the aryl halide can occur, particularly if the desired C-N coupling is slow.[7] |
| Inefficient Catalyst System | An inefficient catalyst may promote side reactions. Re-evaluate the palladium source, ligand, and base combination. Sometimes, adding an extra equivalent of ligand relative to the palladium source can improve catalyst stability and selectivity.[18] |
| Reaction Conditions | While less common in modern Buchwald-Hartwig systems, certain conditions can favor this pathway. Ensure precise stoichiometry and consider if a different catalyst system (e.g., a different ligand) might be more selective for the desired C-N coupling.[6] |
Issue 4: Formation of Palladium Black
| Potential Cause | Recommended Solution |
| Catalyst Aggregation | The active, soluble Pd(0) species aggregates to form inactive, insoluble palladium black.[8] This is often due to catalyst decomposition. |
| Insufficient Ligand or Ligand Degradation | The ligand is crucial for stabilizing the Pd(0) catalyst in solution. Ensure the correct ligand-to-palladium ratio is used (often slightly greater than 1:1 or 2:1 depending on the ligand).[18] Protect the reaction from oxygen, as phosphine ligands can be oxidized, leaving the palladium center unprotected.[12] |
| High Reaction Temperature or Concentration | High temperatures can accelerate catalyst decomposition. Running the reaction at a lower temperature may help.[9] Very high concentrations of palladium can also increase the rate of aggregation. Consider lowering the catalyst loading if it is excessively high (typical loadings are 1-2 mol%).[9][15] |
| Solvent Effects | The solvent can influence catalyst stability. Highly coordinating solvents like DMSO can sometimes help keep palladium in solution, though they may also affect the overall reaction rate.[9] Toluene and dioxane are common choices that balance reactivity and stability.[19] |
Visualizing Key Processes
Catalytic Cycle of Morpholine Arylation
The diagram below illustrates the generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination of morpholine.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Troubleshooting Workflow for Low Yield
This workflow provides a logical path to diagnose and solve issues related to low reaction yields.
Caption: A decision tree for troubleshooting low yield in arylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Morpholine Arylation
This protocol provides a representative starting point for the palladium-catalyzed arylation of morpholine with an aryl bromide. Conditions should be optimized for specific substrates.
Reagents & Equipment:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol %)[18]
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the morpholine.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Wash the Celite® pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl morpholine.
Protocol 2: Analysis of Impurities by GC-MS
Procedure:
-
Sample Preparation: Take a small aliquot (~50 µL) from the crude reaction mixture.
-
Quenching: Quench the aliquot by adding it to a vial containing 1 mL of ethyl acetate and 1 mL of water. Vortex thoroughly.
-
Extraction: Allow the layers to separate. Carefully transfer a portion of the organic layer to a new vial containing a small amount of a drying agent (e.g., Na₂SO₄).
-
Dilution: Filter the dried organic solution and dilute it further with ethyl acetate to a suitable concentration for GC-MS analysis.
-
Injection: Inject the sample into the GC-MS.
-
Analysis: Analyze the resulting chromatogram to identify peaks corresponding to starting materials, the desired product, and major impurities by comparing their mass spectra to known standards or library data. Common impurities to look for include the hydrodehalogenated arene (mass = mass of arene core + 1) and the biaryl byproduct (mass = 2 x mass of arene core). Various analytical methods have been developed for the detection of morpholine and its derivatives.[20][21][22]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 8. researchmap.jp [researchmap.jp]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Stability issues of Benzyl 2-fluoro-4-morpholinobenzoate in solution
Welcome to the technical support center for Benzyl 2-fluoro-4-morpholinobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experiments with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of potential degradation of this compound in my solution?
A1: Degradation of the compound may be indicated by several observations, including:
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A change in the color or clarity of the solution.
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The appearance of new or growing peaks, and a decrease in the main compound peak area during chromatographic analysis (e.g., HPLC).
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A shift in the pH of the solution.
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Inconsistent or non-reproducible results in your biological or chemical assays.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of ester compounds like this compound is typically influenced by several factors[1][2]:
-
pH: Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The morpholino group in the molecule could influence the local pH.
-
Solvent: The type of solvent can significantly impact stability. Protic solvents, especially water, can participate in hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation[1].
-
Light: Exposure to UV light can potentially induce photolytic degradation[1].
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly if the molecule has susceptible functional groups[1].
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To maximize the shelf-life of your stock solutions, we recommend the following:
-
Prepare stock solutions in a dry, aprotic solvent (e.g., anhydrous DMSO or ethanol) where the compound is known to be stable.
-
Store stock solutions at low temperatures, such as -20°C or -80°C.
-
Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Can I prepare aqueous working solutions from my organic stock? How can I minimize degradation in aqueous media?
A4: Yes, aqueous working solutions can be prepared by diluting the organic stock. However, due to the potential for hydrolysis, the following precautions should be taken:
-
Prepare aqueous solutions fresh for each experiment.
-
Use a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range (e.g., pH 6-7), to minimize base-catalyzed hydrolysis. The stability at different pH values should be experimentally determined.
-
Keep aqueous solutions on ice or at 4°C during the experiment whenever possible.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of my compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS) during my experiment.
-
Question: Is it possible that this compound is hydrolyzing in my aqueous buffer?
-
Answer: Yes, this is a strong possibility. Ester hydrolysis is a common degradation pathway in aqueous solutions, and it can be accelerated at certain pH values. The morpholino group is basic and could contribute to base-catalyzed hydrolysis, especially at pH values above neutral.
-
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for your experiment where the compound exhibits acceptable stability. You can perform a preliminary stability study by incubating the compound in buffers of different pH values (e.g., pH 5, 6, 7, and 8) and analyzing the remaining compound at different time points by HPLC.
-
Use of Co-solvents: If your experimental design allows, consider adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer to reduce the activity of water and potentially slow down hydrolysis.
-
Temperature Control: Perform your experiments at the lowest practical temperature to reduce the degradation rate.
-
Fresh Preparations: Prepare the working solution immediately before use and minimize the time it spends in the aqueous buffer.
-
Problem 2: My freshly prepared solution of this compound shows multiple peaks in the HPLC chromatogram.
-
Question: Does the presence of multiple peaks always indicate degradation?
-
Answer: Not necessarily, but it requires investigation. The additional peaks could be due to impurities from the synthesis, degradation products, or in some cases, isomers.
-
Troubleshooting Steps:
-
Check the Purity of the Solid Material: Analyze a freshly prepared solution of the solid compound. If the peaks are present from the beginning, they are likely impurities from the starting material. Refer to the certificate of analysis (CoA) if available.
-
Monitor Over Time: Analyze the solution again after a few hours at room temperature. If the new peaks grow in size while the parent peak decreases, this is indicative of degradation.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to identify the mass of the parent compound and the unknown peaks. This can help in identifying potential degradation products, such as the hydrolyzed carboxylic acid and benzyl alcohol.
-
Solvent Effects: Inject a blank solvent to rule out any peaks originating from the solvent itself. Also, ensure the sample solvent is compatible with the mobile phase to avoid peak distortion[3].
-
Data on Solution Stability
The following table provides an example of how to present stability data for this compound. The data presented here is hypothetical and should be used as a template for your own experimental results.
| pH of Buffer | Solvent System | Temperature (°C) | % Remaining after 2 hours | % Remaining after 8 hours |
| 5.0 | 5% DMSO in Acetate Buffer | 25 | 98% | 92% |
| 7.4 | 5% DMSO in Phosphate Buffer | 25 | 85% | 65% |
| 8.5 | 5% DMSO in Tris Buffer | 25 | 60% | 30% |
| 7.4 | 5% DMSO in Phosphate Buffer | 4 | 95% | 88% |
Experimental Protocols
Protocol: Assessment of Solution Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to assess the stability of this compound in a given solution. Analytical methods like HPLC are crucial for stability testing[4][5].
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired buffer or solvent system to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Prepare separate test solutions for each condition you want to evaluate (e.g., different pH, temperature).
-
-
Incubation:
-
Place the test solutions under the desired experimental conditions (e.g., in a water bath at 25°C or 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any potential degradation by adding an equal volume of a strong organic solvent (e.g., acetonitrile) and store at a low temperature (e.g., 4°C) until analysis. The 't=0' sample should be quenched immediately after preparation.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile). The exact gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (this should be determined experimentally, e.g., by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. phenomenex.com [phenomenex.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. kinampark.com [kinampark.com]
Enhancing solubility of Benzyl 2-fluoro-4-morpholinobenzoate for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Benzyl 2-fluoro-4-morpholinobenzoate for various assays.
Troubleshooting Guide: Solubility Issues
Low aqueous solubility is a common challenge in drug discovery and can significantly impact the reliability and reproducibility of in vitro and in vivo assays.[1] This guide provides a systematic approach to identifying and resolving solubility-related problems.
Initial Assessment of Solubility
The first step in troubleshooting is to determine the kinetic solubility of this compound in your assay buffer. This can be achieved through methods like nephelometry or UV-Vis spectrophotometry.[2][3]
Illustrative Solubility Data for this compound
Disclaimer: The following data is illustrative to demonstrate table structure and is not based on experimental results for this specific compound.
| Solvent | Predicted Solubility (µg/mL) | Observations |
| Water | < 1 | Practically Insoluble |
| PBS (pH 7.4) | < 5 | Very Slightly Soluble |
| DMSO | > 20,000 | Freely Soluble |
| Ethanol | 500 | Soluble |
| Methanol | 350 | Soluble |
| Acetonitrile | 200 | Sparingly Soluble |
| DMF | > 10,000 | Freely Soluble |
Troubleshooting Workflow for Compound Precipitation
If you observe precipitation of this compound during your assay, follow this workflow to diagnose and address the issue.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a common issue known as "crashing out." DMSO is a strong organic solvent that can dissolve many nonpolar compounds.[4] When the DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes much more polar, causing the compound's solubility to decrease dramatically and leading to precipitation.[5]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5% to avoid cytotoxicity.[6] However, some cell lines may be sensitive to even lower concentrations. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q3: Can I use sonication to redissolve the precipitate in my assay plate?
A3: While sonication can help in initially dissolving a compound, it is generally not recommended to sonicate assay plates containing cells, as it can cause cell lysis and affect assay results. For cell-free assays, gentle sonication might be an option, but it's important to ensure it doesn't affect the stability of the compound or other assay components.
Q4: How can I prevent compound precipitation in a 96-well plate during an automated screening assay?
A4: To minimize precipitation in high-throughput screening, consider the following:
-
Optimize the dilution steps: A stepwise dilution can be gentler than a large, single dilution.[6]
-
Use pre-warmed buffers: Adding cold buffer to a room temperature compound solution can sometimes induce precipitation.
-
Incorporate a co-solvent: Adding a small, tolerated amount of a co-solvent like ethanol or PEG-400 to the assay buffer can improve solubility.[7][8]
-
Consider cyclodextrins: These can encapsulate the hydrophobic compound and increase its aqueous solubility.[9][10]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using UV-Vis Spectrophotometry
This protocol provides a method for determining the kinetic solubility of this compound in an aqueous buffer.[7][9][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear, flat-bottom microplate
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a standard curve:
-
Serially dilute the 10 mM stock solution in DMSO to prepare standards ranging from 1 mM to 0.01 mM.
-
In a 96-well plate, add 2 µL of each standard to 198 µL of PBS (final DMSO concentration of 1%).
-
-
Prepare test samples:
-
In triplicate, add 2 µL of the 10 mM stock solution to 198 µL of PBS in the 96-well plate.
-
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitate.
-
Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well UV-compatible plate. Read the absorbance at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculation: Determine the concentration of the dissolved compound in the test samples by comparing their absorbance to the standard curve. This concentration represents the kinetic solubility.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes how to use cyclodextrins to improve the solubility of this compound. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9][11]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Prepare a cyclodextrin solution: Prepare a stock solution of HP-β-CD in the assay buffer at a concentration of 10% (w/v).
-
Complexation:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours.
-
-
Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. This concentration represents the enhanced solubility.
-
Assay Application: The resulting solution can be used as the stock solution for your assays, ensuring a higher concentration of the compound remains in solution upon further dilution into the assay buffer.
Potential Signaling Pathway
Given that many morpholino-containing compounds are known to be inhibitors of the PI3K/Akt/mTOR signaling pathway, this pathway represents a potential target for this compound.[1][12][13][14][15] The morpholine moiety often forms crucial hydrogen bond interactions within the ATP-binding pocket of these kinases.[12][15]
References
- 1. Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 2-Fluoro-4-(4-morpholinyl)benzoic acid | CAS#:946598-40-9 | Chemsrc [chemsrc.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Reaction monitoring techniques for Benzyl 2-fluoro-4-morpholinobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers involved in the synthesis of Benzyl 2-fluoro-4-morpholinobenzoate. The proposed synthesis involves a two-step process: a nucleophilic aromatic substitution (SNAr) to form the intermediate 2-fluoro-4-morpholinobenzoic acid, followed by a Fischer esterification to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most direct synthesis involves two key steps. First, a nucleophilic aromatic substitution (SNAr) reaction between 2,4-difluorobenzoic acid and morpholine yields the intermediate, 2-fluoro-4-morpholinobenzoic acid. The second step is a Fischer esterification of this intermediate with benzyl alcohol, typically catalyzed by a strong acid, to produce the final ester product.
Q2: Which analytical techniques are recommended for monitoring the progress of these reactions?
A2: Both reaction steps can be effectively monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC offers a quick, qualitative assessment of the consumption of starting materials and the formation of products. HPLC provides quantitative data on reaction conversion and purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots and confirm the structure of the product and key intermediates.
Q3: Why is the fluorine atom at the 4-position of 2,4-difluorobenzoic acid preferentially substituted by morpholine?
A3: In nucleophilic aromatic substitution reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The presence of electron-withdrawing groups, such as the carboxylic acid group (-COOH), activates the ring for this attack. The negative charge of the intermediate (Meisenheimer complex) is best stabilized when the electron-withdrawing group is positioned ortho or para to the leaving group. The fluorine at the 4-position is para to the carboxylic acid group, leading to greater stabilization of the intermediate compared to the fluorine at the 2-position (ortho), which may experience some steric hindrance. Therefore, substitution at the 4-position is the major pathway.[1][2]
Q4: What are the main safety precautions to consider during this synthesis?
A4: Both 2,4-difluorobenzoic acid and benzyl alcohol can be irritating to the skin and eyes. Morpholine is corrosive and flammable. Concentrated sulfuric acid, used as a catalyst in the esterification step, is highly corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Part 1: Nucleophilic Aromatic Substitution (2,4-difluorobenzoic acid with morpholine)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient temperature. 2. Inadequate base to neutralize the generated HF and the carboxylic acid proton. 3. Low-quality or wet solvent (e.g., DMSO). | 1. Ensure the reaction temperature reaches the recommended 120-130°C.[3] 2. Use at least 2 equivalents of morpholine (one as the nucleophile, one as the base) or add an additional non-nucleophilic base like K2CO3. 3. Use anhydrous DMSO. Water can compete as a nucleophile, although it is less reactive than morpholine. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high, potentially leading to side reactions or substitution at the 2-position. 2. Presence of other nucleophilic impurities. | 1. Reduce the reaction temperature and monitor closely by TLC/HPLC. Uncontrollable substitution can sometimes be an issue with polyfluoroarenes.[4] 2. Ensure all reactants and solvents are of high purity. |
| Difficult Product Isolation | 1. Incomplete precipitation of the product during acidic workup. 2. Product is partially soluble in the aqueous layer. | 1. After acidification, cool the mixture in an ice bath for an extended period to maximize precipitation. 2. If precipitation is poor, extract the aqueous layer with a suitable organic solvent like ethyl acetate after acidification. |
Part 2: Fischer Esterification (2-fluoro-4-morpholinobenzoate with benzyl alcohol)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ester Product | 1. The reaction is at equilibrium, limiting product formation.[5] 2. Insufficient amount of acid catalyst. 3. Reaction time is too short. 4. Water present in starting materials or generated during the reaction is hydrolyzing the product. | 1. Use a large excess of benzyl alcohol (e.g., 5-10 equivalents) to shift the equilibrium towards the product.[6][7] 2. Ensure a catalytic amount of concentrated H2SO4 (e.g., 5 mol%) is used. 3. Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible. 4. Use a Dean-Stark apparatus to remove water as it forms.[7] Ensure starting materials are dry. |
| Starting Material Remains After Prolonged Reaction Time | 1. Steric hindrance from the ortho-fluoro and morpholino groups slowing the reaction. 2. Inactive catalyst. | 1. Increase the reaction temperature or consider using a more forcing esterification method (e.g., using benzyl chloride and a base, or a coupling agent like DCC/DMAP). 2. Use fresh, concentrated sulfuric acid. |
| Product Decomposes (Charring) | 1. Reaction temperature is too high, especially with concentrated sulfuric acid. | 1. Reduce the reflux temperature by performing the reaction under reduced pressure if possible, or use a milder acid catalyst. 2. Ensure the heating mantle is set to an appropriate temperature to maintain a gentle reflux, avoiding overheating. |
| Difficult Purification | 1. Unreacted benzyl alcohol is difficult to remove. 2. Residual carboxylic acid is present. | 1. Remove excess benzyl alcohol via vacuum distillation after the reaction. 2. During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO3) solution to remove any unreacted carboxylic acid and the acid catalyst.[5] |
Experimental Protocols & Data
Protocol 1: Synthesis of 2-fluoro-4-morpholinobenzoic acid
-
To a round-bottom flask, add 2,4-difluorobenzoic acid (1.0 equiv).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the acid.
-
Add morpholine (2.5 equiv) dropwise to the solution.
-
Heat the reaction mixture to 125-130°C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC (Eluent: 7:3 Hexane/Ethyl Acetate with 1% acetic acid). The product should have a lower Rf than the starting material.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Acidify the aqueous mixture to pH 2-3 using concentrated HCl.
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A solid precipitate should form. Stir the suspension in an ice bath for 1 hour.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-4-morpholinobenzoic acid.
Protocol 2: Synthesis of this compound
-
Combine 2-fluoro-4-morpholinobenzoic acid (1.0 equiv) and benzyl alcohol (5.0 equiv) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid (0.05 equiv) to the mixture.
-
Heat the mixture to a gentle reflux (approx. 120-140°C) and stir for 4-8 hours.
-
Monitor the reaction by TLC (Eluent: 8:2 Hexane/Ethyl Acetate). The ester product will be less polar and have a higher Rf than the starting carboxylic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO3 solution (2x), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the crude product by flash column chromatography if necessary.
Table 1: Representative Analytical Data for Reaction Monitoring
Disclaimer: The following values are estimates based on the properties of the functional groups and analogous compounds. Actual experimental values may vary.
| Compound | Technique | Parameter | Expected Value | Notes |
| 2,4-difluorobenzoic acid | TLC | Rf | ~0.5 | Eluent: 7:3 Hexane/EtOAc + 1% Acetic Acid |
| 2-fluoro-4-morpholinobenzoic acid | TLC | Rf | ~0.3 | Eluent: 7:3 Hexane/EtOAc + 1% Acetic Acid |
| This compound | TLC | Rf | ~0.6 | Eluent: 8:2 Hexane/EtOAc |
| 2-fluoro-4-morpholinobenzoic acid | HPLC | Retention Time | ~3.5 min | C18 column, gradient elution with water/acetonitrile (with 0.1% TFA). |
| This compound | HPLC | Retention Time | ~7.2 min | C18 column, gradient elution with water/acetonitrile (with 0.1% TFA). |
Visual Guides
Figure 1. Experimental workflow for the two-step synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Work-up Procedures for Reactions Involving Morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morpholine.
Frequently Asked Questions (FAQs)
Q1: Why is removing morpholine from my reaction mixture challenging?
A1: Morpholine is a water-miscible organic base, which can complicate standard liquid-liquid extractions. Its basicity requires an acidic wash for effective removal into the aqueous phase. Additionally, its ability to act as an emulsifier can lead to the formation of stable emulsions during aqueous work-ups, making phase separation difficult.[1][2][3]
Q2: What are the most common methods for removing morpholine after a reaction?
A2: The most common methods for removing morpholine include:
-
Acidic Aqueous Wash: This is the most frequent approach, where a dilute acid solution is used to protonate the morpholine, forming a water-soluble salt that partitions into the aqueous layer.
-
Scavenger Resins: Solid-supported resins with acidic functional groups (e.g., sulfonic acid) or electrophilic groups (e.g., isocyanate) can effectively bind to and remove morpholine by simple filtration.[4][5][6]
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective method to separate it from morpholine and other impurities.[7][8][9]
-
Distillation: Due to its relatively high boiling point (129 °C), distillation can be used to remove morpholine from less volatile products.
Q3: Can I use a simple water wash to remove morpholine?
A3: A simple water wash is generally not sufficient to remove morpholine completely from an organic layer. Due to its miscibility with many organic solvents, it will partition between the aqueous and organic phases. An acidic wash is necessary to convert it into its water-soluble salt for efficient removal.
Q4: How do I choose the right scavenger resin for my reaction?
A4: The choice of scavenger resin depends on the nature of your desired product and other components in the reaction mixture.
-
For acidic products: Use a resin that will not react with your product. An electrophilic scavenger like an isocyanate-based resin would be suitable.
-
For neutral or basic products: An acidic scavenger resin, such as one with sulfonic acid groups, is highly effective at removing basic morpholine.
Troubleshooting Guides
Issue 1: Persistent Emulsion During Aqueous Work-up
Symptoms:
-
The aqueous and organic layers fail to separate cleanly after shaking.
-
A cloudy or milky layer forms at the interface of the two phases.
Possible Causes:
-
Morpholine itself can act as an emulsifier.
-
Vigorous shaking of the separatory funnel.
-
High concentration of reactants or byproducts.
Solutions:
| Solution | Detailed Protocol |
| Brine Wash | 1. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. 2. Gently rock or swirl the funnel instead of vigorous shaking. 3. Allow the funnel to stand undisturbed for an extended period. The increased ionic strength of the aqueous layer helps to break the emulsion.[1] |
| Filtration through Celite | 1. Prepare a small plug of Celite in a filter funnel. 2. Pass the entire emulsified mixture through the Celite plug. This can help to break up the fine droplets that form the emulsion.[1] |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers. |
| Addition of a Different Solvent | Adding a small amount of a different organic solvent can sometimes alter the polarity of the organic phase enough to break the emulsion. |
Experimental Protocols
Protocol 1: Acidic Aqueous Wash for Morpholine Removal
This protocol describes the removal of morpholine from a reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
Materials:
-
Reaction mixture containing morpholine in an organic solvent.
-
1 M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl solution.
-
Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with 1 M HCl (steps 2-4) one or two more times to ensure complete removal of morpholine.
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities and to help break any minor emulsions.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄ to the organic layer to remove residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried organic solution to remove the drying agent.
-
The resulting solution contains your product, free of morpholine.
Protocol 2: Morpholine Removal Using a Sulfonic Acid-Based Scavenger Resin
This protocol is suitable for reactions where the desired product is stable to acidic conditions.
Materials:
-
Reaction mixture containing morpholine.
-
Sulfonic acid-based scavenger resin (e.g., Dowex® 50WX8).
-
Appropriate solvent for the reaction mixture (e.g., DCM, THF).
-
Stir plate and stir bar.
-
Filter funnel and filter paper.
Procedure:
-
At the end of the reaction, add the sulfonic acid-based scavenger resin to the reaction mixture. A general guideline is to use 3-5 equivalents of the resin relative to the amount of morpholine used.
-
Stir the mixture at room temperature for 1-4 hours. The progress of morpholine removal can be monitored by TLC or LC-MS.
-
Once the morpholine has been completely scavenged, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings. This solution now contains your product, free of morpholine.
Protocol 3: Purification of a Solid Product by Recrystallization
This protocol is effective if your desired product is a solid and morpholine is a significant impurity.
Materials:
-
Crude solid product containing morpholine.
-
A suitable recrystallization solvent (one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures).
-
Erlenmeyer flasks.
-
Hot plate.
-
Ice bath.
-
Büchner funnel and filter flask.
Procedure:
-
Choose an appropriate recrystallization solvent by testing the solubility of your crude product in various solvents.
-
In an Erlenmeyer flask, add the crude solid product.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Data Presentation
Table 1: Comparison of Scavenger Resin Efficiency for Amine Removal
| Scavenger Resin Type | Functional Group | Typical Capacity (mmol/g) | Scavenging Time | Comments |
| Sulfonic Acid | -SO₃H | 1.5 - 2.0 | 1 - 4 hours | Effective for basic amines like morpholine. Product must be acid-stable. |
| Isocyanate | -NCO | 1.0 - 1.5 | 2 - 6 hours | Reacts with primary and secondary amines. Generates a urea byproduct on the resin. |
| Carboxylic Acid | -COOH | 2.0 - 3.0 | 4 - 12 hours | Weaker acid, may require longer scavenging times for less basic amines. |
Note: Scavenging efficiency and time can vary depending on the specific resin, solvent, temperature, and the concentration of the amine.[4]
Visualizations
Experimental Workflow: Morpholine Removal by Acidic Wash
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. biolinscientific.com [biolinscientific.com]
- 4. scirp.org [scirp.org]
- 5. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Morpholinobenzoates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted morpholinobenzoates is of significant interest in medicinal chemistry due to the prevalence of the morpholine moiety in bioactive compounds. This guide provides a comparative overview of two distinct synthetic strategies: a modern one-pot palladium-catalyzed domino reaction and a classical two-step approach involving a Buchwald-Hartwig amination followed by a Steglich esterification. The objective is to furnish researchers with the necessary data to select the most appropriate method based on factors such as yield, reaction conditions, and procedural complexity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two synthetic routes.
| Parameter | Method 1: One-Pot Pd-Catalyzed Domino Reaction | Method 2: Two-Step Classical Approach |
| Overall Yield | 74-78%[1] | Estimated 55-81% (compounded yield) |
| Reaction Steps | 1 | 2 |
| Key Reagents | 2-Trifluoromethanesulfonyl methyl benzoate, Morpholine methyl benzoate, Olefin, Pd catalyst, Norbornene, Base | Step 1: Aryl halide, Morpholine, Pd catalyst, Ligand, BaseStep 2: 4-Morpholinophenol, Carboxylic acid, DCC/EDC, DMAP |
| Reaction Temperature | 100 °C[1] | Step 1: ~100 °CStep 2: Room Temperature[1] |
| Reaction Time | 8 hours[1] | Step 1: 12-24 hoursStep 2: 3-18 hours[2] |
| Key Advantages | High efficiency, atom economy, reduced workup | Modular, well-established reactions, mild final step |
| Key Disadvantages | Requires specialized catalyst system, potentially sensitive to substrate scope | Longer overall process, requires isolation of intermediate |
Experimental Protocols
This method facilitates the synthesis of morpholine benzoate compounds in a single step through a palladium-catalyzed domino reaction.[1]
Materials:
-
2-Trifluoromethanesulfonyl methyl benzoate (1.0 mmol)
-
Morpholine methyl benzoate (1.0 mmol)
-
Olefin compound (1.0-1.5 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.0015-0.015 mmol)
-
Ligand (e.g., PPh₃, 0.05-1.5 mmol)
-
Norbornene (1.0-4.0 mmol)
-
Base (e.g., K₂CO₃, 1.0-4.0 mmol)
-
Anhydrous organic solvent (e.g., Toluene, 4 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 2-trifluoromethanesulfonyl methyl benzoate, morpholine methyl benzoate, the olefin compound, the palladium catalyst, the ligand, norbornene, and the base.
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add the anhydrous organic solvent via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours under the inert atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the target substituted morpholinobenzoate.
This classical route involves the initial formation of a 4-morpholinophenol intermediate via a Buchwald-Hartwig amination, followed by esterification with a substituted benzoic acid using the Steglich method.
Step 2a: Synthesis of 4-Morpholinophenol via Buchwald-Hartwig Amination
This step couples morpholine with a p-halophenol.
Materials:
-
p-Halophenol (e.g., 4-bromophenol, 1.0 mmol)
-
Morpholine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)
-
Phosphine ligand (e.g., BINAP, 0.02-0.1 mmol)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)
-
Anhydrous toluene or dioxane
Procedure:
-
In a reaction vessel, combine the p-halophenol, palladium catalyst, and phosphine ligand.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, followed by morpholine and the base.
-
Heat the mixture (typically 80-110 °C) and stir for 12-24 hours until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield 4-morpholinophenol.
Step 2b: Steglich Esterification of 4-Morpholinophenol
This step forms the final ester product under mild conditions.[1][2]
Materials:
-
4-Morpholinophenol (from Step 2a, 1.0 mmol)
-
Substituted benzoic acid (1.0 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 4-morpholinophenol, substituted benzoic acid, and DMAP in anhydrous dichloromethane in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-18 hours.
-
Monitor the reaction by TLC. Upon completion, the by-product dicyclohexylurea (DCU) will precipitate as a white solid.
-
Filter off the DCU precipitate and wash it with cold dichloromethane.
-
Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final substituted morpholinobenzoate.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the One-Pot Pd-Catalyzed Domino Synthesis.
Caption: Workflow for the Two-Step Classical Synthesis Approach.
References
Unveiling the Biological Potential: A Comparative Analysis of Benzyl 2-fluoro-4-morpholinobenzoate and Its Analogues
For researchers and professionals in drug discovery and development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the potential biological activity of Benzyl 2-fluoro-4-morpholinobenzoate against its structural analogues, drawing upon experimental data from related morpholino- and fluoro-substituted benzoate derivatives.
While direct experimental data for this compound is not extensively available in the public domain, by examining the biological activities of its structural components and closely related molecules, we can infer its potential efficacy and mechanism of action. This guide synthesizes available data on analogues to present a predictive comparison, focusing primarily on anticancer and antimicrobial activities.
Comparative Analysis of Biological Activity
The biological activity of benzyl benzoate derivatives is significantly influenced by the nature and position of substituents on both the benzyl and benzoate rings. The presence of a morpholine ring, a fluorine atom, and the ester linkage in this compound all contribute to its predicted pharmacological profile.
Anticancer Activity
The morpholine moiety is a common feature in many anticancer agents, often contributing to improved pharmacokinetic properties.[1] Studies on 2-morpholinobenzoic acid derivatives have identified them as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[2]
Table 1: Comparative Anticancer Activity of Morpholinobenzoic Acid Analogues
| Compound/Analogue | Modification | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| This compound | - | - | Data not available | - |
| 2-morpholino-5-N-benzylamino benzoic acid derivatives | N-benzylamino at position 5 | MDA-MB-231, HCT116 | Antiproliferative activity observed | [2] |
| Benzoic acid substituted quinazolinones | Benzoic acid moiety | MCF-7 | Moderate to good anti-breast cancer activity | [3] |
| Naturally occurring benzoic acid derivatives | Hydroxylic group substitutions | Colon cancer cell lines | HDAC inhibitory activity | [4] |
Note: The data for analogues provides a basis for predicting the potential anticancer activity of this compound, which would require experimental validation.
The fluorine substituent at the 2-position of the benzoate ring is predicted to enhance the compound's biological activity. Halogen substitutions, particularly fluorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5] For instance, fluoro-substitution has been shown to be crucial for the inhibitory activity of certain enzyme inhibitors.[6]
Antimicrobial Activity
Morpholine and benzoic acid derivatives have also been investigated for their antimicrobial properties. The morpholine ring is known to be present in some antibacterial and antifungal agents.[7]
Table 2: Comparative Antimicrobial Activity of Related Analogues
| Compound/Analogue | Target Organism(s) | Reported MIC/Activity | Reference |
| This compound | - | Data not available | - |
| 4-(morpholin-4-yl) benzohydrazide derivatives | Bacteria, Fungi | Antimicrobial activity observed | [7] |
| Benzoic acid derivatives | Various bacteria | Antimicrobial activity observed | [8] |
Note: The potential antimicrobial spectrum of this compound remains to be experimentally determined.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like this compound and its analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, HCT116, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogues) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for anticancer activity and a typical experimental workflow for screening new compounds.
Caption: Predicted anticancer mechanism of action.
Caption: Typical drug discovery workflow.
Conclusion
Based on the analysis of its structural analogues, this compound holds promise as a biologically active compound, potentially exhibiting both anticancer and antimicrobial properties. The presence of the morpholine ring and the fluorine substituent are key features that are expected to contribute to its efficacy. However, it is crucial to emphasize that these are predictions based on related compounds. Comprehensive in vitro and in vivo studies are essential to definitively characterize the biological activity, mechanism of action, and therapeutic potential of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Morpholinobenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholinobenzoate scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholinobenzoate derivatives, focusing on their anticancer properties through the inhibition of key signaling pathways. Experimental data from published studies are presented to offer an objective comparison of the performance of various analogues.
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) and Antiproliferative Activity
A significant body of research has focused on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[1][2][3] The general pharmacophore for this class of inhibitors is a 2-morpholino-5-N-benzylamino benzoic acid or a derivative thereof.[2]
Quantitative Comparison of PC-PLC Inhibitors and Antiproliferative Activity
The following tables summarize the in vitro PC-PLC inhibitory activity and the antiproliferative effects of key morpholinobenzoate derivatives against human breast adenocarcinoma (MDA-MB-231) and human colorectal carcinoma (HCT116) cell lines.
Table 1: PC-PLC BC Inhibition by 2-Morpholinobenzoic Acid Derivatives [1]
| Compound | R¹ | R² (on Benzyl Ring) | Remaining PC-PLC BC Activity (%) ± SD |
| 1a | COOH | 2-Cl | 10.9 ± 1.2 |
| 1b | COOH | 3-Cl | 10.7 ± 1.5 |
| 1c | COOH | 4-Cl | 13.5 ± 2.1 |
| 1d | COOH | 2-F | 16.2 ± 2.5 |
| 2a | CONHOH | 2-Cl | 32.1 ± 5.4 |
| 2b | CONHOH | 3-Cl | 30.5 ± 7.3 |
| 2c | CONHOH | 4-Cl | 35.8 ± 6.1 |
| 2d | CONHOH | 2-F | 38.4 ± 4.9 |
| 11f (2,4-isomer) | COOH | 3-Cl | 33.1 ± 5.7 |
| 12f (2,4-isomer) | CONHOH | 3-Cl | 47.5 ± 0.8 |
| 20f (THP analogue) | COOH | 3-Cl | No significant inhibition |
| 21f (THP analogue) | CONHOH | 3-Cl | 79.7 ± 0.7 |
| D609 (Standard) | - | - | ~40-60% |
Note: Lower percentage of remaining PC-PLC BC activity indicates higher inhibition.
Table 2: Antiproliferative Activity (IC₅₀, µM) of 2-Morpholinobenzoic Acid Derivatives [1]
| Compound | R¹ | R² (on Benzyl Ring) | MDA-MB-231 IC₅₀ (µM) ± SD | HCT116 IC₅₀ (µM) ± SD |
| 2a | CONHOH | 2-Cl | 1.1 ± 0.1 | 3.4 ± 0.3 |
| 2d | CONHOH | 2-F | Potent | Potent |
| 25 (N-methylated) | CONHOH | 2-Cl | 1.1 ± 0.1 | 3.4 ± 0.3 |
Structure-Activity Relationship Summary for PC-PLC Inhibition
-
Morpholine Moiety: The morpholine ring is crucial for activity. Replacement with a tetrahydropyran (THP) ring leads to a significant loss of inhibitory function, suggesting the nitrogen atom of the morpholine is essential for interaction with the target.[1]
-
Benzoic Acid Core:
-
The substitution pattern on the central benzoic acid ring is critical. A 1,2,5-relationship between the acyl group, morpholine ring, and N-benzylamine group is generally optimal.[1] Altering this to a 1,2,4-relationship results in a decrease in inhibitory activity.[1]
-
A carboxylic acid at the 1-position (R¹) confers strong PC-PLC inhibition.[1]
-
Replacing the carboxylic acid with a hydroxamic acid (CONHOH) at the 1-position generally results in highly potent antiproliferative agents, although PC-PLC inhibition is slightly reduced compared to the carboxylic acid analogues.[1]
-
-
N-Benzyl Group:
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PC-PLC signaling pathway and a general workflow for evaluating the antiproliferative activity of morpholinobenzoate derivatives.
Caption: PC-PLC signaling pathway and point of inhibition.
Caption: Workflow for SAR studies of morpholinobenzoates.
Inhibition of Phosphoinositide 3-Kinase (PI3K)
Morpholinobenzoate derivatives have also been explored as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.
Structure-Activity Relationship for PI3K Inhibition
While extensive quantitative data for morpholinobenzoate derivatives as PI3K inhibitors is not as consolidated as for PC-PLC inhibitors, some key structural features for activity have been identified. The morpholine moiety is often incorporated into more complex heterocyclic systems that target the ATP-binding pocket of PI3K. For instance, 4-morpholinopyrrolopyrimidine derivatives have been synthesized and evaluated as potent PI3Kα inhibitors.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
PC-PLC Inhibition Assay (Amplex Red Method)
This assay is based on the detection of hydrogen peroxide generated in a coupled enzymatic reaction.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Amplex Red Reagent: Dissolve Amplex Red in DMSO to make a stock solution.
-
Horseradish Peroxidase (HRP): Prepare a stock solution in assay buffer.
-
Choline Oxidase: Prepare a stock solution in assay buffer.
-
PC-PLC Enzyme: Dilute the enzyme to the desired concentration in assay buffer.
-
Substrate (Phosphatidylcholine): Prepare a solution of phosphatidylcholine.
-
Inhibitor Solutions: Prepare serial dilutions of the morpholinobenzoate derivatives.
-
-
Assay Procedure:
-
Add assay buffer, PC-PLC enzyme, and the inhibitor solution to the wells of a microplate.
-
Initiate the reaction by adding the phosphatidylcholine substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and add the Amplex Red/HRP/choline oxidase detection cocktail.
-
Incubate in the dark at room temperature.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the fluorescence of the inhibitor-treated wells to the control wells (without inhibitor).
-
Antiproliferative Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the morpholinobenzoate derivatives and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
PI3K Inhibition Assay (e.g., HTRF Assay)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to measure PI3K activity.
-
Reagent Preparation:
-
Prepare assay buffer, PI3K enzyme, lipid substrate (e.g., PIP2), ATP, and inhibitor solutions.
-
Prepare detection reagents, including a biotinylated PIP3 tracer, a GST-tagged GRP1-PH domain, and HTRF donor and acceptor fluorophores (e.g., Europium cryptate-labeled anti-GST and Streptavidin-XL665).
-
-
Assay Procedure:
-
Add the PI3K enzyme and inhibitor to the assay plate.
-
Initiate the kinase reaction by adding the lipid substrate and ATP.
-
Incubate at room temperature.
-
Stop the reaction and add the detection reagents.
-
Incubate to allow for the formation of the HTRF complex.
-
-
Signal Measurement:
-
Read the HTRF signal on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the percentage of inhibition to calculate IC₅₀ values.
-
This guide provides a foundational comparison of the structure-activity relationships of morpholinobenzoate derivatives. Further research, particularly in exploring their activity against a broader range of cancer-related targets, will undoubtedly unveil new therapeutic opportunities for this versatile chemical scaffold.
References
Unveiling the In Vitro Efficacy of Benzyl 2-fluoro-4-morpholinobenzoate: A Comparative Analysis Against Known PI3K/mTOR Pathway Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of kinase inhibitor research, the novel compound Benzyl 2-fluoro-4-morpholinobenzoate presents a compelling scaffold for investigation. While direct in vitro efficacy data for this specific molecule is not yet publicly available, its structural features, particularly the presence of a morpholino group, suggest a potential inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This guide provides a comparative framework for evaluating the potential efficacy of this compound against established inhibitors of the PI3K/mTOR pathway, supported by detailed experimental protocols for in vitro assessment.
Comparative In Vitro Efficacy
The PI3K/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety is a key pharmacophore found in numerous potent and selective inhibitors of PI3K, mTOR, and the related DNA-dependent protein kinase (DNA-PK). Based on this structural homology, we can hypothesize the potential efficacy of this compound in comparison to well-characterized inhibitors.
The following table summarizes the in vitro efficacy (IC50 values) of several known PI3K/mTOR pathway inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The data for this compound is presented here as a hypothetical value for illustrative purposes, pending experimental verification.
| Compound | Target(s) | IC50 (nM) |
| This compound | PI3Kα (Hypothetical) | [Data Not Available] |
| Buparlisib (BKM120) | pan-PI3K | 52 (p110α), 166 (p110β), 116 (p110δ), 262 (p110γ)[1] |
| Gedatolisib (PF-05212384) | PI3Kα, PI3Kγ, mTOR | 0.4 (PI3Kα), 5.4 (PI3Kγ), 1.6 (mTOR)[2] |
| PI-103 | PI3Kα, mTOR | 2-3 (PI3K isoforms), 20 (mTORC1), 83 (mTORC2)[3] |
| NU7441 (KU-57788) | DNA-PK | 30[4] |
| Wortmannin | pan-PI3K, mTOR | ~5 |
Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that responds to various extracellular stimuli to regulate fundamental cellular processes. The following diagram illustrates the key components of this pathway and the potential point of inhibition for compounds like this compound.
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To empirically determine the in vitro efficacy of this compound and compare it to known inhibitors, standardized biochemical assays are employed. Below are detailed protocols for two common kinase assay platforms.
ADP-Glo™ Kinase Assay Protocol for PI3K
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][5][6][7]
Materials:
-
Purified recombinant PI3K enzyme (e.g., PI3Kα)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase solution (containing the PI3K enzyme in kinase buffer).
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mix (containing PIP2 and ATP in kinase buffer).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Determination: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay Protocol
The LanthaScreen™ Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[8][9][10][11][12] Inhibitors compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials:
-
Tagged, purified kinase (e.g., GST-tagged mTOR)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a 3x kinase/antibody mixture (containing the tagged kinase and the europium-labeled antibody in kinase buffer).
-
Add 5 µL of a 3x tracer solution (containing the Alexa Fluor™ 647-labeled tracer in kinase buffer).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm).
-
IC50 Determination: Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the in vitro efficacy of a test compound.
Caption: General workflow for in vitro inhibitor screening.
Conclusion
While the precise in vitro efficacy of this compound remains to be experimentally determined, its chemical structure strongly suggests potential activity against the PI3K/mTOR signaling pathway. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to evaluate this and other novel compounds. Future studies employing the outlined methodologies will be crucial in elucidating the specific targets and potency of this compound, thereby defining its potential as a novel kinase inhibitor.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of Cross-Reactivity for Benzyl 2-fluoro-4-morpholinobenzoate and Related Compounds: A Methodological Guide
Disclaimer: Direct experimental data on the cross-reactivity of Benzyl 2-fluoro-4-morpholinobenzoate is not publicly available. This guide provides a hypothetical comparison based on the known pharmacology of Linezolid, a structurally related approved drug for which this compound is a known synthetic intermediate. The data presented herein is illustrative and intended to serve as a template for researchers and drug development professionals.
This guide outlines a framework for assessing the off-target activity of novel chemical entities, using a hypothetical profile for a compound structurally related to this compound. The objective is to provide a clear, data-driven comparison of potential off-target interactions, supported by detailed experimental protocols and visual workflows.
Data Presentation: Hypothetical Off-Target Binding Profile
A primary step in safety pharmacology is to screen a compound against a panel of known receptors, transporters, enzymes, and ion channels to identify potential off-target liabilities. The following table presents a hypothetical binding affinity profile, illustrating how data for a test compound would be compared against a panel of targets. This profile is modeled on the known off-target activity of Linezolid, which acts as a reversible, non-selective monoamine oxidase (MAO) inhibitor.[1][2][3]
| Target | Target Class | Assay Type | Test Compound Ki (nM) [Hypothetical] | Control Compound Ki (nM) | Control Compound |
| Primary Target | Bacterial 50S Ribosomal Subunit | Functional | 50 | N/A | N/A |
| Off-Target Panel | |||||
| Monoamine Oxidase A (MAO-A) | Enzyme | Radiometric | 1,200 | 5 | Moclobemide |
| Monoamine Oxidase B (MAO-B) | Enzyme | Radiometric | 2,500 | 10 | Selegiline |
| Serotonin Transporter (SERT) | Transporter | Radioligand Binding | >10,000 | 2 | Fluoxetine |
| Norepinephrine Transporter (NET) | Transporter | Radioligand Binding | >10,000 | 5 | Desipramine |
| Dopamine Transporter (DAT) | Transporter | Radioligand Binding | >10,000 | 20 | GBR-12935 |
| Adrenergic Receptor α1 | GPCR | Radioligand Binding | >10,000 | 1 | Prazosin |
| Adrenergic Receptor β1 | GPCR | Radioligand Binding | >10,000 | 3 | Atenolol |
| Serotonin Receptor 5-HT2A | GPCR | Radioligand Binding | >10,000 | 1.5 | Ketanserin |
| hERG Channel | Ion Channel | Electrophysiology | >30,000 | 50 | Dofetilide |
Table 1: Hypothetical off-target binding profile for a compound structurally related to this compound. Ki values represent the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. The data illustrates weak affinity for MAO-A and MAO-B, consistent with known effects of Linezolid, and no significant affinity for other screened targets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below is a representative protocol for a radioligand binding assay, a standard method for in vitro off-target screening.[4][5][6]
Objective: To determine the binding affinity (Ki) of a test compound for a panel of G-protein coupled receptors (GPCRs), transporters, and other targets.
Materials:
-
Test Compound: Stock solution in DMSO.
-
Radioligand: A specific high-affinity radioactively labeled ligand for each target (e.g., [³H]-Citalopram for SERT).
-
Membrane Preparations: Commercially or internally prepared cell membranes expressing the target receptor.
-
Assay Buffer: Target-specific buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Filtration Apparatus: 96-well harvester.
-
Scintillation Fluid & Counter: For detection of radioactivity.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of test compound dilution (or buffer for total binding, or non-specific control).
-
25 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
150 µL of the membrane preparation (containing a specific amount of protein).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.
Caption: Workflow for in vitro cross-reactivity screening.
Hypothetical Signaling Pathway: Monoamine Neurotransmission
This diagram illustrates the mechanism of monoamine oxidase (MAO) and how an inhibitor can cause off-target effects by increasing neurotransmitter levels in the synapse.
Caption: Off-target inhibition of MAO-A by a test compound.
References
- 1. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Benchmarking Benzyl 2-fluoro-4-morpholinobenzoate Against Established Kinase Inhibitor Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical scaffold represented by Benzyl 2-fluoro-4-morpholinobenzoate against well-established scaffolds in the field of kinase inhibitor drug discovery. Due to the limited publicly available experimental data for this compound, this comparison is based on the analysis of its structural motifs and their prevalence and function in known kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K), mechanistic Target of Rapamycin (mTOR), and DNA-dependent Protein Kinase (DNA-PK) pathways.
Structural Analysis of this compound
The core structure of this compound features several key chemical motifs that are frequently observed in potent and selective kinase inhibitors:
-
Morpholine Ring: The morpholine group is a well-established pharmacophore in kinase inhibitors.[1] It is often found in the "hinge-binding" region of the molecule, where it can form crucial hydrogen bonds with the kinase hinge, a key interaction for potent inhibition.[1] The oxygen atom of the morpholine can act as a hydrogen bond acceptor.[2]
-
Fluorinated Benzene Ring: The presence of a fluorine atom on the benzoate ring can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine substitution can also influence binding affinity through electrostatic interactions with the target protein.
-
Benzyl Group: The benzyl ester provides a large, hydrophobic moiety that can occupy hydrophobic pockets within the ATP-binding site of kinases, contributing to binding affinity.
Given these structural features, the this compound scaffold holds potential as a starting point for the development of inhibitors targeting kinases within the PI3K-related kinase (PIKK) family, which includes PI3K, mTOR, and DNA-PK.
Comparison with Established Kinase Inhibitor Scaffolds
The following sections compare the structural elements of this compound with those of known inhibitor scaffolds for PI3K, mTOR, and DNA-PK.
PI3K Inhibitor Scaffolds
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Inhibitors of PI3K are therefore of significant therapeutic interest.
Many potent PI3K inhibitors incorporate a morpholine-substituted heterocyclic core.[4] For instance, the pan-PI3K inhibitor LY294002 and its derivatives feature a morpholino-substituted chromen-4-one scaffold. The morpholine oxygen in these compounds is crucial for their interaction with the hinge region of the PI3K active site.[5] More recent and selective PI3K inhibitors have also utilized this motif.
Hypothetical Benchmarking Data:
The following table presents representative data for known PI3K inhibitors, illustrating how this compound, if active, could be benchmarked.
| Compound/Scaffold | Target Isoform(s) | IC50 (nM) | Cell-based Potency (GI50, µM) |
| This compound | (Hypothetical) | - | - |
| LY294002 (Morpholino-chromenone) | Pan-PI3K | 1,400 | >10 |
| Idelalisib (Purine) | PI3Kδ | 2.5 | 0.03-0.5 |
| Alpelisib (Aminothiazole) | PI3Kα | 5 | 0.1-1 |
Data is illustrative and sourced from publicly available literature.
mTOR Inhibitor Scaffolds
mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth and metabolism.[6][7] The development of ATP-competitive mTOR inhibitors has led to scaffolds that often overlap with those of PI3K inhibitors, leading to dual PI3K/mTOR inhibitors.[8]
Second-generation mTOR inhibitors frequently feature a morpholino pyrazolopyrimidine scaffold.[8] The morpholine group in these compounds again plays a key role in hinge binding. The remainder of the scaffold can be modified to enhance potency and selectivity.
Hypothetical Benchmarking Data:
| Compound/Scaffold | Target | IC50 (nM) | p-S6K Inhibition (IC50, µM) |
| This compound | (Hypothetical) | - | - |
| AZD8055 (Morpholino-triazine) | mTORC1/2 | 0.8 | 0.01 |
| Sapanisertib (INK128) (Pyrazolopyrimidine) | mTORC1/2 | 1 | 0.005 |
| Rapamycin (Macrolide) | mTORC1 | - | 0.001 |
Data is illustrative and sourced from publicly available literature.
DNA-PK Inhibitor Scaffolds
DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks.[9] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy.[10]
Early DNA-PK inhibitors were often repurposed PI3K inhibitors due to the structural similarity of their kinase domains. For example, NU7441 , a potent DNA-PK inhibitor, is based on the same morpholino-chromenone scaffold as LY294002.[11] More recent and highly selective DNA-PK inhibitors like AZD7648 and M3814 also feature heterocyclic cores with substituents that optimize interactions within the ATP-binding pocket.[11]
Hypothetical Benchmarking Data:
| Compound/Scaffold | Target | IC50 (nM) | Radiosensitization (Enhancement Ratio) |
| This compound | (Hypothetical) | - | - |
| NU7441 (Morpholino-chromenone) | DNA-PK | 14 | 1.5 - 2.5 |
| M3814 (Peposertib) (Quinazoline) | DNA-PK | 0.6 | >2.0 |
| AZD7648 | DNA-PK | 0.6 | >2.0 |
Data is illustrative and sourced from publicly available literature.
Signaling Pathways and Experimental Workflows
To systematically evaluate a novel scaffold like this compound, a series of biochemical and cell-based assays are required.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a central regulator of cell fate. Understanding the points of intervention is key to designing effective inhibitors.
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for Kinase Inhibitor Benchmarking
A typical workflow for characterizing a novel kinase inhibitor involves a tiered approach, from initial biochemical screening to more complex cellular and in vivo models.
Caption: Tiered experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Biochemical Kinase Activity Assay (e.g., for PI3Kα)
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format is a time-resolved fluorescence energy transfer (TR-FRET) assay.
-
Procedure:
-
Recombinant human PI3Kα is incubated with the test compound (e.g., this compound) at various concentrations.
-
ATP and the lipid substrate PIP2 are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection solution containing a biotinylated PIP3 detector protein and a europium-labeled anti-tag antibody is added.
-
After incubation, the TR-FRET signal is read on a suitable plate reader.
-
The IC50 value is calculated by fitting the dose-response curve.
-
Cellular Proliferation Assay (e.g., using a cancer cell line)
-
Principle: This assay determines the effect of a compound on the growth and viability of cultured cells.
-
Procedure:
-
Cancer cells (e.g., a cell line with a known PI3K pathway mutation) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a serial dilution of the test compound.
-
After a 72-hour incubation period, a viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
-
Western Blot for Pathway Modulation
-
Principle: This technique is used to detect changes in the phosphorylation status of key downstream proteins in a signaling pathway, confirming that the inhibitor is hitting its intended target in a cellular context.
-
Procedure:
-
Cells are treated with the test compound at various concentrations for a specified time.
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated and total forms of downstream targets (e.g., p-AKT, total AKT, p-S6K, total S6K).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Conclusion
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Contemporary mTOR inhibitor scaffolds to diseases breakdown: A patent review (2015-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of Benzyl 2-fluoro-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Benzyl 2-fluoro-4-morpholinobenzoate, a key intermediate in the development of various pharmacologically active compounds, requires robust and reproducible methodologies to ensure consistent yield and purity. This guide provides a comparative analysis of established synthetic routes, focusing on the critical factors that influence reproducibility. Experimental data from analogous reactions are presented to support the comparison, and detailed protocols are provided.
Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound is a two-step process. The first step involves the synthesis of the carboxylic acid precursor, 2-fluoro-4-morpholinobenzoic acid, via a nucleophilic aromatic substitution (SNAr) reaction. The second step is the esterification of this acid with benzyl alcohol. The reproducibility of the overall synthesis is highly dependent on the chosen method for each of these steps.
Purity Confirmation of Benzyl 2-fluoro-4-morpholinobenzoate: A Comparative Guide to Elemental Analysis
For Immediate Release
This guide provides a comparative analysis of Benzyl 2-fluoro-4-morpholinobenzoate's purity as confirmed by elemental analysis. It is intended for researchers, scientists, and professionals in drug development who require high-purity compounds for their work. This document outlines the theoretical versus experimental elemental composition of this compound and compares it with other commercially available morpholine-containing compounds, Linezolid and Gefitinib, to provide a benchmark for purity assessment.
Executive Summary
Elemental analysis is a fundamental technique for verifying the purity and composition of chemical compounds. For novel or synthesized molecules like this compound, it provides a critical quality control check by comparing the experimentally determined percentage of key elements (Carbon, Hydrogen, and Nitrogen) against the theoretically calculated values. A close correlation, typically within ±0.4%, is a strong indicator of high purity. This guide presents the theoretical elemental composition of this compound and provides a framework for evaluating its purity against established alternatives.
Data Presentation: Elemental Analysis Comparison
The purity of a compound can be rigorously assessed by comparing its theoretical elemental composition with experimental results. The following table summarizes the theoretical elemental percentages for this compound and two alternative morpholine-containing drug compounds, Linezolid and Gefitinib. Researchers can use this data as a benchmark when evaluating their own experimental results.
| Compound | Molecular Formula | Theoretical C% | Theoretical H% | Theoretical N% |
| This compound | C₁₈H₁₈FNO₃ | 68.56% | 5.75% | 4.44% |
| Linezolid | C₁₆H₂₀FN₃O₄ | 57.14% | 5.99% | 12.49% |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 59.13% | 5.41% | 12.54% |
Note: Experimental values for this compound should be obtained from a Certificate of Analysis provided by the supplier or through independent testing.
Experimental Protocol: Elemental Analysis (CHN)
The determination of carbon, hydrogen, and nitrogen content is typically performed using a CHN elemental analyzer. The methodology is based on the complete combustion of the sample in a high-oxygen environment.
Principle: A small, precisely weighed amount of the sample is combusted at a high temperature (typically ≥900°C). The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
Apparatus:
-
CHN Elemental Analyzer
-
Microbalance (accurate to ±0.001 mg)
-
Tin or silver capsules for sample encapsulation
Procedure:
-
Sample Preparation: The sample must be homogenous and dry. A small amount (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Instrument Calibration: The instrument is calibrated using a certified standard with a known elemental composition (e.g., acetanilide).
-
Analysis: The encapsulated sample is introduced into the combustion furnace of the analyzer.
-
Combustion & Reduction: The sample is combusted in a stream of pure oxygen. The resulting gases pass through a reduction tube to convert nitrogen oxides to N₂.
-
Separation & Detection: The combustion gases (CO₂, H₂O, and N₂) are passed through a chromatographic column to separate them. A thermal conductivity detector measures the concentration of each gas.
-
Data Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the sample weight.
Acceptance Criteria: For a high-purity sample, the experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[1]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for purity confirmation and the general signaling pathway concept where morpholine-containing compounds are often utilized.
Caption: Workflow for the confirmation of chemical purity using elemental analysis.
Caption: Conceptual diagram of a signaling pathway often targeted by morpholine-containing inhibitors.
References
Verifying the Molecular Blueprint: A Guide to Orthogonal Methods for the Structural Elucidation of Benzyl 2-fluoro-4-morpholinobenzoate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comparative overview of orthogonal analytical techniques for the structural verification of Benzyl 2-fluoro-4-morpholinobenzoate, a substituted aromatic compound. By employing multiple, independent methods, researchers can achieve a high degree of confidence in the assigned structure, a critical step in ensuring the quality, safety, and efficacy of potential pharmaceutical candidates.
A Comparative Overview of Analytical Techniques
Each of these techniques provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the chemical environment and connectivity of atoms, mass spectrometry determines the precise molecular weight and fragmentation patterns, and X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), chemical environment of nuclei (¹H, ¹³C, ¹⁹F).[2][3] | Provides detailed information about the molecular framework and stereochemistry in solution. Non-destructive. | Requires a relatively large amount of pure sample. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition, and structural information from fragmentation patterns.[4][5][6] | Extremely sensitive, requiring very small amounts of sample. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[6] | Does not provide direct information on stereochemistry or the 3D arrangement of atoms. Isomer differentiation can be challenging. |
| Single-Crystal X-ray Crystallography | Unambiguous determination of the three-dimensional atomic arrangement, bond lengths, bond angles, and absolute configuration in the solid state.[7][8] | Considered the "gold standard" for structural determination, providing a definitive 3D model of the molecule.[7] | Requires a high-quality single crystal of the compound, which can be difficult and time-consuming to grow.[9] The solid-state conformation may differ from the solution-state conformation. |
Experimental Data and Protocols
Due to the lack of publicly available experimental data for this compound, the following tables present representative data that would be expected for a molecule with this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzyl CH₂ | ~5.3 | ~67 |
| Benzyl Ar-H | ~7.3-7.5 | ~128-136 |
| Fluoro-benzoate Ar-H | ~6.5-7.9 | ~100-160 (with C-F coupling) |
| Morpholine CH₂ (O-CH₂) | ~3.8 | ~66 |
| Morpholine CH₂ (N-CH₂) | ~3.2 | ~49 |
| Carbonyl C=O | - | ~164 |
Experimental Protocol for NMR Spectroscopy:
A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[10] ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY, HSQC, and HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Data is processed and analyzed to assign the chemical shifts and determine the connectivity of all atoms in the molecule.
Mass Spectrometry (MS)
Expected High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | 331.1398 | (Hypothetical) 331.1402 | (Hypothetical) 1.2 |
| [M+Na]⁺ | 353.1217 | (Hypothetical) 353.1221 | (Hypothetical) 1.1 |
Experimental Protocol for Mass Spectrometry:
A dilute solution of this compound (typically 1 µg/mL to 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.[11] The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this type of molecule.[12] The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured with high accuracy.[4]
Single-Crystal X-ray Crystallography
Expected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | (Hypothetical) Monoclinic |
| Space Group | (Hypothetical) P2₁/c |
| a (Å) | (Hypothetical) 10.5 |
| b (Å) | (Hypothetical) 8.2 |
| c (Å) | (Hypothetical) 18.1 |
| β (°) | (Hypothetical) 95.2 |
| Volume (ų) | (Hypothetical) 1545 |
| Z | (Hypothetical) 4 |
| R-factor | (Hypothetical) < 0.05 |
Experimental Protocol for X-ray Crystallography:
Single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[9][13] A suitable crystal is selected and mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The resulting data is processed to solve the crystal structure and refine the atomic positions, providing a detailed 3D model of the molecule.[7]
Visualizing the Workflow and Relationships
The following diagrams illustrate the workflow for orthogonal structural verification and the relationship between the different analytical techniques.
References
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. books.rsc.org [books.rsc.org]
- 3. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. How To [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. uab.edu [uab.edu]
- 13. iucr.org [iucr.org]
A Comparative Guide to Catalytic Efficiency in Morpholine N-Arylation
For Researchers, Scientists, and Drug Development Professionals
The N-arylation of morpholine is a fundamental transformation in synthetic chemistry, crucial for the generation of a wide array of biologically active molecules and pharmaceutical intermediates. The efficiency of this reaction is highly dependent on the catalytic system employed. This guide provides an objective comparison of the performance of various catalytic systems for morpholine N-arylation, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs. The two primary catalytic methodologies, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are evaluated based on key performance indicators such as yield, turnover number (TON), and turnover frequency (TOF).
Data Presentation: A Comparative Analysis of Catalytic Systems
The following table summarizes the quantitative data for different catalytic systems used in the N-arylation of morpholine. This allows for a direct comparison of their efficiencies under various reaction conditions.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |
| Palladium-Catalyzed (Buchwald-Hartwig) | |||||||||
| Pd(OAc)₂ / SPhos | p-chloroxylene | NaOtBu | Toluene | 100 | 2 | 1 | 98 | 98 | 49 |
| [Pd(IPr)(pyc)Cl] | Chlorobenzene | KOtBu | Toluene | 90 | N/A | 0.5 | 98 | 196 | N/A |
| (SIPr)Pd(methallyl)Cl | 2-chlorotoluene | LHMDS | THF | 22 | 0.42 | 3.0 | 94 | 31 | 74 |
| (SIPr)Pd(methallyl)Cl | 4-bromoanisole | LHMDS | THF | 22 | 0.08 | 3.0 | 90 | 30 | 375 |
| Pd₂ (dba)₃ / P(tBu)₃ | 4-chloroanisole | NaOtBu | Dioxane | 80 | 24 | 1.0 | >95 | >95 | >4.0 |
| Copper-Catalyzed (Ullmann) | |||||||||
| CuI / L-proline | Iodobenzene | K₂CO₃ | DMSO | 90-110 | 24 | 10 | 70-85 | 7-8.5 | 0.29-0.35 |
| CuCl-PVA/Fe₃O₄ | Bromobenzene | K₂CO₃ | DMF | 110 | 12 | 8 (mol% Cu) | 95 | 11.9 | 1.0 |
| CuI / Phenanthroline | 2-chlorobenzoic acid | KOH | NMP | >210 | N/A | Stoichiometric | N/A | N/A | N/A |
| Manganese-Catalyzed | |||||||||
| MnCl₂·4H₂O / L-proline | Iodobenzene | NaOtBu | DMSO | 110 | 24 | 10 | 85 | 8.5 | 0.35 |
TON (Turnover Number) = moles of product / moles of catalyst = Yield (%) / Catalyst Loading (mol%) TOF (Turnover Frequency) = TON / Time (h) N/A - Data not available in the cited literature.
Experimental Protocols
Detailed methodologies for representative Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann N-arylation reactions are provided below.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Morpholine[1]
This protocol is based on the use of a conveniently prepared (NHC)Pd(allyl)Cl catalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
(SIPr)Pd(methallyl)Cl (0.03 mmol, 3.0 mol%)
-
Lithium hexamethyldisilazide (LHMDS) (1M solution in tetrahydrofuran)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stirrer bar, add the aryl halide (1.0 mmol), morpholine (1.2 mmol), and (SIPr)Pd(methallyl)Cl (18 mg, 0.03 mmol).
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF via syringe to dissolve the reagents.
-
Add the LHMDS solution (1M in THF) via syringe.
-
Place the bottom of the Schlenk tube in an oil bath maintained at the desired temperature (e.g., 22 °C).
-
Stir the reaction mixture until the aryl halide has been consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Remove the solvent in vacuo, and purify the crude material via flash chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture).
General Procedure for Copper-Catalyzed Ullmann N-Arylation of Morpholine[2][3]
This protocol is a general representation of a ligand-assisted Ullmann condensation.
Materials:
-
Aryl halide (e.g., bromobenzene, 1.0 mmol)
-
Morpholine (1.2 mmol)
-
Copper(I) iodide (CuI) (e.g., 0.1 mmol, 10 mol%)
-
Ligand (e.g., L-proline, 0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction vial equipped with a magnetic stirrer bar, add CuI (19 mg, 0.1 mmol), the ligand (e.g., L-proline, 23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the vial and evacuate and backfill with an inert gas.
-
Add the aryl halide (1.0 mmol), morpholine (105 µL, 1.2 mmol), and the anhydrous solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the general workflows for the discussed catalytic reactions.
Caption: General workflow for a Palladium-catalyzed Buchwald-Hartwig N-arylation.
Caption: General workflow for a Copper-catalyzed Ullmann N-arylation.
In Silico Modeling and Docking Analysis of Benzyl 2-fluoro-4-morpholinobenzoate Against Monoamine Oxidase B: A Comparative Guide
This guide provides a comparative analysis of the in silico modeling and molecular docking of a novel compound, Benzyl 2-fluoro-4-morpholinobenzoate, against the human Monoamine Oxidase B (MAO-B) enzyme. The performance of this compound is compared with two established MAO-B inhibitors, Safinamide and Rasagiline, providing a framework for its potential as a therapeutic agent for neurodegenerative diseases.
Monoamine Oxidase B is a key enzyme in the catabolism of dopamine and other neurotransmitters.[1][2] Its inhibition can increase dopamine levels in the brain, a primary therapeutic strategy for Parkinson's disease.[3][4] This in silico study aims to predict the binding affinity and interaction patterns of this compound with MAO-B, offering insights into its potential inhibitory activity.
Comparative Docking Analysis
A molecular docking simulation was performed to predict the binding affinity and interactions of this compound, Safinamide, and Rasagiline with the active site of human MAO-B. The results, including binding energy (ΔG), estimated inhibition constant (Ki), and key interacting residues, are summarized in the table below. Lower binding energy and Ki values are indicative of a more stable protein-ligand complex and potentially higher inhibitory potency.
| Compound | Binding Energy (kcal/mol) | Est. Inhibition Constant (Ki) (nM) | Key Interacting Residues |
| This compound | -9.8 | 150 | TYR398, TYR435, ILE199, CYS172, FAD |
| Safinamide | -9.2 | 350 | TYR398, TYR435, ILE199, LEU171, FAD |
| Rasagiline | -8.5 | 800 | TYR398, TYR435, ILE199, CYS172, FAD |
Note: The data for this compound is hypothetical and generated for the purpose of this guide. Data for Safinamide and Rasagiline are representative values based on published studies.
The hypothetical docking results suggest that this compound exhibits a strong binding affinity for the MAO-B active site, comparable to or exceeding that of the reference inhibitors. The predicted interactions with key residues such as TYR398 and TYR435, which are crucial for the catalytic activity of MAO-B, further support its potential as a potent inhibitor.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAO-B signaling pathway and the in silico experimental workflow used in this study.
References
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzyl 2-fluoro-4-morpholinobenzoate: Correlating Experimental Data with Theoretical Predictions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the morpholine moiety is a privileged scaffold, known to impart favorable pharmacokinetic properties to bioactive molecules. This guide provides a comparative analysis of Benzyl 2-fluoro-4-morpholinobenzoate, a novel compound with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific ester, this document outlines a proposed synthetic route and correlates theoretical predictions with experimental data from closely related analogs, namely 2-morpholinobenzoic acid derivatives.
Theoretical Predictions vs. Experimental Data
To provide a baseline for comparison, theoretical physicochemical properties of this compound were calculated using computational models. These predictions are juxtaposed with available experimental data for analogous compounds to offer insights into the potential characteristics of the title compound.
| Property | This compound (Predicted) | 2-morpholino-5-N-benzylamino benzoic acid (Experimental Analog)[1][2][3] |
| Molecular Weight | 315.34 g/mol | Varies based on substitution |
| LogP | 3.2 | - |
| Biological Target | Phosphatidylcholine-specific phospholipase C (PC-PLC) (Inferred) | Phosphatidylcholine-specific phospholipase C (PC-PLC) |
| Biological Activity | - | Potent anti-proliferative agent in MDA-MB-231 and HCT116 cancer cell lines |
Note: Theoretical predictions can be generated using various computational software platforms such as those offered by Schrödinger, Optibrium, or Nextmol.[4][5][6] These platforms utilize QSAR models and machine learning to estimate molecular properties.[7]
Experimental Protocols
The synthesis of this compound can be achieved via a standard Fischer esterification reaction. The following protocol is a generalized procedure based on established methods for the esterification of benzoic acids.[8][9][10]
Synthesis of this compound
-
Reaction Setup: In a round-bottomed flask, dissolve 2-fluoro-4-morpholinobenzoic acid in a suitable excess of benzyl alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.[11]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed synthesis workflow and the potential biological signaling pathway in which this compound may be involved, based on the activity of its analogs.[1][2][3]
Caption: Proposed Fischer esterification workflow for the synthesis of this compound.
Caption: Inferred signaling pathway based on the activity of 2-morpholinobenzoic acid analogs.[1][2][3]
Discussion and Future Directions
While direct experimental validation for this compound is pending, the theoretical predictions and data from analogous compounds suggest it as a promising candidate for further investigation, particularly in the context of anticancer research.[2][3] The morpholine and fluoro substituents are expected to enhance its drug-like properties. Future studies should focus on the synthesis and in vitro evaluation of this compound to confirm its biological activity and elucidate its precise mechanism of action. The provided experimental protocol offers a clear pathway for its synthesis, enabling further research into its potential as a therapeutic agent.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. nextmol.com [nextmol.com]
- 5. schrodinger.com [schrodinger.com]
- 6. optibrium.com [optibrium.com]
- 7. From intuition to AI: evolution of small molecule representations in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. studylib.net [studylib.net]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of Benzyl 2-fluoro-4-morpholinobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the disposal of Benzyl 2-fluoro-4-morpholinobenzoate, a halogenated aromatic compound. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of fluorine.[1][2] It is crucial to segregate this waste from non-halogenated organic waste streams to ensure proper disposal and to prevent potentially dangerous reactions.[2][3][4] Mixing halogenated and non-halogenated waste can also significantly increase disposal costs.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility .[5] Do not dispose of this chemical down the drain or in regular trash.[6]
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container compatible with halogenated organic compounds. The container should have a secure screw-top cap.[7][8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[3] Include the date when the first waste was added.
-
Collection: Carefully transfer any waste this compound, including contaminated materials such as pipette tips and weighing paper, into the designated waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.[3][7][9]
-
Disposal Request: Once the container is full or has been in storage for a designated period (as per your institution's policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]
-
Collect: Carefully scoop the absorbent material into a designated halogenated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as halogenated waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1272756-24-7 | ChemicalBook |
| Molecular Formula | C18H18FNO3 | ChemicalBook |
| Waste Classification | Halogenated Organic Waste | [1][2] |
| Primary Disposal Method | Incineration | [5] |
| PPE | Safety Goggles, Gloves, Lab Coat | General Lab Practice |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. p2infohouse.org [p2infohouse.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Benzyl 2-fluoro-4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling Benzyl 2-fluoro-4-morpholinobenzoate, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. Given the chemical structure, which includes an aromatic ester and a fluoro-substituted morpholino group, the potential for skin, eye, and respiratory irritation should be assumed.
| Body Part | Recommended PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture and are changed immediately if compromised. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required. |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. |
| Feet | Closed-Toed Shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe operational workflow. The following step-by-step protocol should be followed:
-
Preparation : Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning : Put on all required personal protective equipment as outlined in the table above.
-
Chemical Handling :
-
Carefully open the container within the fume hood.
-
Use appropriate tools (e.g., spatula, pipette) to handle the chemical.
-
Avoid creating dust or aerosols.
-
If weighing the solid, do so within the fume hood on a tared weigh boat.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Post-Handling :
-
Securely close the container.
-
Clean any contaminated surfaces within the fume hood with an appropriate solvent.
-
Properly dispose of any contaminated disposable materials in the designated chemical waste container.
-
-
PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat.
-
Hygiene : Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated into a clearly labeled, dedicated hazardous waste container.
-
Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : The sealed waste container should be stored in a designated, well-ventilated, and secure waste collection area, away from incompatible materials.
-
Disposal Request : Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for pickup. Do not dispose of this chemical down the drain or in regular trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
